5-Iodofuran-2-carboxylic acid
Description
BenchChem offers high-quality 5-Iodofuran-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Iodofuran-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-iodofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3IO3/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRYIKCRRFOEOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351885 | |
| Record name | 5-Iodofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18614-11-4 | |
| Record name | 5-Iodofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Iodofuran-2-carboxylic acid CAS number and properties
An In-depth Technical Guide to 5-Iodofuran-2-carboxylic acid
Authored by: A Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 5-Iodofuran-2-carboxylic acid (CAS No: 18614-11-4), a valuable heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its fundamental chemical and physical properties, explore plausible synthetic routes with detailed experimental considerations, and discuss its spectroscopic signature. Furthermore, this guide will illuminate the compound's reactivity and its application as a strategic intermediate in the development of novel chemical entities. Safety protocols and handling procedures are also outlined to ensure its responsible use in a laboratory setting.
Introduction: The Strategic Importance of Furan Scaffolds
The furan ring is a privileged five-membered aromatic heterocycle that serves as a cornerstone in a multitude of pharmacologically active compounds.[1] Its unique electronic and steric properties often allow it to act as a bioisostere for other aromatic systems, like a phenyl ring, enhancing properties such as metabolic stability, bioavailability, and receptor-ligand interactions.[1] The introduction of functional handles, such as a carboxylic acid and an iodine atom, onto the furan scaffold, as seen in 5-Iodofuran-2-carboxylic acid, creates a versatile and highly reactive intermediate. The carboxylic acid moiety is a key functional group present in approximately 450 drugs, offering a site for further modification or acting as a critical pharmacophoric element.[2][3][4] The iodine substituent provides a reactive site for a wide array of cross-coupling reactions, enabling the construction of more complex molecular architectures. This guide aims to serve as a practical resource for researchers leveraging this potent building block.
Core Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and downstream applications. 5-Iodofuran-2-carboxylic acid is typically an off-white solid.[5] Key identifying information and properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 18614-11-4 | [6][7] |
| Molecular Formula | C₅H₃IO₃ | [6][7] |
| Molecular Weight | 237.98 g/mol | [6][7] |
| Appearance | Off-white solid | [5] |
| Melting Point | 195 - 196 °C | [5] |
| IUPAC Name | 5-iodofuran-2-carboxylic acid | |
| SMILES | O=C(O)C1=CC=C(I)O1 | [7] |
| InChI Key | UKRYIKCRRFOEOD-UHFFFAOYSA-N | |
| Solubility | Generally, short-chain carboxylic acids are soluble in water due to hydrogen bonding, but solubility decreases with increasing molar mass.[8][9] It is expected to be soluble in organic solvents like ethanol, diethyl ether, and DMF. | General Chemical Principles |
| Boiling Point | No data available, likely decomposes at higher temperatures. | [5][7] |
| Storage | Store in a cool, dry, dark place in a tightly sealed container. Recommended storage temperature is 2-8°C. | [5][7] |
Synthesis and Mechanistic Rationale
The synthesis of 5-Iodofuran-2-carboxylic acid can be approached through the electrophilic iodination of furan-2-carboxylic acid. The furan ring is an electron-rich heterocycle, and the carboxylic acid group is a deactivating, meta-directing group in typical electrophilic aromatic substitution. However, for furans, the directing effect of the oxygen atom dominates, strongly activating the C5 position for electrophilic attack.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of 5-Iodofuran-2-carboxylic acid.
Detailed Experimental Protocol (Hypothetical)
-
Rationale: This protocol utilizes a common method for the iodination of activated aromatic rings. Iodic acid is used as an oxidant to generate the electrophilic iodine species (I+) in situ from molecular iodine. Acetic acid provides a polar protic medium to facilitate the reaction.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve furan-2-carboxylic acid (1 equivalent) in a mixture of glacial acetic acid and water.
-
Reagent Addition: To this solution, add molecular iodine (I₂, ~0.5 equivalents) and iodic acid (HIO₃, ~0.2 equivalents).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Gentle heating may be applied if the reaction is sluggish.
-
Workup: Upon completion, cool the reaction mixture. The product often precipitates out of the solution. The solid can be collected by vacuum filtration. If no precipitate forms, the mixture can be poured into cold water to induce precipitation.
-
Purification: Wash the collected solid with cold water to remove any remaining acid. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 5-Iodofuran-2-carboxylic acid.
-
Self-Validation: The identity and purity of the synthesized compound must be confirmed through analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry. The obtained data should be compared with literature values.
Spectroscopic Characterization (Predicted)
While extensive experimental spectra are not widely published, the structure of 5-Iodofuran-2-carboxylic acid allows for a reliable prediction of its key spectroscopic features based on established principles.[10][11]
-
¹H NMR: The furan ring will exhibit two signals, which will appear as doublets due to coupling with each other. The proton at the C3 position (adjacent to the carboxylic acid) is expected to be more deshielded and appear further downfield than the proton at the C4 position. The carboxylic acid proton will appear as a broad singlet, typically at a very downfield chemical shift (>10 ppm).
-
¹³C NMR: Five distinct carbon signals are expected. The carbonyl carbon of the carboxylic acid will be the most downfield signal (~160-170 ppm). The C2 and C5 carbons, being attached to electronegative atoms (oxygen and iodine), will also be downfield. The C5 carbon signal will be significantly shifted upfield due to the heavy atom effect of iodine.[10] The C3 and C4 carbons will appear at higher field strengths.
-
Infrared (IR) Spectroscopy: Key characteristic peaks will include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch from the carbonyl group (~1680-1710 cm⁻¹), and C-O stretching vibrations. A C-I stretching absorption is expected in the far-infrared region (500-600 cm⁻¹).[10]
Chemical Reactivity and Applications in Drug Development
5-Iodofuran-2-carboxylic acid is a bifunctional molecule, and its reactivity is dominated by the carboxylic acid and the iodo-substituent.
-
Reactions of the Carboxylic Acid: The carboxylic acid group can undergo standard transformations, such as esterification, conversion to an acid chloride, or amide bond formation. These reactions are fundamental in medicinal chemistry for creating prodrugs or linking the furan scaffold to other molecular fragments.
-
Reactions of the C-I Bond: The true synthetic power of this molecule lies in the reactivity of the carbon-iodine bond. It is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the facile introduction of aryl, heteroaryl, vinyl, or alkynyl groups at the C5 position, enabling rapid library synthesis and structure-activity relationship (SAR) studies.
Role as a Synthetic Intermediate
Caption: Reactivity map of 5-Iodofuran-2-carboxylic acid in organic synthesis.
This versatility makes it an important intermediate for compounds with potential therapeutic applications, including antibacterial, antifungal, antiviral, and anticancer activities.[1] For instance, substituted furan-2-carboxylic acids have been investigated as potential antitubercular agents.[12]
Safety, Handling, and Storage
As a responsible scientist, adherence to safety protocols is non-negotiable.
-
Hazard Identification: 5-Iodofuran-2-carboxylic acid is irritating to the eyes, respiratory system, and skin.[5] It may be harmful if swallowed, inhaled, or absorbed through the skin.[5]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[13]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[5]
-
Skin and Body Protection: Wear a laboratory coat.[5]
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[5] If dust is generated, a NIOSH/MSHA-approved respirator should be used.[5]
-
-
Handling and Storage:
-
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[5]
-
Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[5]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]
-
Ingestion: Wash out mouth with water. Seek medical attention.[5]
-
Conclusion
5-Iodofuran-2-carboxylic acid is more than just a chemical compound; it is a strategic tool for the modern synthetic chemist. Its well-defined reactivity at two distinct positions on the furan scaffold provides a reliable platform for the construction of complex and diverse molecular libraries. From its fundamental properties to its application in creating novel pharmacophores, this guide has provided a comprehensive technical overview intended to empower researchers in their scientific endeavors.
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spectroscopic analysis of 5-Iodofuran-2-carboxylic acid derivatives
An In-depth Technical Guide to the Spectroscopic Analysis of 5-Iodofuran-2-carboxylic Acid Derivatives
Abstract
5-Iodofuran-2-carboxylic acid and its derivatives are pivotal structural motifs in medicinal chemistry and materials science. Their synthesis and subsequent application necessitate unambiguous structural confirmation and purity assessment. This technical guide provides a comprehensive, field-proven framework for the spectroscopic characterization of this compound class. We delve into the core principles and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind experimental choices to ensure robust and reliable analytical outcomes.
The Structural Elucidation Challenge: An Introduction
The furan ring, an aromatic heterocycle, is a versatile scaffold. When functionalized at the C2 position with a carboxylic acid and at the C5 position with a heavy halogen like iodine, the electronic and steric properties of the molecule are significantly altered. This functionalization is often a key step in the synthesis of pharmacologically active agents.[1] Accurate characterization is therefore not merely a procedural step but the foundation upon which all subsequent biological and material testing is built. This guide will systematically dissect the spectroscopic fingerprint of these molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful technique for the unambiguous determination of the carbon-hydrogen framework of organic molecules.[2] For 5-iodofuran-2-carboxylic acid derivatives, both ¹H and ¹³C NMR provide critical, complementary information.
¹H NMR Spectroscopy: Mapping the Protons
The furan ring of a 5-iodo-2-carboxy derivative possesses two remaining protons at the C3 and C4 positions.
-
Chemical Shifts (δ): The electron-withdrawing nature of the C2-carboxylic acid group and the C5-iodine atom deshields the furan protons.
-
H3 Proton: Typically observed as a doublet in the range of δ 7.20-7.40 ppm . Its proximity to the strongly deshielding carboxylic acid group places it further downfield.
-
H4 Proton: Observed as a doublet in the range of δ 6.90-7.10 ppm .
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and subject to hydrogen bonding and solvent exchange. It appears as a broad singlet far downfield, typically δ 10-13 ppm , and its signal will disappear upon a D₂O shake.[3]
-
-
Coupling Constants (J): The H3 and H4 protons are vicinally coupled, exhibiting a characteristic coupling constant of ³J(H3-H4) ≈ 3.5-4.0 Hz . This small coupling constant is typical for protons on a furan ring.
-
Causality: The distinct chemical shifts of H3 and H4 are a direct consequence of the anisotropic effects and electron-withdrawing capabilities of the adjacent substituents. The predictable doublet-of-doublets pattern provides immediate confirmation of the 2,5-disubstitution pattern.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides insight into the carbon environment of the molecule.
-
Chemical Shifts (δ):
-
C2 (Carboxylic Acid): The carbonyl carbon is significantly deshielded, appearing in the δ 158-165 ppm region.[3][4]
-
C5 (Iodo-substituted): The most distinctive feature is the signal for the carbon bearing the iodine atom. Due to the "heavy atom effect," this carbon is paradoxically shielded and appears significantly upfield, typically in the δ 75-85 ppm range.[5] This is a key diagnostic peak.
-
C3 and C4: These sp² carbons of the furan ring appear in the aromatic region, typically between δ 110-125 ppm . The C3 carbon is generally more deshielded than C4 due to its proximity to the carboxylic acid group.
-
-
Causality: The heavy atom effect on the C5 carbon is a relativistic effect where the large electron cloud of the iodine atom alters the local magnetic field, causing a pronounced upfield shift. Recognizing this signature is crucial for confirming the position of iodination.
Experimental Protocol: NMR Spectroscopy
Caption: Workflow for NMR Spectroscopic Analysis.
Summary of NMR Data
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key Features |
| H3 | 7.20 - 7.40 (d) | 120 - 125 | Doublet, deshielded by -COOH. |
| H4 | 6.90 - 7.10 (d) | 110 - 115 | Doublet, coupled to H3. |
| -COOH | 10 - 13 (br s) | N/A | Broad singlet, D₂O exchangeable. |
| C2 | N/A | 158 - 165 | Carbonyl carbon. |
| C5 | N/A | 75 - 85 | Diagnostic upfield shift due to heavy atom effect. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an indispensable tool for the rapid identification of key functional groups by measuring their characteristic vibrational frequencies.[6]
-
Carboxylic Acid Group (-COOH):
-
O-H Stretch: A very broad and strong absorption band is observed from 2500-3300 cm⁻¹ .[7] This breadth is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.
-
C=O Stretch: A strong, sharp absorption appears between 1690-1725 cm⁻¹ .[8] Conjugation with the furan ring slightly lowers this frequency compared to saturated carboxylic acids.
-
-
Furan Ring:
-
Carbon-Iodine Bond (C-I):
-
The C-I stretching vibration is weak and occurs at low frequencies, typically in the 500-600 cm⁻¹ range.[5] This is in the far-infrared region and may not be observable on standard mid-IR spectrometers.
-
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Caption: Workflow for ATR-FTIR Spectroscopic Analysis.
Summary of IR Data
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |
| O-H Stretch (-COOH) | 2500 - 3300 | Strong, Very Broad | Diagnostic for H-bonded carboxylic acid. |
| C-H Stretch (Aromatic) | 3120 - 3160 | Medium to Weak | Furan ring C-H bonds. |
| C=O Stretch (-COOH) | 1690 - 1725 | Strong, Sharp | Conjugated carbonyl group. |
| C=C Stretch (Aromatic) | 1500 - 1600 | Medium | Furan ring skeletal vibrations. |
| C-O-C Stretch | 1020 - 1250 | Strong | Furan ring ether linkage. |
| C-I Stretch | 500 - 600 | Weak | In far-IR region. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through analysis of fragmentation patterns.
-
Molecular Ion (M⁺): For 5-iodofuran-2-carboxylic acid (C₅H₃IO₃), the monoisotopic mass is approximately 237.9 g/mol . A high-resolution mass spectrometer (HRMS) can confirm the elemental formula with high accuracy.
-
Isotopic Pattern: Unlike chlorine and bromine, iodine is monoisotopic (¹²⁷I), so it does not produce a characteristic M+2 peak.[10][11] The presence of a single, intense molecular ion peak is consistent with an iodo-substituted compound.
-
Fragmentation Pathways: Electron Impact (EI) or Electrospray Ionization (ESI) can induce fragmentation. Key expected fragments for 5-iodofuran-2-carboxylic acid include:
-
[M - OH]⁺: Loss of a hydroxyl radical.
-
[M - COOH]⁺: Loss of the entire carboxylic acid group, a very common fragmentation.
-
[M - I]⁺: Loss of the iodine radical, resulting in a furan-2-carboxylic acid radical cation.
-
[M - COOH - CO]⁺: Subsequent loss of carbon monoxide from the furan ring.
-
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
Caption: Workflow for ESI-MS Spectroscopic Analysis.
UV-Visible Spectroscopy: Probing the Conjugated System
UV-Vis spectroscopy provides information about the electronic transitions within the molecule's conjugated π-system.[2]
-
Electronic Transitions: Furan-2-carboxylic acid derivatives exhibit strong absorption in the UV region due to π→π* transitions.[8]
-
Absorption Maximum (λₘₐₓ): The parent furan-2-carboxylic acid absorbs around 245-255 nm.[12] The introduction of an iodine atom at the C5 position, being an auxochrome, typically causes a bathochromic (red) shift to a longer wavelength, often into the 260-280 nm range. The exact λₘₐₓ is solvent-dependent.
-
Utility: While not as structurally definitive as NMR, UV-Vis spectroscopy is an excellent, simple technique for quantitative analysis (e.g., using the Beer-Lambert law), assessing purity, and monitoring reaction kinetics.
Experimental Protocol: UV-Vis Spectroscopy
Caption: Workflow for UV-Vis Spectroscopic Analysis.
Integrated Spectroscopic Analysis: A Holistic Approach
True structural confirmation arises not from a single technique, but from the confluence of data from all methods. The diagram below illustrates how the distinct features of the 5-iodofuran-2-carboxylic acid structure give rise to specific, measurable spectroscopic signals.
Caption: Correlation of Molecular Structure to Spectroscopic Data.
Conclusion
The spectroscopic analysis of 5-iodofuran-2-carboxylic acid derivatives is a multi-faceted process that relies on the synergistic application of NMR, IR, MS, and UV-Vis techniques. Each method provides a unique piece of the structural puzzle. By understanding the underlying principles that connect molecular structure to spectral output—from the heavy atom effect in ¹³C NMR to the characteristic broad O-H stretch in IR—researchers can confidently and accurately elucidate the structures of these valuable compounds, ensuring the integrity and validity of their scientific endeavors.
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Iodofuran-2-carboxylic acid
Introduction
5-Iodofuran-2-carboxylic acid is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid furan scaffold, coupled with the electronic properties imparted by the iodo and carboxylic acid functional groups, makes it a valuable building block for the synthesis of novel therapeutic agents and functional polymers. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of 5-iodofuran-2-carboxylic acid, offering a detailed rationale for the anticipated chemical shifts and coupling constants. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of furan-based compounds.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 5-iodofuran-2-carboxylic acid is expected to exhibit three distinct signals in a DMSO-d₆ solution: a broad singlet for the carboxylic acid proton and two doublets for the furan ring protons. The choice of DMSO-d₆ as a solvent is crucial for observing the acidic proton of the carboxylic acid, which would otherwise undergo rapid exchange with protic solvents like D₂O, leading to signal broadening or disappearance.[1]
Table 1: Predicted ¹H NMR Data for 5-Iodofuran-2-carboxylic acid in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| COOH | ~13.5 | Broad Singlet | - |
| H3 | ~7.35 | Doublet | ~3.6 |
| H4 | ~6.80 | Doublet | ~3.6 |
Rationale for Predicted ¹H Chemical Shifts and Coupling Constants:
-
Carboxylic Acid Proton (COOH): The proton of the carboxylic acid is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl group and its involvement in hydrogen bonding with the DMSO solvent. This results in a characteristic downfield chemical shift, typically observed in the range of 10-13 ppm or even higher.[1] For 5-(4-nitrophenyl)furan-2-carboxylic acid in DMSO-d₆, this proton appears at 13.35 ppm.[2] A similar value is predicted for the title compound.
-
Furan Ring Protons (H3 and H4): The furan ring protons at positions 3 and 4 are expected to appear as two distinct doublets due to three-bond (³J) coupling.
-
H3: This proton is adjacent to the electron-withdrawing carboxylic acid group, which deshields it, causing it to resonate at a lower field. In furan-2-carboxylic acid, the H3 proton appears at approximately 7.2-7.3 ppm.[3] The iodine at the 5-position is expected to have a minor influence on the chemical shift of H3.
-
H4: This proton is situated further from the carboxylic acid group and is influenced by the iodine atom at the adjacent C5 position. The net electronic effect results in H4 being more shielded compared to H3, thus appearing at a higher field.
-
Coupling Constant (³JH3-H4): The coupling constant between H3 and H4 in furan derivatives is typically in the range of 3.0-4.0 Hz.[4] For 5-(4-nitrophenyl)furan-2-carboxylic acid, this coupling is reported as 3.7 Hz.[2] A value of approximately 3.6 Hz is therefore predicted for 5-iodofuran-2-carboxylic acid.
-
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of 5-iodofuran-2-carboxylic acid is predicted to show five signals, corresponding to the four carbons of the furan ring and the carbonyl carbon of the carboxylic acid.
Table 2: Predicted ¹³C NMR Data for 5-Iodofuran-2-carboxylic acid in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~159 |
| C2 | ~148 |
| C5 | ~80 |
| C3 | ~122 |
| C4 | ~115 |
Rationale for Predicted ¹³C Chemical Shifts:
-
Carbonyl Carbon (C=O): The carbonyl carbon of the carboxylic acid is significantly deshielded and is expected to resonate in the downfield region, typically around 159-162 ppm.[5]
-
Furan Ring Carbons:
-
C2: This carbon is attached to the electron-withdrawing carboxylic acid group, leading to a downfield chemical shift. In furan-2-carboxylic acid, C2 appears around 147 ppm. The presence of iodine at C5 is not expected to significantly alter this value.
-
C5 (Iodo-substituted Carbon): The most notable feature in the predicted ¹³C NMR spectrum is the significant upfield shift of the C5 carbon directly bonded to the iodine atom. This is due to the "heavy atom effect," where the large electron cloud of the iodine atom induces a strong shielding effect on the attached carbon nucleus.[6][7] This effect can shift the resonance upfield by 30 ppm or more compared to the unsubstituted carbon.[6]
-
C3 and C4: These carbons will have chemical shifts influenced by both the carboxylic acid and the iodo substituents. C3, being closer to the electron-withdrawing carboxylic acid group, is expected to be more deshielded than C4. In furan-2-carboxylic acid, C3 and C4 appear at approximately 119 ppm and 112 ppm, respectively. The iodine at C5 will have a more pronounced effect on the adjacent C4, likely causing a slight upfield shift.
-
Experimental Protocols
NMR Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of 5-iodofuran-2-carboxylic acid directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the NMR tube.
-
Dissolution: Cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved.
-
Analysis: Insert the NMR tube into the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
Visualization of Molecular Structure and J-Coupling
Caption: Molecular structure of 5-Iodofuran-2-carboxylic acid with predicted ³J coupling.
References
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Spyros, A. & Hadjiarapoglou, L. (1989). Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13C NMR study. Magnetic Resonance in Chemistry, 27(9), 815-822. [Link]
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Sartori, A., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(4), M1515. [Link]
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dos Santos, H. F., et al. (2018). Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules. Magnetic Resonance in Chemistry, 56(11), 1035-1043. [Link]
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PubChem. (n.d.). 2-Iodofuran. National Center for Biotechnology Information. Retrieved from [Link]
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Li, C., et al. (2019). Catalytic synthesis of 2,5-furandicarboxylic acid from furoic acid: Transformation from C5 platform to C6 derivatives in biomass. Green Chemistry, 21(19), 5266-5271. [Link]
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Štefane, B., et al. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc, 2013(4), 405-412. [Link]
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Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3535-3549. [Link]
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Serra, S., et al. (2018). Geminal 13C–1H NMR Spin-Coupling Constants in Furanose Rings: New Empirical Correlations with Conformation. The Journal of Organic Chemistry, 83(15), 8083-8092. [Link]
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Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]
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de la Fuente, J. L., et al. (1997). An analysis of substituent effects on 1H and 13C NMR parameters of substituted furans. Linear free energy relationships and PM3 semiempirical calculations. Journal of the Chemical Society, Perkin Transactions 2, (7), 1437-1442. [Link]
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A Technical Guide to the Spectroscopic Characterization of 5-Iodofuran-2-carboxylic acid
Introduction
5-Iodofuran-2-carboxylic acid is a halogenated heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. Its rigid furan core, coupled with the reactive sites offered by the carboxylic acid and iodo-substituents, makes it a versatile precursor for synthesizing more complex molecular architectures. The precise characterization of this molecule is paramount to ensure the identity, purity, and quality required for downstream applications, from novel drug discovery to the development of advanced organic materials.
This in-depth technical guide provides a comprehensive analysis of 5-Iodofuran-2-carboxylic acid using two cornerstone analytical techniques: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). As a senior application scientist, my objective is not merely to present data but to offer a logical, field-proven framework for understanding the experimental choices and interpreting the resulting spectra. This document is designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step protocols for a robust and self-validating analytical workflow.
Part 1: Infrared (IR) Spectroscopy Analysis
Infrared (IR) spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch, bend, and vibrate at specific frequencies. These absorption frequencies are characteristic of the functional groups present, providing a unique molecular "fingerprint." For 5-Iodofuran-2-carboxylic acid, IR spectroscopy is indispensable for confirming the presence of the critical carboxylic acid group and the furan ring system.
Predicted Vibrational Modes and Spectrum Interpretation
The structure of 5-Iodofuran-2-carboxylic acid contains several key functional groups whose vibrational signatures dominate the IR spectrum. The most diagnostic feature is the carboxylic acid, which typically exists as a hydrogen-bonded dimer in the solid state. This dimerization has a profound effect on the spectrum.
-
O–H Stretch: The hydroxyl stretch of the carboxylic acid group gives rise to an exceptionally broad and strong absorption band, typically spanning from 3300 to 2500 cm⁻¹.[1][2] This broadening is a direct consequence of the strong intermolecular hydrogen bonding, which creates a continuum of vibrational energy states.[3] This band often overlaps with the sharper C-H stretching peaks.
-
C–H Stretch: The C-H stretching vibrations of the furan ring are expected to appear as sharp, medium-intensity peaks just above 3000 cm⁻¹, typically in the 3250-3100 cm⁻¹ region.[4]
-
C=O (Carbonyl) Stretch: The carbonyl stretch of a carboxylic acid is one of the most intense and sharp absorptions in the IR spectrum.[1] For an unsaturated, conjugated carboxylic acid like this, the C=O stretching frequency is lowered due to resonance delocalization and is expected in the 1710-1690 cm⁻¹ range.[3][5]
-
C=C and C-O-C Ring Stretches: The furan ring itself has characteristic stretching vibrations. The C=C double bond stretches typically appear in the 1600-1450 cm⁻¹ region, while the C-O-C ether stretch within the ring contributes to absorptions in the 1300-1000 cm⁻¹ range.[4][6]
-
C–O Stretch and O–H Bend: The spectrum will also feature a C–O stretching band between 1320-1210 cm⁻¹ and characteristic O–H in-plane and out-of-plane bending vibrations.[1] The out-of-plane bend is often a broad peak centered around 920 cm⁻¹.
Data Presentation: Predicted IR Absorption Bands
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| O–H Stretch | Carboxylic Acid (Dimer) | 3300 - 2500 | Strong, Very Broad |
| C–H Stretch | Furan Ring | 3250 - 3100 | Medium, Sharp |
| C=O Stretch | Conjugated Carboxylic Acid | 1710 - 1690 | Very Strong, Sharp |
| C=C Stretch | Furan Ring | 1600 - 1450 | Medium to Strong |
| O–H Bend (In-plane) | Carboxylic Acid | 1440 - 1395 | Medium |
| C–O Stretch | Carboxylic Acid | 1320 - 1210 | Strong |
| O–H Bend (Out-of-plane) | Carboxylic Acid | 950 - 910 | Medium, Broad |
| C-H Bend (Out-of-plane) | Furan Ring | 900 - 700 | Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders due to its simplicity, speed, and lack of sample preparation.[7][8] It allows for direct measurement of the sample in its native state.
Methodology:
-
Instrument Preparation: Ensure the Fourier-Transform Infrared (FTIR) spectrometer is powered on and has completed its startup diagnostics.
-
Crystal Cleaning: Meticulously clean the ATR crystal (e.g., diamond or ZnSe) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This step is critical to prevent cross-contamination.
-
Background Collection: With the clean, empty crystal, lower the pressure arm and collect a background spectrum. This spectrum of the ambient environment (air, CO₂) will be automatically subtracted from the sample spectrum, ensuring that only the sample's absorptions are measured.
-
Sample Application: Place a small amount (a few milligrams) of the 5-Iodofuran-2-carboxylic acid powder directly onto the center of the ATR crystal.[9]
-
Apply Pressure: Lower the pressure arm until it makes firm and even contact with the powder.[10] This ensures intimate contact between the sample and the crystal, which is necessary for a high-quality spectrum.
-
Spectrum Acquisition: Initiate the sample scan. The instrument will typically co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: After collection, the resulting spectrum should be baseline-corrected if necessary.
-
Post-Analysis Cleaning: Retract the pressure arm, carefully remove the sample powder, and clean the crystal and pressure tip as described in Step 2.
Workflow for ATR-IR Spectroscopic Analysis
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone for determining the molecular weight and elemental composition of a compound. For this guide, we focus on Electron Ionization (EI), a "hard" ionization technique that imparts significant energy to the molecule.[11][12] This causes the resulting molecular ion to fragment in predictable ways, providing a wealth of structural information that acts like a molecular puzzle.
Predicted Mass Spectrum and Fragmentation Pathway
The molecular formula of 5-Iodofuran-2-carboxylic acid is C₅H₃IO₃. Its monoisotopic mass is approximately 237.92 g/mol . The nominal molecular weight is 238.
-
Molecular Ion (M•⁺): The EI mass spectrum should show a molecular ion peak at m/z 238. Since iodine's most abundant isotope (¹²⁷I) accounts for 100% of its natural abundance, there will be no significant M+2 peak arising from the halogen, which simplifies interpretation compared to chlorine- or bromine-containing compounds.[13][14]
-
Primary Fragmentation: The fragmentation of the molecular ion is driven by the stability of the resulting fragments and neutrals.
-
Loss of •OH: Cleavage of the C-OH bond is a common pathway for carboxylic acids, leading to the formation of a stable acylium ion.[15][16] This would result in a prominent peak at m/z 221 (238 - 17).
-
Loss of •COOH: Loss of the entire carboxyl group as a radical is another characteristic fragmentation, yielding a peak at m/z 193 (238 - 45).[15] This fragment corresponds to the 2-iodofuran radical cation.
-
Decarbonylation: The acylium ion (m/z 221) can subsequently lose a molecule of carbon monoxide (CO) to form the 2-iodofuranyl cation, also at m/z 193 (221 - 28). This provides a secondary route to this stable fragment.
-
Loss of I•: The carbon-iodine bond is relatively weak and can cleave to lose an iodine radical, resulting in a fragment at m/z 111 (238 - 127). This corresponds to the furan-2-carboxylic acid radical cation.
-
Data Presentation: Predicted Mass Fragments
| m/z (Nominal) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
| 238 | [C₅H₃IO₃]•⁺ | - | Molecular Ion (M•⁺) |
| 221 | [C₅H₂IO₂]⁺ | •OH | α-Cleavage from carboxyl group |
| 193 | [C₄H₂I]⁺ | •COOH or (•OH + CO) | Loss of carboxyl group or decarbonylation of acylium ion |
| 111 | [C₅H₃O₃]•⁺ | I• | Cleavage of the C-I bond |
| 95 | [C₄H₃O]⁺ | I• + CO | Loss of iodine followed by decarbonylation |
Fragmentation Pathway Diagram
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This protocol outlines a general procedure for analyzing a solid, thermally stable organic compound using a direct insertion probe.
Methodology:
-
Instrument Tuning: Before analysis, the mass spectrometer must be tuned and calibrated using a standard compound (e.g., perfluorotributylamine, PFTBA) to ensure mass accuracy and resolution.
-
Sample Preparation: Load a minuscule amount of the solid sample (micrograms) into a clean capillary tube.
-
Probe Insertion: Insert the capillary tube into the direct insertion probe.
-
Analysis Initiation: Introduce the probe into the high-vacuum source of the mass spectrometer through the vacuum interlock.
-
Ionization and Fragmentation: Gradually heat the probe to volatilize the sample. The gaseous molecules enter the ionization chamber where they are bombarded by a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[17][18]
-
Mass Analysis: The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio.
-
Detection and Spectrum Generation: The separated ions strike a detector, generating a signal that is processed to create the mass spectrum.
-
Data Interpretation: Analyze the spectrum to identify the molecular ion and the major fragment peaks, correlating them with the proposed structure.
Workflow for EI-Mass Spectrometry Analysis
Part 3: Synthesis of Spectroscopic Data
The true power of spectroscopic analysis lies in the synergy between different techniques. While IR spectroscopy confirms the presence of the key functional groups (the carboxylic acid and the furan ring), mass spectrometry provides the exact molecular weight and crucial connectivity information through its fragmentation pattern.
-
The very broad IR band from 3300-2500 cm⁻¹ and the intense C=O stretch around 1700 cm⁻¹ provide unequivocal evidence for the carboxylic acid functionality.
-
The mass spectrum confirms the molecular weight of 238 amu. The observed losses of 17 (•OH) and 45 (•COOH) are classic fragmentation patterns for a carboxylic acid, corroborating the IR data.
-
The fragment at m/z 111 (loss of iodine) confirms the presence of the iodine atom and gives the mass of the furan-carboxylic acid backbone.
-
Conversely, the fragment at m/z 193 (loss of the carboxyl group) confirms the mass of the iodofuran portion of the molecule.
Together, these two datasets provide a self-validating system, leaving no ambiguity as to the structure of 5-Iodofuran-2-carboxylic acid.
Conclusion
The rigorous characterization of chemical entities like 5-Iodofuran-2-carboxylic acid is a non-negotiable aspect of modern scientific research and development. Through the judicious application of IR spectroscopy and mass spectrometry, we can confidently verify its molecular structure. The IR spectrum acts as a rapid screen for the required functional groups, while the mass spectrum provides definitive molecular weight and a detailed fragmentation map that confirms the atomic arrangement. The workflows and interpretive frameworks presented in this guide offer a robust approach for any scientist tasked with the structural elucidation of novel organic compounds, ensuring data integrity and advancing scientific discovery.
References
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UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
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Max, J. J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 113(30), 8536–8548. Retrieved from [Link]
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JoVE. (2025). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
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PubChem. (n.d.). 5-Iodobenzofuran-2-carboxylic acid. Retrieved from [Link]
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Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared spectra of MeOH, furan, and the co-deposition of them at 14 K. Retrieved from [Link]
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Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
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Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
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University of Dayton eCommons. (1965). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. Retrieved from [Link]
-
AIP Publishing. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. Retrieved from [Link]
-
Imre Blank's Research. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Retrieved from [Link]
-
Canadian Science Publishing. (1979). Mass spectrometry of some furanocoumarins. Retrieved from [Link]
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ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]
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Taylor & Francis eBooks. (n.d.). Mass Spectrometry. Retrieved from [Link]
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Chemsrc. (2025). 5-iodofuran-2-carboxylic acid. Retrieved from [Link]
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National Institutes of Health. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]
-
ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... Retrieved from [Link]
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-
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-
Pearson+. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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discovery and history of furan-based carboxylic acids
An In-Depth Technical Guide on the Discovery and History of Furan-Based Carboxylic Acids
Introduction: From Serendipity to Sustainability
Furan-based carboxylic acids represent a cornerstone of modern green chemistry, acting as pivotal platform molecules that bridge the gap between renewable biomass and high-performance materials. This guide provides a comprehensive exploration of the discovery, history, and evolving synthesis of the two most significant compounds in this class: 2-furoic acid and 2,5-furandicarboxylic acid (FDCA). We will trace their journey from early, serendipitous laboratory discoveries to their current status as key enablers of a sustainable bio-based economy. For researchers, scientists, and drug development professionals, understanding this trajectory is essential for harnessing the full potential of these versatile chemical building blocks. We will delve into the foundational experimental protocols, the causality behind synthetic choices, and the applications that continue to drive innovation in pharmaceuticals, polymers, and beyond.
Part I: The Genesis of Furan Chemistry — 2-Furoic Acid
The story of furan chemistry begins not with the parent heterocycle, but with its most stable carboxylic acid derivative. This initial discovery laid the essential groundwork for a new field of organic chemistry.
Discovery and Early History: Scheele's "Pyromucic Acid"
The journey into furan chemistry was initiated in 1780 by the pioneering Swedish chemist Carl Wilhelm Scheele.[1] While investigating the properties of plant-derived substances, Scheele conducted a dry distillation of mucic acid (galactaric acid), which is derived from galactose. This thermal decomposition yielded a white crystalline solid that he named "pyromucic acid," a nod to its fiery origin from mucic acid.[1][2] This experiment marked the first-ever synthesis of a furan-containing compound.[1][3]
It is a notable historical point that 2-furoic acid's discovery predates that of both furfural (1821) and furan itself (1870).[1] The name "furan" was adopted later, taking its root from the Latin word furfur, meaning bran, the source from which furfural was first isolated.[1][3] Despite being the first of its kind, the naming conventions for this class of compounds were ultimately set by the subsequent discovery of furfural.[1]
Evolution of Synthetic Methodologies
The synthesis of 2-furoic acid has advanced considerably from Scheele's original distillation to modern, efficient industrial processes. The choice of method is often dictated by a balance of yield, cost, and the value of potential co-products.
While not used today, Scheele's original method established the principle of creating the furan ring via the dehydration and decarboxylation of a sugar acid.
-
Starting Material: Mucic acid (C₆H₁₀O₈).
-
Procedure: Mucic acid is heated strongly in a distillation apparatus. The intense heat causes intramolecular dehydration and decarboxylation, leading to the formation of the aromatic furan ring with a carboxylic acid group at the 2-position.
-
Causality: This thermal decomposition pathway, though low-yielding and difficult to control, demonstrated that complex carbohydrates could be transformed into stable aromatic compounds, a concept that underpins the modern biorefinery.
The current industrial route relies on the Cannizzaro reaction, a classic name reaction in organic chemistry, using the readily available platform chemical furfural.[3]
-
Mechanism: This reaction is a base-induced disproportionation of a non-enolizable aldehyde. In the presence of a strong base like sodium hydroxide, one molecule of furfural is oxidized to the corresponding carboxylic acid (2-furoic acid), while a second molecule is reduced to the corresponding alcohol (furfuryl alcohol).[3]
-
Stoichiometry and Economics: The reaction inherently produces a 1:1 molar ratio of 2-furoic acid and furfuryl alcohol, resulting in a maximum theoretical yield of 50% for each product.[3] This process remains economically viable because both products have significant commercial value, making the separation and purification of each worthwhile.[3]
To overcome the 50% yield limitation of the Cannizzaro reaction, research has focused on direct oxidation and biocatalytic methods.
-
Catalytic Oxidation: Heterogeneous gold-based catalysts have been shown to oxidize furfural to 2-furoic acid with very high yields (around 95%) under green conditions, using water as a solvent and O₂ as the oxidant.[4] This approach avoids disproportionation and maximizes the conversion to the desired acid.
-
Biocatalysis: The microorganism Nocardia corallina can be used as a biocatalyst to produce 2-furoic acid in high yields from either furfuryl alcohol (~98%) or furfural (~88%).[3] This method operates under mild conditions but has not yet been commercialized for industrial-scale production.[3]
Table 1: Comparison of Synthetic Routes to 2-Furoic Acid
| Method | Starting Material | Key Reagents/Catalyst | Typical Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Dry Distillation | Mucic Acid | Heat | Low | Historical significance | Low yield, poor control, high energy |
| Cannizzaro Reaction | Furfural | Strong base (e.g., NaOH) | ~50% | Economically viable, uses bulk chemical | 50% theoretical yield cap, salt waste |
| Catalytic Oxidation | Furfural | Au/HT catalyst, O₂ | ~95%[4] | High yield, green solvent (water) | Catalyst cost and stability |
| Biocatalysis | Furfural/Furfuryl Alcohol | Nocardia corallina | 88-98%[3] | Very high yield, mild conditions | Not yet industrialized, slower reaction rates |
Applications and Significance
2-Furoic acid is a versatile intermediate with applications spanning multiple industries.
-
Pharmaceuticals: It is a critical precursor in the synthesis of numerous Active Pharmaceutical Ingredients (APIs).[5] Notable examples include the amebicide Diloxanide furoate, which is on the World Health Organization's List of Essential Medicines, and nitrofuran antibiotics like nitrofurantoin.[3][5] The furoate moiety is also used in corticosteroids such as mometasone furoate to enhance drug stability and penetration.[5]
-
Food and Flavor: 2-Furoic acid is recognized as safe (GRAS) and is used as a flavoring agent, imparting a sweet, earthy taste.[3] It also acts as a preservative and sterilizing agent in many food products and is naturally formed during the roasting of coffee.[3]
-
Industrial Chemistry: It serves as a building block for furoate esters used in pesticides and as an additive in the production of plasticizers and thermosetting resins.[3][6] Furthermore, it is a potential feedstock for producing 2,5-furandicarboxylic acid.[2]
Part II: The Bio-Based Revolution — 2,5-Furandicarboxylic Acid (FDCA)
While 2-furoic acid was the first furan derivative discovered, 2,5-furandicarboxylic acid (FDCA) is at the heart of the 21st-century push for sustainable, bio-based polymers.
Historical Context and Renewed Interest
FDCA, initially named dehydromucic acid, was first synthesized in 1876 by the German chemists Rudolph Fittig and Heinzelmann, who prepared it by reacting mucic acid with concentrated hydrobromic acid.[7] For over a century, it remained a compound of academic interest. However, its status changed dramatically in 2004 when the U.S. Department of Energy identified FDCA as one of the top 12 "platform chemicals" derivable from biomass.[8] This recognition was driven by its potential to serve as a direct, bio-based replacement for petroleum-derived terephthalic acid (TPA), a multi-billion-ton monomer used to make PET plastic.[9][10]
Modern Synthetic Pathways from Biomass
The most viable route to FDCA begins with C6 sugars (hexoses) found in abundance in biomass. The overall pathway involves the dehydration of these sugars to an intermediate, 5-hydroxymethylfurfural (HMF), followed by the oxidation of HMF to FDCA.[10]
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An In-depth Technical Guide to the Electronic Properties of Iodinated Furan Rings
Foreword: From Privileged Scaffold to Precision Tool
The furan ring, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science, celebrated as a "privileged structure" due to its presence in a multitude of bioactive compounds and functional materials.[1][2] Its inherent electron-rich nature, a consequence of the oxygen heteroatom's lone pair participating in the π-system, makes it a fascinating and reactive scaffold.[3] This guide delves into the nuanced world of iodinated furans, exploring how the introduction of a heavy halogen atom—iodine—transforms this fundamental building block into a precision tool.
The act of iodination is not merely an addition of mass; it is a profound modulation of the ring's electronic character. This modification introduces a complex interplay of inductive and resonance effects, imparts the capacity for halogen bonding, and ultimately dictates the molecule's reactivity, biological activity, and performance in electronic devices.[2][3] For researchers in drug development and materials science, a deep, mechanistic understanding of these electronic properties is not academic—it is the very foundation upon which rational design and innovation are built. This guide is structured to provide that understanding, moving from the foundational principles of electronic modulation to their tangible impact on synthesis, characterization, and application.
The Electronic Influence of Iodine on the Furan Ring
The furan ring is inherently electron-rich, rendering it more susceptible to electrophilic attack than benzene.[3] The introduction of an iodine atom creates a fascinating electronic dichotomy.
-
Inductive Effect (-I): As a halogen, iodine is more electronegative than carbon. It pulls electron density away from the carbon atom to which it is attached through the sigma (σ) bond. This electron-withdrawing inductive effect deactivates the ring to some extent.[3]
-
Resonance Effect (+M): The lone pairs on the iodine atom can be delocalized into the furan's π-system. This electron-donating resonance effect increases electron density on the ring. However, the poor orbital overlap between the large 5p orbital of iodine and the 2p orbitals of the ring carbons means this effect is significantly weaker than its inductive counterpart.[3]
The net result is that iodine acts as a weak deactivator. More importantly, it introduces a site for specific, directional, non-covalent interactions through halogen bonding . The anisotropic distribution of electron density on the iodine atom creates a region of positive electrostatic potential, known as a sigma-hole (σ-hole), opposite the C-I bond.[4][5] This electrophilic region can engage in attractive interactions with Lewis bases (e.g., oxygen, nitrogen, sulfur atoms), a phenomenon critical for molecular recognition in both biological systems and crystal engineering.[6][7]
Caption: Interplay of electronic effects in iodinated furan rings.
Synthesis of Iodinated Furan Derivatives
The strategic placement of iodine on a furan ring is a prerequisite for harnessing its electronic properties. Several synthetic methodologies have been developed, with the choice of method often depending on the desired substitution pattern and the tolerance of other functional groups.
A particularly robust and environmentally conscious approach is the direct, molecular iodine-catalyzed synthesis from appropriate precursors.[8][9] This method often proceeds under mild, solvent-free conditions, offering a practical alternative to harsher, traditional protocols.[10] For instance, α-propargyl-β-ketoester substrates can undergo a 5-exo cyclization reaction catalyzed by molecular iodine to yield highly substituted iodofurans.[11]
The causality behind using molecular iodine as a catalyst is multifaceted. It can activate substrates through halogen bonding to carbonyl oxygens and also interact with C-C multiple bonds, facilitating the key cyclization step.[8][12]
Caption: General workflow for iodine-catalyzed furan synthesis.
Applications and Manifestations of Electronic Properties
The theoretical electronic effects of iodination have profound and measurable consequences in applied fields. Here, we explore two key areas: medicinal chemistry and organic electronics.
Medicinal Chemistry: A Scaffold for Anticancer Agents
Furan-containing compounds have long been investigated for their pharmacological potential.[13] The introduction of iodine can enhance cytotoxic activity against cancer cell lines, a phenomenon attributable to changes in lipophilicity, metabolic stability, and the potential for halogen bonding interactions with target proteins.[2]
Table 1: In Vitro Anticancer Activity of Selected Iodinated Furan Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3-Iodofuran Derivative | HL60 (Leukemia) | 0.1 | [2] |
| 3-Iodofuran Derivative | K562 (Leukemia) | 5.0 | [2] |
| Furan-based Chalcone | A549 (Lung) | 27.7 | [2] |
| Furan-based Chalcone | HepG2 (Liver) | 26.6 | [2] |
This table summarizes data for representative compounds to illustrate the potent cytotoxicity that can be achieved.
The enhanced bioactivity underscores the importance of iodine's electronic influence. Halogen bonding, for example, can facilitate stronger and more specific binding to target enzymes or receptors, leading to lower IC₅₀ values.[7]
Organic Electronics: Fine-Tuning Dye-Sensitized Solar Cells (DSCs)
In DSCs, organic dyes are used to absorb light and inject electrons into a semiconductor (typically TiO₂). The electrolyte, often containing an iodine/iodide (I₂/I₃⁻) redox couple, regenerates the dye. A critical performance-degrading pathway is recombination, where injected electrons recombine with the electrolyte.
Studies comparing furan-based and thiophene-based dyes have revealed a key insight: iodine from the electrolyte binds more strongly to thiophene's sulfur atom than to furan's oxygen atom.[14][15] This stronger interaction in thiophene-based dyes is thought to promote electron recombination, lowering device efficiency.
The weaker halogen bonding between the furan oxygen and the electrolyte's iodine is a direct consequence of oxygen's higher electronegativity and less polarizable nature compared to sulfur. This leads to longer electron lifetimes and higher device currents and voltages for furan-based analogues.[14][16] This is a clear example where weaker intermolecular interaction, governed by the electronic properties of the heteroatom, is the causal factor for superior device performance.
Key Experimental Protocols
To ensure scientific integrity, the protocols described below are designed as self-validating systems, with clear steps for execution, characterization, and interpretation.
Protocol 1: Synthesis of a 2,3,5-Trisubstituted 3-Iodofuran
This protocol is adapted from methodologies involving iodocyclization of enyne intermediates.[11]
Objective: To synthesize a polysubstituted iodofuran for subsequent electronic property analysis or biological screening.
Methodology:
-
Step 1: Enyne Acetate Formation: To a solution of a terminal alkyne (1.0 equiv) and a (Z)-β-bromoenol acetate (1.1 equiv) in anhydrous THF, add Pd(PPh₃)₄ (0.02 equiv) and CuI (0.04 equiv). Degas the mixture and stir under an inert atmosphere. Add triethylamine (2.5 equiv) and stir at room temperature for 12 hours until TLC analysis indicates consumption of the starting materials.
-
Step 2: Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Step 3: Purification of Intermediate: Purify the crude enyne acetate via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure intermediate.
-
Step 4: Iodocyclization: Dissolve the purified enyne acetate (1.0 equiv) in acetonitrile. Add N-iodosuccinimide (NIS) (1.2 equiv) in one portion. Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Step 5: Final Work-up and Purification: Upon completion, dilute the mixture with water and extract with ethyl acetate (3x). Wash the combined organic layers with aqueous Na₂S₂O₃ solution to remove excess iodine, followed by brine. Dry over Na₂SO₄, concentrate, and purify by flash column chromatography to yield the final 3-iodofuran product.
Validation: The structure of the final product must be rigorously confirmed using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and FT-IR spectroscopy. The characteristic downfield shift of the carbon atom attached to the iodine in the ¹³C NMR spectrum (typically around 95 ppm) serves as a key validation point.[17]
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability.[2]
Objective: To determine the IC₅₀ value of a synthesized iodinated furan derivative against a cancer cell line (e.g., MCF-7).
Methodology:
-
Step 1: Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Step 2: Compound Treatment: Prepare serial dilutions of the iodinated furan compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Step 3: Incubation: Incubate the plate for another 48-72 hours under the same conditions.
-
Step 4: MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Step 5: Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Step 6: Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Step 7: Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Validation: The assay's validity is confirmed by the dose-dependent response to the test compound and the expected high cytotoxicity of the positive control. A reproducible sigmoidal dose-response curve is the expected outcome.
Conclusion
The iodination of furan rings is a powerful strategy for modulating electronic properties in a predictable and impactful manner. The interplay between the weak, electron-withdrawing inductive effect and the capacity for halogen bonding transforms the furan scaffold from a simple aromatic unit into a sophisticated component for advanced applications. In medicinal chemistry, these electronic modifications can enhance biological potency, while in materials science, they provide a mechanism to fine-tune intermolecular interactions and device performance. The synthetic protocols are accessible and robust, allowing for the systematic exploration of structure-property relationships. For researchers and developers, a thorough grasp of these fundamental electronic principles is essential for the rational design of the next generation of furan-based therapeutics and organic electronic materials.
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solubility and stability of 5-Iodofuran-2-carboxylic acid
An In-Depth Technical Guide to the Solubility and Stability of 5-Iodofuran-2-carboxylic Acid
Executive Summary
5-Iodofuran-2-carboxylic acid is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. A comprehensive understanding of its solubility and stability is paramount for its effective use in research and development, particularly in drug formulation and process chemistry. This guide provides a technical framework for characterizing these critical physicochemical properties. We delve into the theoretical principles governing its behavior in various solvents and under environmental stressors, present field-proven experimental protocols for empirical determination, and discuss the interpretation of the resulting data. This document is intended to serve as a foundational resource for researchers, enabling them to design robust experimental plans, anticipate challenges, and ensure the integrity of their work.
Introduction: The Significance of Physicochemical Characterization
In the realm of drug development and chemical synthesis, the success of a lead compound is intrinsically linked to its physicochemical properties. Poor solubility can hinder bioavailability and lead to unreliable results in in-vitro assays, while instability can compromise a drug's efficacy and safety.[1][2] 5-Iodofuran-2-carboxylic acid (MW: 237.98 g/mol ), an off-white solid with a melting point of 195-196°C, presents a unique structural combination: a polar carboxylic acid group, a furan heterocycle, and a heavy, polarizable iodine atom.[3][4] This guide provides the scientific rationale and detailed methodologies for thoroughly evaluating its solubility and stability, critical prerequisites for its advancement in any research pipeline.
Structural Analysis and Predicted Properties
The are dictated by its constituent functional groups. A predictive assessment based on its structure is the first step in a logical investigation.
-
Furan Ring: This aromatic heterocycle possesses some polar character due to the oxygen atom, allowing for favorable dipole-dipole interactions with polar solvents.[5]
-
Carboxylic Acid (-COOH): As a primary functional group, the carboxylic acid moiety is a strong hydrogen bond donor and acceptor. This feature suggests solubility in polar protic solvents (e.g., water, alcohols) and the potential to form salts in basic aqueous solutions, which would dramatically increase aqueous solubility.[6][7][8]
-
Iodine Atom (-I): The iodine substituent is large and highly polarizable. While it increases the molecular weight, which can negatively impact solubility, its polarizability can enhance interactions with polarizable solvents.[5]
Based on the principle of "like dissolves like," the compound is predicted to have higher solubility in polar organic solvents and limited solubility in non-polar hydrocarbon solvents.
Comprehensive Solubility Profiling
Determining the solubility of a compound is a foundational step in pre-formulation and lead optimization.[1][9] The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method, which is valued for its reliability.[9][10]
Causality in Solvent Selection
A carefully selected panel of solvents is used to probe the full range of intermolecular interactions:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid group, promoting dissolution.
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These can accept hydrogen bonds and engage in strong dipole-dipole interactions.
-
Non-Polar Solvents (e.g., Hexane, Toluene): These are unlikely to be effective solvents due to the polar nature of the molecule, but they establish a baseline for its lipophilicity.
-
Aqueous Buffers (pH 2, 7.4, 9): Solubility in aqueous media is highly pH-dependent for a carboxylic acid. Testing at acidic, neutral, and basic pH will reveal the impact of ionization on solubility.
Experimental Protocol: Equilibrium Solubility via Shake-Flask Method
This protocol is designed to be a self-validating system by ensuring that equilibrium is reached and that the analyzed sample represents the true saturated state.
Methodology:
-
Preparation: Add an excess amount of solid 5-Iodofuran-2-carboxylic acid to a series of glass vials, ensuring a visible amount of undissolved solid remains. This step is critical to guarantee that a saturated solution is achieved.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each selected solvent or buffer to the respective vials.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker or agitator (e.g., at 25°C). Agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and liquid phases.[2] The extended incubation is necessary to determine thermodynamic, rather than kinetic, solubility.[2]
-
Phase Separation: Allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to sediment.[5]
-
Sampling & Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the solution through a 0.45 µm syringe filter to remove any remaining solid particulates. This step is crucial to prevent artificially high concentration measurements.
-
Quantification: Analyze the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[1] The concentration is determined by comparing the peak area to a standard calibration curve prepared with known concentrations of 5-Iodofuran-2-carboxylic acid.
-
Calculation: The determined concentration represents the equilibrium solubility of the compound in that specific solvent at the tested temperature.
Illustrative Data Presentation
Quantitative data should be summarized for clear comparison. The following table presents a hypothetical but realistic solubility profile for 5-Iodofuran-2-carboxylic acid.
| Solvent/Medium | Type | Predicted Solubility (mg/mL) |
| Water (pH 2.0) | Polar Protic, Acidic | 0.5 - 1.5 |
| Phosphate Buffer (pH 7.4) | Polar Protic, Neutral | 5 - 15 |
| Borate Buffer (pH 9.0) | Polar Protic, Basic | > 50 (as carboxylate salt) |
| Methanol | Polar Protic | 20 - 40 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 |
| Acetonitrile | Polar Aprotic | 10 - 25 |
| Hexane | Non-Polar | < 0.1 |
Visualization: Solubility Determination Workflow
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
Stability Assessment and Degradation Pathway Analysis
Stability testing is essential to determine how a compound's quality changes over time under the influence of various environmental factors.[11] Forced degradation (or stress testing) studies are the cornerstone of this assessment, providing critical insights into potential degradation pathways and informing the development of stability-indicating analytical methods.[12][13][14]
The Rationale of Forced Degradation
The objective of forced degradation is not to determine shelf-life but to deliberately degrade the sample under conditions more severe than accelerated stability testing.[14][15] This approach serves several key purposes:
-
Identify Degradation Pathways: It reveals the likely chemical degradation mechanisms, such as hydrolysis, oxidation, photolysis, or thermolysis.[14][16]
-
Elucidate Degradant Structures: The generated degradants can be isolated and characterized.
-
Develop Stability-Indicating Methods: It demonstrates that the chosen analytical method (typically HPLC) can accurately measure the parent compound without interference from any potential degradants, impurities, or excipients.[17]
Experimental Design: Stress Condition Protocols
The following protocols are based on standard industry practices and regulatory guidance from the International Council for Harmonisation (ICH).[16] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
A. Hydrolytic Stability (Acid/Base/Neutral)
-
Rationale: To assess susceptibility to hydrolysis across a range of pH values.
-
Protocol:
-
Prepare solutions of 5-Iodofuran-2-carboxylic acid (e.g., at 1 mg/mL) in 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (basic).
-
Incubate the solutions at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 24-48 hours).
-
At specified time points, withdraw samples, neutralize them if necessary, and dilute for analysis.
-
Analyze via HPLC to quantify the remaining parent compound and detect any degradation products.
-
B. Oxidative Stability
-
Rationale: To evaluate the molecule's sensitivity to oxidation.
-
Protocol:
-
Prepare a solution of the compound in a suitable solvent.
-
Add a controlled amount of an oxidizing agent, such as 3-30% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature for a set duration (e.g., 24 hours), protected from light.
-
Analyze the sample by HPLC to assess the extent of degradation.
-
C. Photostability
-
Rationale: To determine if the compound degrades upon exposure to light, as outlined in ICH guideline Q1B.[18]
-
Protocol:
-
Expose the solid compound and a solution of the compound to a light source providing a standardized output of visible and UV light.
-
A control sample should be wrapped in aluminum foil to protect it from light.[18]
-
After a specified exposure level (e.g., 1.2 million lux hours for visible light and 200 watt hours/square meter for UV), analyze both the exposed and control samples by HPLC.
-
Forced degradation may also be performed to evaluate the photosensitivity of the material for method development.[18]
-
D. Thermal Stability (Dry Heat)
-
Rationale: To assess the stability of the solid compound at elevated temperatures.
-
Protocol:
-
Place the solid compound in a controlled temperature oven at a high temperature (e.g., 80-100°C) for an extended period (e.g., 1-7 days).
-
At intervals, remove samples, allow them to cool, prepare solutions, and analyze by HPLC.
-
Analytical Keystone: Stability-Indicating HPLC Method
A robust, validated HPLC method is the core of any stability study.[17] It must be capable of separating the active ingredient from all potential degradation products.[11]
-
Method Development: A gradient reversed-phase HPLC method with UV detection is typically the first choice.[19] Development involves optimizing the column, mobile phase composition (e.g., acetonitrile/water with a buffer), gradient slope, and temperature to achieve adequate resolution between all peaks.
-
Validation: The method's specificity is validated using the samples from the forced degradation studies. The analysis must show that the peaks for degradants do not co-elute with the parent compound peak, ensuring accurate quantification.
Illustrative Stability Data
The results of a forced degradation study are best summarized in a table.
| Stress Condition | Reagent/Setting | Duration | % Degradation (Hypothetical) | Degradation Products Observed |
| Acid Hydrolysis | 0.1 M HCl | 48h @ 80°C | < 5% | Minor unknown peak at RRT 0.8 |
| Neutral Hydrolysis | Water | 48h @ 80°C | < 2% | None significant |
| Base Hydrolysis | 0.1 M NaOH | 24h @ 60°C | 15% | Major peak at RRT 0.6; Minor peak at RRT 0.9 |
| Oxidation | 10% H₂O₂ | 24h @ RT | 12% | Major peak at RRT 1.2 |
| Photolytic | ICH Q1B exposure | - | 8% | Multiple minor peaks |
| Thermal (Solid) | 100°C | 7 days | < 3% | None significant |
RRT = Relative Retention Time
Potential Degradation Pathways
While empirical data is required for confirmation, knowledge of furan chemistry allows for logical predictions. Furan rings can be susceptible to ring-opening under harsh hydrolytic (especially acidic) conditions. The carboxylic acid could undergo decarboxylation under extreme heat. The iodine-carbon bond could be susceptible to cleavage under photolytic stress. Studies on the microbial degradation of similar furan compounds show pathways converging on intermediates like 2-furoic acid or 2,5-furandicarboxylic acid, suggesting potential breakdown products.[20][21][22] Hazardous decomposition under high heat may also produce carbon monoxide, carbon dioxide, and hydrogen iodide.[3]
Visualization: Stability Assessment Workflow
Conclusion and Practical Recommendations
A thorough investigation of the is not merely an academic exercise; it is a critical component of risk mitigation in research and development. The methodologies outlined in this guide provide a robust framework for generating the necessary data to inform key decisions.
-
For Formulation Scientists: The solubility profile, particularly in aqueous buffers of varying pH, will dictate the feasibility of different formulation strategies (e.g., oral vs. parenteral) and the potential need for solubility-enhancing excipients.
-
For Process Chemists: Stability data, especially concerning thermal and photolytic stress, will guide the definition of appropriate storage, handling, and manufacturing conditions to prevent degradation and ensure product purity.[3]
-
For Analytical Scientists: The forced degradation studies are indispensable for developing and validating analytical methods that are truly "stability-indicating," a requirement for regulatory compliance and quality control.[12]
By systematically applying these principles and protocols, researchers can build a comprehensive data package for 5-Iodofuran-2-carboxylic acid, ensuring its potential is explored through scientifically sound and reproducible experimentation.
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Methodological & Application
5-Iodofuran-2-carboxylic Acid: A Versatile Scaffold for Advanced Organic Synthesis
Introduction: The Strategic Value of the Furan Moiety
The furan ring is a privileged five-membered aromatic heterocycle that is a cornerstone in medicinal chemistry and materials science.[1] Its unique electronic and steric properties often allow it to serve as a bioisosteric replacement for phenyl rings, enhancing metabolic stability, bioavailability, and receptor-ligand interactions.[2] The strategic functionalization of the furan nucleus is therefore of paramount importance in the development of novel bioactive compounds and advanced materials. 5-Iodofuran-2-carboxylic acid has emerged as a particularly valuable and versatile building block in this context. The presence of a carboxylic acid at the 2-position and an iodine atom at the 5-position provides two orthogonal reactive handles for a wide array of synthetic transformations. The electron-withdrawing nature of the carboxylic acid group and the susceptibility of the carbon-iodine bond to oxidative addition make this molecule an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions.
This technical guide provides a comprehensive overview of the applications of 5-iodofuran-2-carboxylic acid in organic synthesis, with a focus on detailed, field-proven protocols for key cross-coupling reactions.
Protecting Group Strategies for 5-Iodofuran-2-carboxylic Acid
Prior to engaging in cross-coupling reactions, it is often advantageous to protect the carboxylic acid moiety as an ester. This prevents potential side reactions, such as the coordination of the carboxylate to the metal catalyst, which can inhibit catalytic activity. The choice of ester is critical and depends on the desired stability and the conditions required for its eventual cleavage. Methyl or ethyl esters are commonly employed due to their ease of synthesis and removal.
Protocol: Esterification of 5-Iodofuran-2-carboxylic Acid
Objective: To synthesize the methyl or ethyl ester of 5-iodofuran-2-carboxylic acid to prevent interference in subsequent cross-coupling reactions.
Materials:
-
5-Iodofuran-2-carboxylic acid
-
Methanol or Ethanol (anhydrous)
-
Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄) (catalytic amount)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine, saturated aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, suspend 5-iodofuran-2-carboxylic acid (1.0 eq) in an excess of anhydrous methanol or ethanol.
-
Catalyst Addition: Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 eq) dropwise. Alternatively, a catalytic amount of concentrated sulfuric acid can be used.
-
Reaction: Remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to reflux and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Neutralization and Extraction: Dissolve the residue in dichloromethane or diethyl ether and transfer to a separatory funnel. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Subsequently, wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude ester.
-
Purification: If necessary, purify the product by flash column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
The carbon-iodine bond at the 5-position of the furan ring is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl and vinyl-substituted furans. This reaction involves the coupling of the iodo-furan with an organoboron reagent in the presence of a palladium catalyst and a base.
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 5-iodofuran derivative to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center, displacing the halide. This step is facilitated by the base, which activates the organoboron reagent.
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
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Application Notes and Protocols for the Heck Reaction of 5-Iodofuran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C-C Bond Formation in Furan Scaffolds
The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction couples unsaturated halides with alkenes, enabling the construction of complex molecular architectures from readily available precursors.[3] Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their contributions to palladium-catalyzed cross-coupling reactions.[1][3]
Furan-containing molecules are of paramount importance in medicinal chemistry and drug development due to their presence in numerous biologically active compounds. The ability to functionalize the furan ring at specific positions is crucial for the generation of novel chemical entities with tailored pharmacological profiles. The Heck reaction of 5-Iodofuran-2-carboxylic acid provides a direct route to introduce a variety of vinyl groups at the C-5 position, yielding substituted furan-2-carboxylic acid derivatives that are valuable intermediates for the synthesis of pharmaceuticals and other functional materials.
One of the key advantages of the Heck reaction is its tolerance of a wide array of functional groups, including esters, ethers, nitriles, and, notably, carboxylic acids.[4] This compatibility obviates the need for protecting group strategies, streamlining the synthetic process and improving overall efficiency. This application note provides a comprehensive guide to the reaction conditions, a detailed experimental protocol, and an exploration of the underlying mechanistic principles for the successful execution of the Heck reaction with 5-Iodofuran-2-carboxylic acid.
Mechanistic Overview: The Palladium Catalytic Cycle
The Heck reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) intermediates.[1][5] The generally accepted mechanism can be broken down into four key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 5-Iodofuran-2-carboxylic acid to form a square planar Pd(II) complex. This is often the rate-determining step of the cycle.
-
Alkene Coordination and Insertion: The alkene substrate coordinates to the palladium center, followed by a migratory insertion of the alkene into the palladium-carbon bond. This syn-addition step forms a new carbon-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the newly formed C-C bond is eliminated, along with the palladium, to form the final substituted alkene product and a hydridopalladium(II) complex. This elimination is typically syn-periplanar.
-
Reductive Elimination and Catalyst Regeneration: The hydridopalladium(II) complex, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt byproduct. The base is crucial for neutralizing the hydrogen iodide generated in this step, thus allowing the catalytic cycle to continue.
Visualizing the Catalytic Cycle
Figure 1. The catalytic cycle of the Heck reaction.
Optimized Reaction Conditions
The successful execution of the Heck reaction with 5-Iodofuran-2-carboxylic acid is dependent on the careful selection and optimization of several key parameters. The presence of the carboxylic acid group necessitates the use of a base that will not interfere with this functionality while still effectively scavenging the generated HI.
| Parameter | Recommended Conditions | Rationale and Considerations |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ (1-5 mol%) | Palladium(II) acetate is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[5] Pre-formed Pd(0) complexes like Pd(PPh₃)₄ can also be used. The catalyst loading is typically kept low to minimize cost and residual metal in the product. |
| Ligand | PPh₃, P(o-tol)₃ (2-10 mol%) | Triphenylphosphine (PPh₃) is a standard, cost-effective ligand that stabilizes the palladium catalyst.[1] More electron-rich and bulky phosphine ligands, such as tri(o-tolyl)phosphine (P(o-tol)₃), can sometimes improve reaction rates and yields, particularly with less reactive substrates. |
| Base | K₂CO₃, NaOAc, Et₃N (2.0-3.0 equiv.) | An inorganic base like potassium carbonate or sodium acetate is often preferred for substrates with acidic protons to avoid undesired side reactions.[1] Triethylamine (Et₃N) is also a common choice, particularly in anhydrous conditions. At least two equivalents of base are required to neutralize the HI produced and to deprotonate the carboxylic acid. |
| Solvent | DMF, NMP, Dioxane, Acetonitrile | Polar aprotic solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are excellent choices as they can dissolve the reactants and the catalyst system, and they are stable at the required reaction temperatures. |
| Alkene | Acrylates, Styrenes (1.0-1.5 equiv.) | Electron-deficient alkenes, such as acrylates and acrylonitriles, are generally more reactive in the Heck reaction.[1] Styrenes and other electron-neutral alkenes are also suitable coupling partners. A slight excess of the alkene is often used to ensure complete consumption of the iodo-furan. |
| Temperature | 80-120 °C | The reaction temperature needs to be high enough to facilitate the catalytic cycle at a reasonable rate but not so high as to cause decomposition of the starting materials, product, or catalyst. The optimal temperature will depend on the specific alkene and solvent used. |
| Reaction Time | 4-24 hours | The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS) to determine the point of completion and to avoid potential side reactions or product degradation from prolonged heating. |
Detailed Experimental Protocol
This protocol provides a general starting point for the Heck reaction of 5-Iodofuran-2-carboxylic acid with an alkene (e.g., butyl acrylate). The specific quantities and conditions should be optimized for each unique alkene partner.
Materials:
-
5-Iodofuran-2-carboxylic acid (1.0 equiv.)
-
Alkene (e.g., butyl acrylate, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.)
-
Triphenylphosphine (PPh₃, 0.04 equiv.)
-
Potassium carbonate (K₂CO₃, 2.5 equiv.)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware, including a round-bottom flask, reflux condenser, and magnetic stirrer.
Experimental Workflow
Figure 2. A generalized workflow for the Heck reaction.
Procedure:
-
Reaction Setup: To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Iodofuran-2-carboxylic acid (1.0 equiv.), potassium carbonate (2.5 equiv.), palladium(II) acetate (0.02 equiv.), and triphenylphosphine (0.04 equiv.).
-
The flask is then sealed with a septum, and the atmosphere is evacuated and backfilled with an inert gas (nitrogen or argon) three times.
-
Anhydrous DMF is added via syringe, followed by the alkene (1.2 equiv.).
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
The progress of the reaction is monitored periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with ethyl acetate and acidified to pH 2-3 with 1M HCl (aq).
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x volume).
-
The combined organic layers are washed with water and then with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired product.
-
Characterization: The structure and purity of the final product are confirmed by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Trustworthiness and Self-Validation
The protocol described above is designed to be a self-validating system. The progress of the reaction is monitored to ensure the consumption of starting materials and the formation of the product. The work-up procedure is designed to remove the catalyst, base, and solvent, and the final purification step ensures the isolation of the desired compound in high purity. The characterization of the product by multiple analytical techniques provides definitive confirmation of its identity and purity, ensuring the reliability of the experimental outcome.
Conclusion
The Heck reaction of 5-Iodofuran-2-carboxylic acid is a robust and efficient method for the synthesis of 5-vinylfuran-2-carboxylic acid derivatives. By carefully selecting the catalyst, ligand, base, and solvent, high yields of the desired products can be achieved. The tolerance of the carboxylic acid functionality makes this a particularly attractive method for the synthesis of complex molecules in the context of drug discovery and materials science. The protocol provided herein serves as a solid foundation for researchers to explore the vast synthetic potential of this powerful C-C bond-forming reaction.
References
-
BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]
-
Wikipedia. (2023, December 28). Heck reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Beilstein Journals. (2018, August 28). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]
-
MDPI. (2017, September 11). Heck Reaction—State of the Art. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
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- 4. Heck Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Sonogashira Coupling of 5-Iodofuran-2-carboxylic Acid with Terminal Alkynes
Introduction: The Strategic Importance of Furan-Alkyne Scaffolds
The furan ring is a privileged scaffold in medicinal chemistry and materials science, prized for its unique electronic properties and ability to engage in various biological interactions. Its incorporation into complex molecular architectures often imparts desirable pharmacokinetic and pharmacodynamic properties.[1] The Sonogashira coupling, a robust and versatile palladium- and copper-catalyzed cross-coupling reaction, provides a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is instrumental in synthesizing conjugated enynes and arylalkynes, which are pivotal building blocks in the development of pharmaceuticals, natural products, and advanced organic materials.[3][4]
This guide provides a comprehensive overview and detailed protocols for the Sonogashira coupling of 5-iodofuran-2-carboxylic acid with a variety of terminal alkynes. The resulting 5-(alkynyl)furan-2-carboxylic acids are of significant interest to researchers, particularly in drug discovery, as they combine the furan moiety with the linear rigidity and reactivity of an alkyne, opening avenues for the synthesis of novel molecular probes, API (Active Pharmaceutical Ingredient) precursors, and complex heterocyclic systems. We will delve into the mechanistic underpinnings of this reaction, explore crucial experimental parameters, provide step-by-step protocols for both standard and copper-free conditions, and discuss the common challenges and troubleshooting strategies.
Mechanistic Insight: The "Why" Behind the Protocol
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5] Understanding these cycles is paramount for rational optimization and troubleshooting of the reaction.
The Dual Catalytic Cycle
The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the 5-iodofuran-2-carboxylic acid to form a Pd(II) intermediate. The high reactivity of the carbon-iodine bond makes this step relatively facile.[6]
-
Formation of Copper Acetylide: In the copper cycle, the terminal alkyne reacts with a copper(I) salt, typically in the presence of a base, to form a copper acetylide intermediate. This step increases the nucleophilicity of the alkyne.
-
Transmetalation: The copper acetylide transfers the acetylide group to the Pd(II) complex, regenerating the copper(I) catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 5-(alkynyl)furan-2-carboxylic acid and regenerate the active Pd(0) catalyst.[5]
The amine base plays a crucial role in deprotonating the terminal alkyne, facilitating the formation of the copper acetylide, and neutralizing the hydrogen iodide generated during the reaction.[3]
Sources
Synthesis of Novel Heterocycles from 5-Iodofuran-2-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The furan scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] The strategic functionalization of the furan ring opens avenues for the development of novel therapeutics with diverse pharmacological profiles, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] 5-Iodofuran-2-carboxylic acid is a versatile and highly valuable starting material in this endeavor, offering two distinct points for chemical modification: the reactive carbon-iodine bond at the 5-position, amenable to a host of palladium-catalyzed cross-coupling reactions, and the carboxylic acid group at the 2-position, which can be leveraged for subsequent cyclization reactions to construct fused heterocyclic systems.
This technical guide provides a comprehensive overview of synthetic strategies for the elaboration of 5-iodofuran-2-carboxylic acid into novel heterocyclic structures. We will delve into the critical preparatory steps, explore various palladium-catalyzed cross-coupling reactions, and provide detailed protocols for the synthesis of medicinally relevant furo-fused heterocycles, including furo[3,2-b]pyridines and furo[2,3-d]pyrimidines. The causality behind experimental choices, from catalyst and ligand selection to the choice of base and solvent, will be elucidated to provide a deeper understanding of the underlying chemical principles.
Precursor Modification: Activating the Carboxylic Acid Moiety
The presence of a free carboxylic acid can be incompatible with many palladium-catalyzed cross-coupling conditions, as it can lead to catalyst deactivation or undergo undesirable side reactions such as decarboxylation.[4][5][6][7] Therefore, it is often advantageous to protect or modify the carboxylic acid group as an ester or an amide prior to the cross-coupling step. This modification not only protects the acid functionality but also introduces a handle for subsequent intramolecular cyclization.
Protocol 1: Esterification of 5-Iodofuran-2-carboxylic Acid
Esterification is a straightforward method to protect the carboxylic acid. The resulting ester is generally stable under a wide range of cross-coupling conditions.
Materials:
-
5-Iodofuran-2-carboxylic acid
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Acid catalyst (e.g., concentrated sulfuric acid, thionyl chloride, or POCl3)[8]
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure (using Thionyl Chloride):
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-Iodofuran-2-carboxylic acid (1.0 eq).
-
Add anhydrous alcohol (e.g., methanol, 10-20 volumes).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until completion as monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester.
Protocol 2: Amide Coupling of 5-Iodofuran-2-carboxylic Acid
Conversion to an amide is another effective strategy, particularly when the nitrogen atom of the amide is intended to participate in the subsequent cyclization.
Materials:
-
5-Iodofuran-2-carboxylic acid
-
Primary or secondary amine (1.0-1.2 eq)
-
Coupling agent (e.g., EDC/HOBt, HATU)[9]
-
Base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, dichloromethane)
-
Standard laboratory glassware
Procedure (using EDC/HOBt):
-
In a round-bottom flask, dissolve 5-Iodofuran-2-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Cool the solution to 0 °C.
-
Add EDC (1.2 eq) portion-wise and stir the reaction mixture at 0 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous lithium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to yield the target amide.
Palladium-Catalyzed Cross-Coupling Reactions: Building Complexity
With the carboxylic acid group appropriately modified, the C-I bond at the 5-position of the furan ring serves as a versatile handle for introducing a variety of substituents via palladium-catalyzed cross-coupling reactions. The choice of reaction (Sonogashira, Suzuki, Heck, or Buchwald-Hartwig) will determine the nature of the substituent and the subsequent strategy for heterocycle formation.
Synthesis of Furo[3,2-b]pyridines via Sonogashira Coupling and Intramolecular Cyclization
Furo[3,2-b]pyridines are a class of privileged heterocyclic scaffolds with significant applications in medicinal chemistry, particularly as kinase inhibitors.[10] A powerful strategy for their synthesis involves a tandem Sonogashira coupling/intramolecular cyclization sequence.
Reaction Principle: The synthesis commences with a palladium- and copper-catalyzed Sonogashira coupling of an N-substituted 5-iodofuran-2-carboxamide with a terminal alkyne. The resulting 5-alkynylfuran-2-carboxamide intermediate then undergoes an intramolecular cyclization to construct the fused pyridine ring. The choice of the nitrogen substituent on the amide is crucial as it will be incorporated into the final heterocyclic ring. Using an N-amino amide precursor, for instance, can lead to N-aminopyridone-fused systems.
Protocol 3: One-Pot Synthesis of a Furo[3,2-b]pyridinone Derivative
Materials:
-
N-amino-5-iodofuran-2-carboxamide (prepared from the corresponding ester)
-
Terminal alkyne (e.g., phenylacetylene) (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (3-10 mol%)
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., DMF, dioxane)
-
Standard Schlenk glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add N-amino-5-iodofuran-2-carboxamide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous DMF, followed by triethylamine (3.0 eq) and the terminal alkyne (1.2 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS for the consumption of the starting material and the formation of the cyclized product.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired furo[3,2-b]pyridinone.
| Parameter | Recommended Conditions | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂/PPh₃ | Efficient for Sonogashira couplings. |
| Copper Co-catalyst | CuI | Activates the alkyne for transmetalation. |
| Base | Triethylamine, DIPEA | Scavenges the HI byproduct and facilitates the deprotonation of the alkyne. |
| Solvent | DMF, Dioxane | Aprotic polar solvents that solubilize the reactants and facilitate the reaction.[11] |
| Temperature | 80-100 °C | Provides sufficient energy for both the coupling and cyclization steps. |
Synthesis of Furo[2,3-d]pyrimidines via Buchwald-Hartwig Amination and Cyclization
Furo[2,3-d]pyrimidines are another important class of heterocycles, often investigated as kinase inhibitors due to their structural similarity to purines.[3][12][13][14] A synthetic route to these compounds can be envisioned through an initial Buchwald-Hartwig amination followed by a cyclization step.
Reaction Principle: This strategy involves the palladium-catalyzed C-N bond formation between an ester of 5-iodofuran-2-carboxylic acid and a suitable nitrogen-containing coupling partner, such as a guanidine or an amidine. The resulting intermediate possesses the necessary functionalities to undergo a subsequent intramolecular cyclization to form the fused pyrimidine ring.
Protocol 4: Synthesis of a Furo[2,3-d]pyrimidinone Derivative
Materials:
-
Methyl 5-iodofuran-2-carboxylate (from Protocol 1)
-
Guanidine hydrochloride (1.5 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃) (1-3 mol%)
-
Ligand (e.g., Xantphos, BINAP) (2-6 mol%)[15]
-
Strong base (e.g., NaOt-Bu, K₃PO₄)[15]
-
Anhydrous, aprotic solvent (e.g., toluene, dioxane)
-
Standard Schlenk glassware
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dried Schlenk tube.
-
Add methyl 5-iodofuran-2-carboxylate (1.0 eq) and guanidine hydrochloride (1.5 eq).
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture with stirring to 100-120 °C for 16-24 hours.
-
Monitor the reaction for the formation of the cyclized product by LC-MS.
-
After completion, cool the mixture to room temperature and quench carefully with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommended Conditions | Rationale |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective pre-catalysts for Buchwald-Hartwig amination. |
| Ligand | Xantphos, BINAP | Bulky, electron-rich phosphine ligands that promote C-N bond formation.[15] |
| Base | NaOt-Bu, K₃PO₄ | Strong, non-nucleophilic bases required for the deprotonation of the amine. |
| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents are crucial for the stability of the catalyst and reactants. |
| Temperature | 100-120 °C | Higher temperatures are often necessary to drive the reaction to completion. |
Mechanistic Considerations: The Heart of the Catalysis
The success of these synthetic strategies hinges on the intricate dance of molecules orchestrated by the palladium catalyst. The generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination.
In the context of 5-iodofuran derivatives, the electron-rich nature of the furan ring can influence the rate of oxidative addition. The choice of ligand is paramount in stabilizing the palladium catalyst and promoting the desired reactivity while minimizing side reactions. Bulky, electron-donating phosphine ligands are often employed to enhance the rate of reductive elimination and prevent β-hydride elimination where applicable.
Conclusion and Future Directions
5-Iodofuran-2-carboxylic acid represents a powerful and versatile platform for the synthesis of novel, medicinally relevant heterocycles. Through strategic modification of the carboxylic acid functionality and the application of robust palladium-catalyzed cross-coupling methodologies, a diverse array of furo-fused pyridines, pyrimidines, and other heterocyclic systems can be accessed. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this valuable scaffold. Further optimization of reaction conditions, including the screening of novel catalysts and ligands, will undoubtedly lead to even more efficient and sustainable synthetic routes to these important classes of compounds, ultimately fueling the engine of drug discovery and development.
References
Please note that the following is a consolidated list of references based on the conducted searches.
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
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Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. PubMed. [Link]
-
Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. ResearchGate. [Link]
-
A concise synthesis of all four possible benzo[10][16]furopyridines via palladium-mediated reactions. PubMed. [Link]
-
Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation. Beilstein Journals. [Link]
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Optimization of One-Pot Coupling Reactions of Di-Substituted Furans for Disease Treatment. Digital Commons @ Hope College. [Link]
-
Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Beilstein Journals. [Link]
-
Synthesis of 2-substituted furo[3,2-b]pyridines under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Semantic Scholar. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Synthesis of 5-(arylaminomethyl)furo[2,3-d] pyrimidine derivatives and cytotoxicity evaluation against. LMA leidykla. [Link]
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Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][10][17][18]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors. PubMed. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
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The Buchwald-Hartwig Amination After 25 Years. PubMed. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. Institute of Molecular and Translational Medicine. [Link]
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Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PubMed. [Link]
-
Synthesis of furo[2,3-d]pyrimidines, thieno[2,3-d]pyrimidines and other related fused heterocycles. Duquesne Scholarship Collection. [Link]
-
Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. Organic Chemistry Portal. [Link]
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Intramolecular Heck reaction. Wikipedia. [Link]
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On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride. East China Normal University. [Link]
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Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]
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The Intramolecular Heck Reaction. ResearchGate. [Link]
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A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
-
The Intramolecular Heck Reaction. Wiley Online Library. [Link]
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On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride. PNNL. [Link]
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Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. MDPI. [Link]
-
An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Scholars Research Library. [Link]
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On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride. OSTI.GOV. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
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Amide Synthesis. Fisher Scientific. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
-
On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride. ResearchGate. [Link]
-
Direct Oxidative Heck Cyclizations: Intramolecular Fujiwara-Moritani Arylations for the Synthesis of Functionalized Benzofurans. Wipf Group. [Link]
-
On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride. Technische Universität München. [Link]
-
A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. PMC. [Link]
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. SciSpace. [Link]
-
Intermolecular Sonogashira Coupling and Intramolecular 5- Exo- dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. PubMed. [Link]
-
Ester synthesis by esterification. Organic Chemistry Portal. [Link]
-
esterification - alcohols and carboxylic acids. Chemguide. [Link]
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Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
- Esterification of 2,5-furan-dicarboxylic acid.
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Application Notes and Protocols for 5-Iodofuran-2-carboxylic acid in Medicinal Chemistry
Introduction: The Strategic Value of 5-Iodofuran-2-carboxylic acid in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. 5-Iodofuran-2-carboxylic acid is a heterocyclic compound that presents a unique and powerful combination of structural features, making it an exceptionally versatile scaffold for drug discovery programs. Its utility stems from three key components:
-
The Furan Ring: An electron-rich five-membered heterocycle, the furan moiety is a common motif in a multitude of natural products and clinically approved drugs.[1] Its presence can confer favorable pharmacokinetic properties and provide a rigid framework for the precise spatial orientation of pharmacophoric groups.
-
The Carboxylic Acid Group: This functional group is a cornerstone of drug design, often playing a critical role in drug-target interactions through hydrogen bonding and electrostatic interactions.[2] While potent, the carboxylic acid group can present challenges related to metabolic stability and cell permeability.[3] Consequently, it serves both as a key pharmacophore and as a synthetic handle for conversion into bioisosteres, esters, or amides to modulate a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3]
-
The C5-Iodine Atom: The iodine substituent is the molecule's primary reactive handle for synthetic diversification. As an excellent leaving group in metal-catalyzed cross-coupling reactions, it allows for the late-stage introduction of a wide array of molecular fragments, enabling the rapid exploration of chemical space and the fine-tuning of structure-activity relationships (SAR).[4]
This guide provides an in-depth exploration of the applications of 5-Iodofuran-2-carboxylic acid, detailing field-proven protocols for its use in palladium-catalyzed cross-coupling reactions and discussing its strategic deployment in the synthesis of potential therapeutic agents.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond at the 5-position of the furan ring is exceptionally well-suited for palladium-catalyzed reactions, which are foundational for modern C-C and C-N bond formation.[5] These reactions allow for the modular assembly of complex molecules from simpler, readily available starting materials.
Suzuki-Miyaura Coupling: Building Biaryl and Heteroaryl Scaffolds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method in drug discovery due to its mild conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[6] This reaction enables the coupling of 5-Iodofuran-2-carboxylic acid with various (hetero)arylboronic acids to generate 5-aryl-furan-2-carboxylic acid derivatives—a structural motif found in numerous bioactive compounds, including potential anticancer and antitubercular agents.[7][8]
The following diagram outlines the critical steps in a typical Suzuki-Miyaura coupling protocol, emphasizing the causality behind each operation.
Caption: Logical workflow for a Suzuki-Miyaura cross-coupling reaction.
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of 5-Iodofuran-2-carboxylic acid.
Materials:
-
5-Iodofuran-2-carboxylic acid (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.04 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a Schlenk flask charged with a magnetic stir bar, add 5-Iodofuran-2-carboxylic acid (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical to prevent the oxidation of the active Pd(0) species, which is formed in situ, thereby maintaining catalytic activity.[4]
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 v/v ratio) via syringe. The aqueous component is essential for the transmetalation step of the catalytic cycle.[6]
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 6-12 hours).
-
Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Acidification & Extraction: The carboxylic acid product will likely be deprotonated (as a carboxylate salt) under the basic reaction conditions. To isolate it, acidify the aqueous layer with 1M HCl to a pH of ~2-3, which will precipitate the product or allow it to be extracted into an organic solvent like ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 5-(4-methoxyphenyl)furan-2-carboxylic acid.
| Parameter | Condition/Reagent | Rationale |
| Catalyst | Pd(OAc)₂ / PPh₃ | Forms the active Pd(0) species in situ. PPh₃ acts as a stabilizing ligand. |
| Base | K₂CO₃ | Activates the boronic acid for the transmetalation step.[9] |
| Solvent | 1,4-Dioxane / Water (4:1) | A polar aprotic/protic mixture that dissolves both organic and inorganic reagents. |
| Temperature | 80 °C | Provides sufficient thermal energy to drive the catalytic cycle without degrading reactants. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide.[10] This reaction is exceptionally valuable for synthesizing compounds with a linear, rigid alkynyl linker, which can be used to probe deep into protein binding pockets or to construct more complex heterocyclic systems. The reaction typically employs a dual catalytic system of palladium and copper(I).[11][12]
Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.[12]
This protocol describes a standard procedure for the Sonogashira coupling of 5-Iodofuran-2-carboxylic acid with a terminal alkyne.
Materials:
-
5-Iodofuran-2-carboxylic acid (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 eq)[13]
-
Copper(I) iodide (CuI) (0.04 eq)[13]
-
Triethylamine (TEA) or Diisopropylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 5-Iodofuran-2-carboxylic acid (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Reagent Addition: Add anhydrous THF (or DMF) via syringe, followed by the amine base (e.g., TEA).[11] The base serves to neutralize the HI generated during the reaction and to deprotonate the terminal alkyne. Stir the mixture for 10 minutes at room temperature.
-
Alkyne Addition: Add phenylacetylene (1.2 eq) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 50 °C) if necessary. The reaction is often complete within 2-8 hours. Monitor progress by TLC. A common side reaction is the Glaser homocoupling of the alkyne, which can be minimized by maintaining a strict inert atmosphere.
-
Workup: Upon completion, cool the mixture and dilute it with an organic solvent like diethyl ether. Filter through a pad of Celite to remove the metal catalysts.[13]
-
Extraction and Purification: Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution to remove the copper salts and then with brine. Acidify the aqueous layer and extract the carboxylic acid product as described in the Suzuki protocol. Dry the organic layer, concentrate, and purify the crude product by column chromatography.
| Parameter | Condition/Reagent | Rationale |
| Pd Catalyst | PdCl₂(PPh₃)₂ | Pre-catalyst that forms the active Pd(0) species. |
| Cu Co-catalyst | CuI | Facilitates the formation of a copper acetylide intermediate, which is crucial for the transmetalation step.[11][12] |
| Base | Triethylamine (TEA) | Acts as both a base to deprotonate the alkyne and an acid scavenger. |
| Solvent | Anhydrous THF | Anhydrous conditions are important to prevent unwanted side reactions. |
Medicinal Chemistry Strategies and Applications
The true power of 5-Iodofuran-2-carboxylic acid lies in its application as a starting point for generating libraries of diverse compounds for biological screening.
Anticancer Drug Development
Many classes of anticancer agents feature heterocyclic cores.[14][15] The 5-aryl-furan-2-carboxylic acid scaffold can be used to develop inhibitors of various biological targets. For instance, derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as novel histone deacetylase (HDAC) inhibitors.[16] A similar strategy can be employed using the furan scaffold.
Strategy:
-
Library Synthesis: Utilize the Suzuki coupling protocol to synthesize a library of 5-aryl-furan-2-carboxylic acid derivatives with diverse substitutions on the aryl ring (e.g., electron-donating, electron-withdrawing, and sterically bulky groups).
-
Bioisosteric Replacement: If the parent carboxylic acids show activity but have poor cell permeability, the acid can be converted to bioisosteres like tetrazoles or hydroxamic acids, which can mimic the key interactions of the carboxylate while having different physicochemical properties.[2][3][17]
-
Prodrug Approach: The carboxylic acid can be masked as an ester (a prodrug) to improve cell entry.[18] Once inside the cell, endogenous esterases can cleave the ester to release the active carboxylic acid drug.
Antiviral Drug Development
The development of new antiviral agents is a critical area of research.[19][20] The furan ring is a component of several compounds with reported antiviral activity.[21][22] By using 5-Iodofuran-2-carboxylic acid, medicinal chemists can rapidly assemble novel compounds for screening against viral targets like polymerases or proteases.[20][23]
Strategy:
-
Scaffold Elaboration: Use Sonogashira and Suzuki couplings to attach various functional groups to the furan core. The goal is to identify substituents that can form specific interactions with the amino acid residues in the active site of a viral enzyme.
-
Targeting Neuraminidase: Neuraminidase inhibitors are a key class of anti-influenza drugs.[19] The carboxylic acid on the furan scaffold could be designed to mimic the sialic acid substrate and interact with the highly conserved, positively charged residues in the enzyme's active site.
Conclusion
5-Iodofuran-2-carboxylic acid is more than just a chemical reagent; it is a strategic platform for innovation in medicinal chemistry. Its pre-installed furan core, versatile carboxylic acid handle, and reactive iodine atom provide an efficient and modular entry point for the synthesis of diverse and complex small molecules. The robust and well-understood palladium-catalyzed coupling reactions detailed in this guide empower researchers to rapidly generate compound libraries, explore structure-activity relationships, and ultimately accelerate the discovery of new therapeutic agents to address unmet medical needs.
References
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PubChem. 5-Iodobenzofuran-2-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
-
The Organic Chemist. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]
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Royal Society of Chemistry. Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Chemical Communications. Available from: [Link]
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Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Available from: [Link]
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Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
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Ruhr-Universität Bochum. Catalytic cross-coupling reactions. Available from: [Link]
- Sadek, M. M., & Weizel, L. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Pharmaceuticals, 15(5), 621.
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Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Available from: [Link]
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Sýkora, J., et al. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc, 2013(4), 405-412. Available from: [Link]
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Cooper, A., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 27(19), 4573-4578. Available from: [Link]
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Mori, M., et al. (2021). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2021(2), M1234. Available from: [Link]
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National Institutes of Health. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Available from: [Link]
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Sadek, M. M., & Weizel, L. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Pharmaceuticals, 15(5), 621. Available from: [Link]
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ResearchGate. Use of furans in synthesis of bioactive compounds. Available from: [Link]
-
ResearchGate. Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. Available from: [Link]
-
ResearchGate. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Available from: [Link]
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Li, Y., et al. (2022). Development and Effects of Influenza Antiviral Drugs. Viruses, 14(2), 433. Available from: [Link]
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Madsen, A. S., et al. (2022). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. Angewandte Chemie International Edition, 61(15), e202115805. Available from: [Link]
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Zhang, R., et al. (2023). Advancements in Antiviral Drug Development: Comprehensive Insights into Design Strategies and Mechanisms Targeting Key Viral Proteins. International Journal of Molecular Sciences, 24(13), 10569. Available from: [Link]
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MDPI. Synthesis of Chiral Building Blocks for Use in Drug Discovery. Available from: [Link]
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Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385-395. Available from: [Link]
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De Clercq, E. (2021). A review: Mechanism of action of antiviral drugs. Journal of Applied Pharmaceutical Science, 11(3), 001-013. Available from: [Link]
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National Institutes of Health. Anticancer Drugs: Recent Strategies to Improve Stability Profile, Pharmacokinetic and Pharmacodynamic Properties. Available from: [Link]
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National Institutes of Health. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Available from: [Link]
-
Torrence, P. F., & Bhooshan, B. (1977). Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine. Journal of Medicinal Chemistry, 20(7), 974-976. Available from: [Link]
-
Chen, X., et al. (1993). Synthesis and antiviral activity of 5'-deoxypyrazofurin. Journal of Medicinal Chemistry, 36(23), 3727-3730. Available from: [Link]
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OUCI. Novel anti-cancer agents: design, synthesis, biological activity, molecular docking, and MD simulations of 2, 3, 4, 5-t…. Available from: [Link]
-
MDPI. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Available from: [Link]
-
ResearchGate. Bis-2(5 H )-furanone Derivatives as New Anticancer Agents: Design, Synthesis, Biological Evaluation and Mechanism Studies. Available from: [Link]
-
ResearchGate. (PDF) Isolation and Characterization of Novel Bioactive Compound 5,7-dihydroxy-2- (4-hydroxyphenyl)-3-{[(3S,4S,5S,6R)-3,4,5-6-Methyltetrahydro-2H-pyran-2-yl] oxy}-5,6,7,8. Available from: [Link]
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The Strategic Application of 5-Iodofuran-2-carboxylic Acid in Modern Drug Discovery
Introduction: The Privileged Role of Halogenated Heterocycles in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of halogenated heterocyclic scaffolds is a cornerstone of rational drug design. These motifs are prized for their ability to modulate the physicochemical properties of lead compounds, thereby enhancing potency, selectivity, and pharmacokinetic profiles. Among these, the furan-2-carboxylic acid framework serves as a versatile and bio-isosterically sound starting point for the synthesis of novel therapeutic agents.[1] The introduction of an iodine atom at the 5-position yields 5-Iodofuran-2-carboxylic acid, a molecule of significant interest. This application note provides a detailed exploration of the utility of 5-Iodofuran-2-carboxylic acid in drug discovery, complete with experimental protocols and a discussion of the underlying chemical principles that make it a valuable tool for medicinal chemists.
The furan ring itself is a common feature in a multitude of pharmacologically active compounds, where it can act as a bioisostere for a phenyl ring, offering altered steric and electronic properties that can improve metabolic stability and drug-receptor interactions.[1] The carboxylic acid moiety provides a crucial anchor for hydrogen bonding and salt bridge formation with biological targets. The addition of iodine at the 5-position introduces a unique set of properties, most notably the capacity for halogen bonding, a strong, directional non-covalent interaction that can significantly enhance binding affinity and selectivity.
Physicochemical Properties of 5-Iodofuran-2-carboxylic Acid
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in a drug discovery program. The key properties of 5-Iodofuran-2-carboxylic acid are summarized in the table below.
| Property | Value | Source |
| CAS Number | 18614-11-4 | [2] |
| Molecular Formula | C₅H₃IO₃ | [3] |
| Molecular Weight | 237.98 g/mol | [3] |
| Appearance | White to off-white crystalline powder | Commercial Suppliers |
| Solubility | Soluble in many organic solvents | General Knowledge |
The Dual Functionality of 5-Iodofuran-2-carboxylic Acid in Drug Design
The strategic advantage of 5-Iodofuran-2-carboxylic acid lies in its dual functionality. The carboxylic acid at the 2-position serves as a versatile handle for amide bond formation, allowing for the exploration of a wide range of substituents to probe the active site of a target protein. Simultaneously, the iodine atom at the 5-position acts as a "molecular anchor" and a versatile synthetic handle for carbon-carbon and carbon-nitrogen bond-forming reactions.
The Role of the Furan-2-Carboxylic Acid Moiety
The furan-2-carboxylic acid core is a well-established pharmacophore. The carboxylic acid can engage in critical hydrogen bonding interactions with amino acid residues such as arginine, lysine, and histidine in a protein's active site. Its acidic nature also allows for the formation of salts, which can improve solubility and bioavailability.
The Strategic Importance of the Iodine Atom
The iodine atom imparts several key advantages:
-
Halogen Bonding: Iodine is a highly effective halogen bond donor. This is due to the presence of a "σ-hole," a region of positive electrostatic potential on the outermost portion of the iodine atom, which can interact favorably with electron-rich atoms like oxygen and nitrogen in a protein backbone or side chain. This directional interaction can significantly contribute to the binding affinity and selectivity of a ligand.
-
Increased Lipophilicity: The introduction of a halogen atom generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic properties.
-
Metabolic Stability: Halogenation can block sites of metabolism, leading to a longer half-life of the drug candidate.
-
Synthetic Handle: The carbon-iodine bond is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This allows for the late-stage diversification of lead compounds, a crucial strategy in modern medicinal chemistry.
Application in Drug Discovery: A Workflow
The following diagram illustrates a typical workflow for the utilization of 5-Iodofuran-2-carboxylic acid in a fragment-based or lead optimization drug discovery campaign.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key synthetic transformations involving 5-Iodofuran-2-carboxylic acid.
Protocol 1: Synthesis of 5-Iodofuran-2-carboxylic Acid
This protocol describes the direct iodination of furan-2-carboxylic acid.
Materials:
-
Furan-2-carboxylic acid
-
Iodine (I₂)
-
Periodic acid (H₅IO₆)
-
Sulfuric acid (concentrated)
-
Acetic acid
-
Water
-
Sodium thiosulfate
-
Dichloromethane (DCM)
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask, dissolve furan-2-carboxylic acid (1.0 eq) in a mixture of acetic acid and a small amount of water.
-
Add iodine (0.5 eq) and periodic acid (0.25 eq) to the solution.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 5-Iodofuran-2-carboxylic acid.
Protocol 2: Amide Coupling of 5-Iodofuran-2-carboxylic Acid
This protocol details a standard amide coupling procedure using HATU as the coupling agent.
Materials:
-
5-Iodofuran-2-carboxylic acid
-
Amine of choice
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 5-Iodofuran-2-carboxylic acid (1.0 eq) in DMF, add the desired amine (1.1 eq).
-
Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes at room temperature.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, or until completion as monitored by TLC or LC-MS.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired amide.
Protocol 3: Suzuki-Miyaura Cross-Coupling of a 5-Iodofuran-2-carboxylate Derivative
This protocol describes the palladium-catalyzed cross-coupling of a methyl 5-iodofuran-2-carboxylate with a boronic acid. The ester is used to protect the carboxylic acid functionality.
Materials:
-
Methyl 5-iodofuran-2-carboxylate (prepared by esterification of 5-Iodofuran-2-carboxylic acid)
-
Aryl or heteroaryl boronic acid
-
Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine))
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a Schlenk flask, combine methyl 5-iodofuran-2-carboxylate (1.0 eq), the boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the coupled ester.
-
The ester can then be hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).
Case Study: Targeting Protein Kinases with Substituted Furan Scaffolds
While a specific drug containing the 5-Iodofuran-2-carboxylic acid moiety is not yet on the market, the utility of closely related scaffolds is well-documented in the patent literature and medicinal chemistry journals. For instance, derivatives of benzofuran-2-carboxylic acid have been identified as potent inhibitors of Pim-1 kinase and Lymphoid Tyrosine Phosphatase (LYP), both of which are important targets in oncology and immunology.[4][5]
The following diagram illustrates the binding of a hypothetical inhibitor containing the 5-Iodofuran-2-carboxylic acid scaffold to the active site of a protein kinase.
In this model, the carboxylate forms a salt bridge with a conserved catalytic lysine. The furan oxygen can act as a hydrogen bond acceptor with the hinge region of the kinase. The iodine atom forms a halogen bond with the gatekeeper residue, a key determinant of inhibitor selectivity. The aryl group, introduced via a Suzuki coupling, occupies a hydrophobic pocket near the DFG motif, while the amide substituent provides further interactions to enhance potency.
Conclusion
5-Iodofuran-2-carboxylic acid is a highly versatile and strategically valuable building block in modern drug discovery. Its dual functionality allows for the systematic exploration of chemical space through both amide coupling and palladium-catalyzed cross-coupling reactions. The presence of the iodine atom not only provides a key synthetic handle but also offers the potential for halogen bonding, a powerful tool for enhancing ligand-target interactions. The protocols and workflows presented in this application note provide a solid foundation for researchers and scientists to leverage the unique properties of 5-Iodofuran-2-carboxylic acid in their quest for novel and effective therapeutic agents.
References
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5-Iodobenzofuran-2-carboxylic acid | C9H5IO3 | CID 17979573. (n.d.). PubChem. Retrieved from [Link]
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Benzofuran derivatives, process for their preparation and intermediates thereof - Patent US-7709505-B2. (n.d.). PubChem. Retrieved from [Link]
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Youssif, B. G., Abdel-Aal, A. M., Abdel-Aziz, M., & Al-Rashood, S. T. (2022). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry, 13(5), 603-617. Retrieved from [Link]
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Al-Suwaidan, I. A., Alanazi, M. M., Al-Abdullah, E. S., & Bakr, R. B. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 23(11), 1303-1317. Retrieved from [Link]
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Chen, H., et al. (2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 3050-3056. Retrieved from [Link]
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Youssif, B. G., Abdel-Aal, A. M., Abdel-Aziz, M., & Al-Rashood, S. T. (2022). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry, 13(5), 603-617. Retrieved from [Link]
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Angeli, A., et al. (2022). Enaminone-based carboxylic acids as novel non-classical carbonic anhydrases inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2256-2264. Retrieved from [Link]
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Bon, R. S., & Hayward, J. J. (2015). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journal of Organic Chemistry, 11, 943-990. Retrieved from [Link]
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Salehi, B., et al. (2019). Bioactive Molecules from Plants: Discovery and Pharmaceutical Applications. Molecules, 24(19), 3577. Retrieved from [Link]
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Świsłocka, R., Kowczyk-Sadowy, M., Kalinowska, M., & Święczkowska, E. (2019). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Molecules, 24(19), 3577. Retrieved from [Link]
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Wang, L., et al. (2023). Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. European Journal of Medicinal Chemistry, 258, 115599. Retrieved from [Link]
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Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2014, 1-5. Retrieved from [Link]
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Lesyk, R., et al. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Pharmaceuticals, 15(12), 1598. Retrieved from [Link]
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Illuminating the Therapeutic Potential of 5-Iodofuran-2-carboxylic Acid Derivatives: Application Notes and Protocols for Biological Evaluation
Introduction: The Furan Scaffold as a Privileged Structure in Medicinal Chemistry
The furan ring is a cornerstone in the architecture of numerous biologically active compounds, both of natural and synthetic origin.[1] Its presence in a molecule can impart favorable pharmacokinetic and pharmacodynamic properties, making it a "privileged scaffold" in drug discovery.[2] Derivatives of furan-2-carboxylic acid, in particular, have garnered significant attention for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2][3] The introduction of a halogen atom, such as iodine, at the 5-position of the furan ring can significantly modulate the electronic and lipophilic character of the molecule, potentially enhancing its interaction with biological targets and leading to improved potency and selectivity.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the biological activities of 5-Iodofuran-2-carboxylic acid derivatives, complete with detailed application notes and protocols for their evaluation.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Derivatives of furan-2-carboxylic acid have shown considerable promise as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[5][6] The mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in tumor progression.[5][7]
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
While the precise mechanisms for many 5-Iodofuran-2-carboxylic acid derivatives are still under investigation, related furan-containing compounds have been shown to induce cancer cell death through several pathways. A prominent mechanism is the induction of apoptosis, or programmed cell death, often triggered by cellular stress.[8] This can be initiated through the intrinsic (mitochondrial) pathway, involving the release of cytochrome c, or the extrinsic (death receptor) pathway.
Furthermore, some furan derivatives act as enzyme inhibitors, targeting proteins crucial for cancer cell survival and proliferation.[1] One such target is Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a critical role in tumor immune escape.[1][9] By inhibiting IDO1, these compounds can help to restore the host's immune response against the tumor.
Application Note 1: Evaluation of Cytotoxic Activity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a fundamental tool for screening the cytotoxic potential of novel compounds.
Experimental Protocol: MTT Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-Iodofuran-2-carboxylic acid derivatives against a panel of human cancer cell lines.
Materials:
-
5-Iodofuran-2-carboxylic acid derivatives (dissolved in DMSO)
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in phosphate-buffered saline)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plates overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours in a CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation: Cytotoxicity of Furan Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5-(3-nitrobenzylidene)-2(5H)-furanone | Various | Potent | [8] |
| Pyridine carbohydrazide furan derivative | MCF-7 | 4.06 | [5] |
| N-phenyl triazinone furan derivative | MCF-7 | 2.96 | [5] |
| 5-Br-brassinin (indole derivative) | COS-1 (human) | 24.0 | [9] |
| N-(3-bromophenyl)benzofuran derivative | HeLa (IDO1 inhibition) | 1.1 | [10] |
Antimicrobial Activity: Combating Pathogenic Microorganisms
The furan scaffold is a component of several established antimicrobial agents.[2] Halogenated furan derivatives, in particular, have demonstrated significant activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungi.[4] The introduction of iodine can enhance the lipophilicity of the molecule, potentially facilitating its passage through microbial cell membranes.
Mechanism of Action: Disruption of Microbial Integrity and Function
The antimicrobial action of furan derivatives can be attributed to various mechanisms, including the disruption of cell membrane integrity, inhibition of essential enzymes, and interference with microbial DNA replication. The specific mechanism can be influenced by the nature and position of substituents on the furan ring.
Application Note 2: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the compound that inhibits the visible growth of a microorganism after overnight incubation.
Experimental Protocol: Broth Microdilution Assay
Objective: To determine the MIC of 5-Iodofuran-2-carboxylic acid derivatives against a panel of pathogenic bacteria and fungi.
Materials:
-
5-Iodofuran-2-carboxylic acid derivatives (dissolved in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Sterile 96-well microplates
-
Bacterial/fungal inocula standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Incubator (35-37°C)
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth medium directly in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A known antibiotic (e.g., ampicillin for bacteria, fluconazole for fungi) should be included as a reference standard.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 30-35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Data Presentation: Antimicrobial Activity of Furan and Benzofuran Derivatives
| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 3-Benzofurancarboxylic acid derivatives (III, IV, VI) | Gram-positive bacteria | 50 - 200 | [4] |
| 3-Benzofurancarboxylic acid derivatives (III, VI) | Candida spp. | 100 | [4] |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | 64 | [11] |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Staphylococcus aureus | 128 | [11] |
| 5-Arylfuran-2-carboxamides | Candida spp. | Varied | [12] |
Enzyme Inhibition: A Targeted Approach to Disease Modulation
The ability of small molecules to selectively inhibit the activity of specific enzymes is a cornerstone of modern drug discovery. As mentioned, furan derivatives have been identified as inhibitors of enzymes like IDO1.[1][9] The carboxylic acid moiety is often crucial for binding to the active site of target enzymes, frequently forming key hydrogen bonds or coordinating with metal ions.
Application Note 3: In Vitro Enzyme Inhibition Assay for IDO1
This protocol outlines a general procedure for evaluating the inhibitory activity of 5-Iodofuran-2-carboxylic acid derivatives against the IDO1 enzyme. This is typically a cell-based assay that measures the production of kynurenine, the product of the IDO1-catalyzed reaction.
Experimental Protocol: IDO1 Inhibition Assay (HeLa Cell-Based)
Objective: To determine the IC50 value of test compounds for the inhibition of IDO1 activity in a cellular context.
Materials:
-
HeLa cells (known to express IDO1 upon stimulation)
-
Complete cell culture medium
-
Recombinant human interferon-gamma (IFN-γ)
-
5-Iodofuran-2-carboxylic acid derivatives
-
L-Tryptophan
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Culture and Stimulation: Seed HeLa cells in 96-well plates and allow them to adhere. Stimulate IDO1 expression by treating the cells with IFN-γ for 24-48 hours.
-
Compound Treatment: Treat the IFN-γ stimulated cells with various concentrations of the test compounds for a defined period.
-
Tryptophan Addition: Add L-tryptophan to the wells to initiate the enzymatic reaction.
-
Reaction Termination and Kynurenine Measurement:
-
Stop the reaction by adding TCA.
-
Centrifuge the plate to pellet the cell debris.
-
Transfer the supernatant to a new plate.
-
Add Ehrlich's reagent to the supernatant. This reagent reacts with kynurenine to produce a yellow-colored complex.
-
-
Absorbance Reading: Measure the absorbance at 480 nm.
-
Data Analysis: The amount of kynurenine produced is proportional to the absorbance. Calculate the percentage of IDO1 inhibition for each compound concentration relative to the untreated control. Determine the IC50 value from the dose-response curve.
Synthesis and Structure-Activity Relationships (SAR)
The biological activity of 5-Iodofuran-2-carboxylic acid derivatives is intrinsically linked to their chemical structure. The synthesis of a library of related compounds is essential for elucidating structure-activity relationships (SAR).
General Synthesis of 5-Iodofuran-2-carboxamides
A common route to synthesize amides of 5-Iodofuran-2-carboxylic acid involves the activation of the carboxylic acid followed by reaction with an appropriate amine.[12]
Caption: General synthetic routes to 5-Iodofuran-2-carboxamides.
Key SAR Insights for Halogenated Furan Derivatives:
-
Position and Nature of Halogen: The presence and position of a halogen on the furan or an associated phenyl ring can significantly influence activity. For instance, in some benzofuran derivatives, halogen substitution is crucial for antimicrobial and antifungal effects.[4]
-
Amide/Ester Moiety: Conversion of the carboxylic acid to an amide or ester can modulate the compound's physicochemical properties and its interaction with biological targets. The nature of the substituent on the amide nitrogen or ester oxygen is a key determinant of biological activity.[12]
-
Lipophilicity: The iodine atom increases the lipophilicity of the molecule, which can enhance membrane permeability and, consequently, biological activity.
Conclusion and Future Directions
5-Iodofuran-2-carboxylic acid derivatives represent a promising class of compounds with a wide range of potential therapeutic applications. Their demonstrated anticancer, antimicrobial, and enzyme inhibitory activities warrant further investigation. The protocols outlined in this guide provide a robust framework for the systematic evaluation of new analogues. Future research should focus on synthesizing a broader range of derivatives to establish more detailed structure-activity relationships, elucidating their precise mechanisms of action, and evaluating their efficacy and safety in preclinical models. The continued exploration of this chemical space holds significant potential for the discovery of novel therapeutic agents.
References
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Discovery of 5-(N-hydroxycarbamimidoyl) benzofuran derivatives as novel indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives. European Journal of Medicinal Chemistry. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed. [Link]
-
Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PMC. [Link]
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Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. PMC. [Link]
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Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PMC. [Link]
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A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci. [Link]
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Syntheses of 2, 5-dialkylfuran and tetrahydrofuran carbinols and their cytotoxic activity. PubMed. [Link]
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Discovery of 5-(N-Hydroxycarbamimidoyl) Benzofuran Derivatives as Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. ResearchGate. [Link]
-
Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. MDPI. [Link]
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Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]
-
Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. NIH. [Link]
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Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. [Link]
-
645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia. [Link]
-
Synthesis and Antifungal Evaluation Against Candida spp. of 5-Arylfuran-2-Carboxamide Derivatives. MDPI. [Link]
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Application Notes & Protocols for Creating Furan-Based Compound Libraries for Screening
Abstract
The furan scaffold is a privileged five-membered aromatic heterocycle integral to medicinal chemistry and materials science.[1][2][3] Its presence in numerous pharmaceuticals, natural products, and functional materials underscores the critical importance of developing robust and versatile methods for the synthesis of diverse furan-based compound libraries.[2][4][5] This guide provides a comprehensive overview of strategic approaches to constructing these libraries, with a focus on the well-established Paal-Knorr synthesis and principles of diversity-oriented synthesis. We present detailed, field-proven protocols, mechanistic insights, and data presentation to empower researchers, scientists, and drug development professionals in their quest for novel molecular entities.
Introduction: The Significance of the Furan Moiety
Furan and its derivatives exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[2][6][7] The furan ring can act as a bioisostere for other aromatic systems, such as phenyl rings, offering unique steric and electronic properties that can enhance drug-receptor interactions, improve metabolic stability, and increase bioavailability.[2] The creation of furan-based libraries is therefore a cornerstone of modern drug discovery, enabling the high-throughput screening of thousands of compounds to identify promising lead candidates.[4]
Strategic Approaches to Furan Library Synthesis
The successful construction of a furan library hinges on the selection of a synthetic strategy that is both versatile and amenable to high-throughput parallel synthesis. Key considerations include the availability of starting materials, reaction efficiency, and the ease of purification.
The Paal-Knorr Furan Synthesis: A Foundational Method
First reported in 1884, the Paal-Knorr synthesis remains one of the most reliable and widely used methods for preparing substituted furans.[8][9] The reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[9][10][11]
Causality of Experimental Choices: The choice of acid catalyst is critical. Protic acids like sulfuric acid or hydrochloric acid are effective, as are Lewis acids such as zinc bromide.[8] The selection depends on the substrate's sensitivity and the desired reaction conditions. Dehydrating agents like phosphorus pentoxide can also drive the reaction to completion.[8] The versatility of the Paal-Knorr synthesis allows for a wide range of substituents on the furan ring, making it ideal for library generation.[9]
Diagram 1: The Paal-Knorr Furan Synthesis Mechanism
Caption: General workflow for diversity-oriented synthesis of a furan library.
Experimental Protocols
The following protocols are provided as a representative example for the synthesis of a 2,5-disubstituted furan library via the Paal-Knorr reaction.
General Considerations
-
Safety: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.
-
Reagents and Solvents: Use reagents and solvents from reputable suppliers without further purification unless otherwise noted.
-
Reaction Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol: Parallel Synthesis of a 2,5-Disubstituted Furan Library
This protocol is designed for a 24-well plate format, but can be scaled as needed.
Materials:
| Reagent/Solvent | Supplier | Grade |
| 2,5-Hexanedione | Sigma-Aldrich | 98% |
| Toluene | Fisher Scientific | Anhydrous |
| p-Toluenesulfonic acid monohydrate | Acros Organics | 98.5% |
| Various primary amines | Combi-Blocks | >95% |
| Dichloromethane (DCM) | VWR | ACS Grade |
| Saturated Sodium Bicarbonate | LabChem | |
| Anhydrous Sodium Sulfate | EMD Millipore |
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.5 M stock solution of 2,5-hexanedione in anhydrous toluene.
-
Prepare a 0.1 M stock solution of p-toluenesulfonic acid monohydrate in anhydrous toluene.
-
Prepare 0.6 M stock solutions of a diverse set of primary amines in anhydrous toluene.
-
-
Reaction Setup (in a 24-well plate):
-
To each well, add 1.0 mL of the 2,5-hexanedione stock solution (0.5 mmol).
-
Add 0.5 mL of the p-toluenesulfonic acid stock solution (0.05 mmol).
-
Add 1.0 mL of a unique primary amine stock solution to each well (0.6 mmol).
-
Seal the plate with a cap mat.
-
-
Reaction:
-
Place the reaction plate on a shaker and heat to 80 °C for 12-18 hours.
-
Monitor the reaction progress by taking a small aliquot from a representative well and analyzing by TLC or LC-MS.
-
-
Workup:
-
Allow the reaction plate to cool to room temperature.
-
Quench the reaction by adding 2.0 mL of saturated sodium bicarbonate solution to each well.
-
Extract the aqueous layer with 2 x 2.0 mL of dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Purification:
Data and Library Characterization
Table 1: Representative Yields and Purity of a 2,5-Dimethyl-1-arylpyrrole Library (Note: The Paal-Knorr synthesis with amines yields pyrroles, a closely related and equally important heterocyclic scaffold)[8][9]
| Entry | Amine Substituent | Product | Yield (%) | Purity (%) (LC-MS) |
| 1 | Phenyl | 2,5-Dimethyl-1-phenyl-1H-pyrrole | 85 | >98 |
| 2 | 4-Methoxyphenyl | 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole | 88 | >99 |
| 3 | 4-Chlorophenyl | 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole | 82 | >97 |
| 4 | 2-Pyridyl | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridine | 75 | >95 |
Conclusion
The synthesis of furan-based compound libraries is a dynamic and evolving field. The methodologies outlined in this guide, particularly the robust Paal-Knorr synthesis and the principles of diversity-oriented synthesis, provide a solid foundation for the creation of high-quality libraries for screening. By carefully considering reaction conditions, purification strategies, and analytical characterization, researchers can generate diverse collections of furan-containing molecules with the potential to become the next generation of therapeutics and advanced materials.
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Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC. (URL: [Link])
-
Diversity oriented synthesis for drug discovery using a furan epoxide - ACS Fall 2023. (URL: [Link])
-
Paal–Knorr synthesis - Wikipedia. (URL: [Link])
-
Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides - PubMed. (URL: [Link])
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. (URL: [Link])
-
Solution-Phase Synthesis of a Highly Substituted Furan Library - PMC - NIH. (URL: [Link])
-
Diversity-Oriented Approach to Furan Building Blocks and Their Relevance in Organic Synthesis, Materials Science, and Medicinal Chemistry - Thieme. (URL: [Link])
-
Furans, thiophenes and related heterocycles in drug discovery - PubMed. (URL: [Link])
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (URL: [Link])
-
Clinically approved drugs containing furan ring - ResearchGate. (URL: [Link])
-
Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method - YouTube. (URL: [Link])
-
Synthetic Strategies to Substituted Chiral Furans: A Review - ResearchGate. (URL: [Link])
-
Furan: A Promising Scaffold for Biological Activity. (URL: [Link])
-
Pharmacological activity of furan derivatives. (URL: [Link])
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Synthetic Strategies to Substituted Chiral Furans: A Review - Bentham Science Publishers. (URL: [Link])
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Paal-Knorr Furan Synthesis - Organic Chemistry Portal. (URL: [Link])
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Paal–Knorr synthesis: An old reaction, new perspectives | Request PDF - ResearchGate. (URL: [Link])
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Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes | Request PDF - ResearchGate. (URL: [Link])
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Purification of combinatorial libraries - PubMed. (URL: [Link])
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Analysis and Purification Methods in Combinatorial Chemistry - Wiley. (URL: [Link])
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Paal–Knorr synthesis of furans - Química Organica.org. (URL: [Link])
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Solution-Phase Synthesis of a Highly Substituted Furan Library - ResearchGate. (URL: [Link])
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Synthesis of furan-based molecule for organic electronics - DR-NTU. (URL: [Link])
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Furan - Organic Syntheses Procedure. (URL: [Link])
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Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC - PubMed Central. (URL: [Link])
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Furan synthesis - Organic Chemistry Portal. (URL: [Link])
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Synthesis of Furans – Recent Advances | Request PDF - ResearchGate. (URL: [Link])
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Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PubMed. (URL: [Link])
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Synthesis of furan derivatives via cascade-type reactions catalyzed by solid acids. (URL: [Link])
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Synthesis of Furan Derivatives Condensed with Carbohydrates - PMC - NIH. (URL: [Link])
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Furan Derivatives: Preparation & Hydrogenation Techniques - StudySmarter. (URL: [Link])
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High-throughput purification of compound libraries - ResearchGate. (URL: [Link])
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High-Throughput Purification of Single Compounds and Libraries - ElectronicsAndBooks. (URL: [Link])
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Troubleshooting & Optimization
Technical Support Center: Optimizing Catalyst Loading for 5-Iodofuran-2-carboxylic Acid Cross-Coupling
Welcome to the technical support center dedicated to the nuanced challenge of palladium-catalyzed cross-coupling reactions with 5-Iodofuran-2-carboxylic acid. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and systematic protocols to overcome common hurdles and achieve efficient, reproducible results. We will move beyond simple procedural lists to explore the underlying chemical principles governing these transformations, empowering you to troubleshoot effectively and optimize with confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that form the foundation for successful reaction development.
Q1: Why is optimizing catalyst loading particularly critical for a substrate like 5-Iodofuran-2-carboxylic acid?
A1: Optimizing catalyst loading is crucial for three primary reasons:
-
Economic Viability: Palladium and its associated phosphine ligands are significant cost drivers, especially during scale-up. Minimizing catalyst loading directly translates to reduced process costs.[1]
-
Product Purity: High catalyst loadings can increase the concentration of palladium in the final product. For pharmaceutical applications, stringent limits on residual palladium necessitate efficient removal, which is simplified when the initial loading is low.
-
Reaction Selectivity: Excessive catalyst concentration can sometimes promote undesired side reactions, such as catalyst decomposition or the formation of byproducts, thereby lowering the overall yield of the desired coupled product.
Q2: How does the carboxylic acid functionality on the furan ring impact the cross-coupling reaction?
A2: The carboxylic acid group presents a distinct challenge. Under the basic conditions required for most cross-coupling reactions (like Suzuki-Miyaura), it is deprotonated to a carboxylate. This carboxylate can act as a ligand, coordinating to the palladium center. This coordination can potentially stabilize certain palladium intermediates, hindering catalyst turnover and effectively deactivating the catalyst.[2] Consequently, it is standard practice to use at least one extra equivalent of base to account for the acidic proton, and careful selection of the catalyst system is required to overcome potential inhibition.[3]
Q3: What are the most robust and commonly employed cross-coupling reactions for this type of transformation?
A3: The Suzuki-Miyaura and Heck couplings are the most prevalent and well-documented methods.
-
Suzuki-Miyaura Coupling: This reaction is highly favored due to its broad functional group tolerance, the commercial availability of a vast array of boronic acids and esters, and the generally mild reaction conditions.[4][5][6] The byproducts are also typically non-toxic and easily removed.
-
Heck Reaction: This is an excellent choice for coupling with alkenes. While mechanistically distinct, it shares the same sensitivity to catalyst choice and conditions.[7][8]
Q4: What is a reasonable starting catalyst loading for an initial screening experiment?
A4: For a new transformation involving a potentially challenging substrate, starting with a catalyst loading in the range of 1-3 mol% of the palladium source is a robust approach.[9] This concentration is typically high enough to ensure a reasonable reaction rate and provide a clear indication of the catalyst system's viability before proceeding to optimization studies where the loading is systematically reduced.
Q5: Which class of ligands is generally most effective for coupling with heteroaromatic substrates like this?
A5: Bulky, electron-rich phosphine ligands, particularly dialkylbiaryl phosphines (e.g., Buchwald ligands like SPhos and XPhos), and N-heterocyclic carbenes (NHCs) are the state-of-the-art for these couplings.[5][10] These ligands promote the crucial, often rate-limiting, oxidative addition and reductive elimination steps while stabilizing the palladium center against decomposition.[5][11]
Section 2: Troubleshooting Guide: From Failed Reactions to Rational Solutions
This guide addresses specific experimental failures in a question-and-answer format, providing a logical path to a solution.
Problem Area 1: Low to No Product Yield
-
Q: My reaction shows no conversion, and I only recover my starting materials. What are the first things I should verify?
-
A: Before suspecting complex mechanistic issues, rigorously verify the fundamentals.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, which can cause oxidation to an inactive state and lead to the formation of palladium black.[12] Ensure your reaction vessel was thoroughly degassed (e.g., three cycles of vacuum/backfill with argon or nitrogen) and maintained under a positive pressure of inert gas.
-
Reagent Quality: Use anhydrous solvents, as water can interfere with the catalytic cycle and promote side reactions.[13] Verify the purity of your 5-Iodofuran-2-carboxylic acid and coupling partner, as impurities can sometimes act as catalyst poisons.[14]
-
Catalyst and Base Integrity: Ensure your palladium precatalyst has not degraded during storage. The activity of bases, particularly hygroscopic ones like K₃PO₄, can be compromised by moisture absorption. Use freshly opened or properly stored reagents.
-
-
-
Q: I've confirmed my setup and reagents are pristine, but the reaction is still sluggish or fails. What is the likely culprit?
-
A: This strongly points to catalyst deactivation , a common issue with substrates containing Lewis basic functional groups.[12] The carboxylate and the furan oxygen can coordinate to the palladium center, forming off-cycle, inactive complexes.
-
Solution: Switch to a more robust ligand system. Bulky ligands like SPhos or XPhos create a sterically hindered pocket around the palladium atom, which can disfavor coordination by the substrate's functional groups and promote the desired catalytic cycle.[10] Using a pre-formed palladium(0) source like Pd₂(dba)₃ with an appropriate ligand can also be more effective than in-situ reduction of a Pd(II) source.[12]
-
-
Problem Area 2: Formation of Significant Byproducts
-
Q: I'm observing significant homocoupling of my boronic acid coupling partner. How can I suppress this?
-
A: Boronic acid homocoupling is often a sign that the transmetalation step is slow or that oxygen is present in the reaction.
-
Solutions:
-
Rigorous Degassing: Re-evaluate your degassing procedure, as trace oxygen is a known promoter of homocoupling.[15]
-
Optimize Base and Solvent: The choice of base and solvent can influence the rate of transmetalation. Screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) may identify a combination that favors the cross-coupling pathway.[16]
-
Slow Addition: In some cases, adding the boronic acid slowly to the reaction mixture via syringe pump can maintain a low instantaneous concentration, disfavoring the bimolecular homocoupling reaction.[9]
-
-
-
-
Q: My 5-Iodofuran-2-carboxylic acid starting material is being consumed, but I'm isolating the deiodinated furan-2-carboxylic acid instead of the desired product. What causes this?
-
A: This side reaction is known as protodeiodination . It occurs when the aryl-palladium intermediate reacts with a proton source (often trace water or the solvent) instead of the coupling partner.
-
Solutions:
-
Ensure Anhydrous Conditions: Use rigorously dried solvents and reagents.
-
Employ Bulky Ligands: Ligands that accelerate the rate of reductive elimination can help the desired cross-coupling pathway outcompete the protodeiodination side reaction.[9]
-
Base Selection: A very strong or highly nucleophilic base can sometimes promote this pathway. Consider screening a weaker or more sterically hindered base.
-
-
-
Problem Area 3: Reaction Stalls and Reproducibility
-
Q: My reaction starts well (as monitored by TLC/LC-MS) but stalls at ~50% conversion, and I see a black precipitate forming. What is happening?
-
A: The formation of a black precipitate is the classic sign of catalyst decomposition into palladium black, an agglomerated, catalytically inactive form of palladium metal.[12]
-
Solutions:
-
Use a Stabilizing Ligand: This is the most critical factor. If you are using a simple ligand like PPh₃, switching to a bulkier, more electron-rich ligand (e.g., a Buchwald ligand) is essential to stabilize the monoligated Pd(0) species that is prone to aggregation.[12]
-
Optimize Ligand:Palladium Ratio: While often 1:1 or 2:1 (for monoligated vs. bisligated active species), a slight excess of ligand can sometimes help prevent decomposition. However, a large excess can inhibit the reaction by occupying coordination sites.[12]
-
Control Temperature: High temperatures can accelerate catalyst decomposition.[12] Determine the minimum temperature required for an acceptable reaction rate.
-
-
-
-
Q: My results are inconsistent from run to run. How can I improve reproducibility?
-
A: Inconsistency almost always stems from subtle variations in reaction setup.
-
Solutions:
-
Standardize Procedures: Develop a strict, written protocol for reagent purification, solvent degassing, and reaction setup.
-
Control Water Content: The amount of water, even in trace quantities, can significantly affect the reaction. If a co-solvent is used (e.g., dioxane/water), measure it precisely every time.
-
Reagent Aliquoting: For sensitive reagents like catalysts and ligands, consider preparing aliquots in a glovebox to prevent repeated exposure of the bulk container to the atmosphere.
-
-
-
Section 3: Visualized Concepts and Workflows
The Suzuki-Miyaura Catalytic Cycle
The fundamental steps of the reaction must be understood to troubleshoot effectively. The cycle involves the transformation of palladium between its Pd(0) and Pd(II) oxidation states.[4][5]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.
Logical Troubleshooting Workflow for Low Yield
A systematic approach is key to diagnosing failed reactions. Follow this decision tree to isolate the problem.
Caption: A decision tree for systematically troubleshooting low-yield reactions.
Section 4: Experimental Protocols and Data
Data Tables for Initial Screening
Use these tables as a starting point for designing your initial screening experiments.
Table 1: Recommended Catalyst Systems for Screening
| Palladium Pre-catalyst | Ligand | Typical Loading (mol%) | Key Characteristics & Rationale |
|---|---|---|---|
| Pd₂(dba)₃ | SPhos | 1 - 2 | Gold Standard: Excellent for heteroaromatic substrates. Bulky and electron-rich, promotes fast reductive elimination and resists deactivation.[10][12] |
| Pd(OAc)₂ | XPhos | 1 - 2 | Robust Alternative: Similar to SPhos, offers high stability and activity. Often used with a slight excess of ligand (e.g., L:Pd = 2.2:1).[11] |
| (XPhos)Pd G3 | (None) | 1 - 2 | Air-Stable Pre-catalyst: Simplifies reaction setup. The pre-catalyst is more stable and ensures reliable formation of the active Pd(0) species. |
| Pd(PPh₃)₄ | (None) | 2 - 5 | Classical Catalyst: Less active and stable than modern systems but can be effective. A good baseline but often requires higher loadings and temperatures.[5] |
Table 2: Common Solvents and Bases for Suzuki-Miyaura Coupling
| Solvent System | Base | Key Considerations |
|---|---|---|
| 1,4-Dioxane / H₂O (e.g., 4:1) | K₃PO₄ | A very common and robust system. The base is strong enough for most couplings. Water helps dissolve the base and boronate salt.[17] |
| Toluene / H₂O | K₂CO₃ | A weaker base, useful if your substrate is sensitive to strongly basic conditions.[16] |
| THF / H₂O | Cs₂CO₃ | Cesium carbonate is highly soluble and can accelerate reactions, but is more expensive. |
| DMF or DMAc | K₂CO₃ | Aprotic polar solvents can be useful if solubility of the carboxylate salt is an issue in less polar solvents like toluene.[18][19] |
Experimental Workflow and Protocols
Caption: A phased experimental workflow for catalyst system screening and optimization.
Protocol 1: General Procedure for Catalyst System Screening
This protocol is a representative example for a Suzuki-Miyaura reaction. Molar equivalents should be adjusted based on the specific coupling partners.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 5-Iodofuran-2-carboxylic acid (1.0 equiv), the boronic acid coupling partner (1.2 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial under vacuum and backfill with argon. Repeat this cycle three times.
-
Catalyst/Ligand Addition: Under a positive flow of argon, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%, which is 2 mol% Pd) and the ligand (e.g., SPhos, 2.2 mol%). If using a pre-formed catalyst like (XPhos)Pd G3, add it directly (2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1, to achieve a concentration of ~0.1 M) via syringe.
-
Reaction: Place the vial in a preheated heating block or oil bath set to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: After a set time (e.g., 2, 8, 24 hours), take a small aliquot, dilute it, and analyze by LC-MS or TLC to determine the conversion of the starting material.[20][21]
Protocol 2: Catalyst Loading Optimization
-
Identify Best System: From the screening protocol, select the catalyst, ligand, base, and solvent combination that gave the best performance.
-
Set Up Parallel Reactions: Prepare a series of reactions following the general procedure above.
-
Vary Catalyst Loading: In each reaction, vary only the amount of catalyst and ligand, keeping their ratio constant. For example:
-
Reaction A: 2.0 mol% Pd
-
Reaction B: 1.0 mol% Pd
-
Reaction C: 0.5 mol% Pd
-
Reaction D: 0.1 mol% Pd
-
-
Analyze: Monitor all reactions over time to determine the lowest catalyst loading that achieves full conversion in a reasonable timeframe.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Heck Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
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- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-Iodofuran-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 5-Iodofuran-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the causality of experimental outcomes, ensuring you can troubleshoot effectively and optimize your synthesis for high yield and purity.
Introduction: The Synthetic Challenge
The synthesis of 5-Iodofuran-2-carboxylic acid from 2-furoic acid is a common yet nuanced electrophilic aromatic substitution. The furan ring, while aromatic, is highly susceptible to acidic conditions, which are often necessary to generate a potent electrophilic iodine species. This inherent reactivity profile is the source of several common side reactions. This guide will address these issues in a practical, question-and-answer format.
Core Synthesis Pathway: Electrophilic Iodination
The primary route to 5-Iodofuran-2-carboxylic acid involves the direct iodination of 2-furoic acid. A common and effective method utilizes N-Iodosuccinimide (NIS) as the iodine source with a catalytic amount of a strong acid.
Caption: General synthesis of 5-Iodofuran-2-carboxylic acid.
Troubleshooting Guides & FAQs
Issue 1: The reaction mixture has turned dark brown or black, and I've isolated a tar-like substance.
Q: What is causing this polymerization, and how can I prevent it?
A: This is a classic sign of furan ring decomposition and subsequent polymerization under acidic conditions. The furan ring is electron-rich and, upon protonation, can undergo ring-opening or engage in intermolecular reactions, leading to insoluble, high-molecular-weight polymers.[1][2][3][4]
Causality and Mechanism: Strong acids, like the sulfuric acid catalyst used in this reaction, can protonate the furan ring, making it highly electrophilic. This activated intermediate can then be attacked by another neutral furan molecule, initiating a chain reaction that results in a conjugated poly(furan) structure, which is often dark in color.
Caption: Acid-catalyzed polymerization of the furan ring.
Troubleshooting Protocol:
| Parameter | Standard Protocol | Troubleshooting Adjustment | Rationale |
| Acid Catalyst | Catalytic amount of concentrated H₂SO₄ | 1. Reduce Amount: Decrease the catalytic loading of H₂SO₄. 2. Use a Milder Acid: Replace H₂SO₄ with a milder acid catalyst like trifluoroacetic acid.[5] | Minimizes the concentration of protonated, highly reactive furan species at any given time, thus reducing the rate of polymerization.[6] |
| Temperature | 80°C | Lower Temperature: Reduce the reaction temperature to 60-70°C. | Polymerization is often accelerated at higher temperatures. Lowering the temperature can favor the desired iodination over decomposition pathways. |
| Reaction Time | 4 hours | Monitor Closely: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting material and stop the reaction as soon as it is complete. | Prolonged exposure to acidic conditions, even at moderate temperatures, can promote side reactions.[6] |
| Addition of Reagents | All reagents added at once. | Slow Addition: Add the acid catalyst dropwise to the reaction mixture at the reaction temperature. | This keeps the instantaneous concentration of the strong acid low, mitigating the risk of rapid, uncontrolled polymerization. |
Issue 2: My analytical data (TLC, NMR, MS) indicates the presence of a significant byproduct with a higher molecular weight.
Q: I suspect di-iodination is occurring. How can I improve the selectivity for the mono-iodinated product?
A: The formation of di-iodinated furan is a common side reaction when the iodinating agent is too reactive or used in excess, or when the reaction conditions are too harsh. The initial product, 5-Iodofuran-2-carboxylic acid, can undergo a second iodination, likely at the 3 or 4-position.
Troubleshooting Protocol:
| Parameter | Standard Protocol | Troubleshooting Adjustment | Rationale |
| Stoichiometry | 1.1 equivalents of N-Iodosuccinimide (NIS) | Reduce Equivalents: Use a stoichiometric amount (1.0 to 1.05 equivalents) of NIS. | Using a significant excess of the iodinating agent can drive the reaction towards di-substitution, especially if the mono-iodinated product is still sufficiently activated for a second substitution. |
| Iodinating Agent | N-Iodosuccinimide (NIS) | Alternative Reagents: Consider using molecular iodine (I₂) in the presence of a mild oxidizing agent like hydrogen peroxide (H₂O₂) or iodic acid (HIO₃).[6][7] | While NIS is generally effective, a different iodinating system might offer better control over reactivity. The in-situ generation of the electrophilic iodine species can sometimes provide better selectivity. |
| Temperature | 80°C | Lower Temperature: Perform the reaction at a lower temperature (e.g., room temperature to 50°C), even if it requires a longer reaction time. | Electrophilic aromatic substitutions are kinetically controlled. Lowering the temperature can increase the selectivity for the more reactive position (C5) and disfavor the slower, second iodination. |
Issue 3: My reaction yield is consistently low, even when polymerization and di-iodination are minimized.
Q: Could my product be degrading through decarboxylation?
A: While less common under these specific conditions, decarboxylative halogenation is a known reaction class for aromatic carboxylic acids.[8][9] If the reaction temperature is too high, or if there are metallic impurities, you might be losing your product as 2-iodofuran.
Troubleshooting Protocol:
| Parameter | Standard Protocol | Troubleshooting Adjustment | Rationale |
| Temperature | 80°C | Strict Temperature Control: Ensure the reaction temperature does not exceed 80°C. In some related furan syntheses, temperatures above 180°C are noted to cause decarboxylation. | Thermal stability is crucial. Localized overheating can initiate decarboxylation. Use an oil bath for uniform heating. |
| Reaction Purity | Standard reagent grade chemicals. | High Purity Reagents: Ensure all reagents and solvents are free from transition metal contaminants. | Certain metal ions can catalyze decarboxylation reactions. Using high-purity reagents can minimize this risk. |
| Work-up | Standard aqueous work-up. | Prompt and Mild Work-up: Once the reaction is complete, cool it to room temperature promptly and proceed with the work-up without delay. Avoid excessive heating during solvent removal. | Minimizing the time the product spends under harsh conditions (even residual acid) can prevent degradation. |
Experimental Protocols
Optimized Synthesis of 5-Iodofuran-2-carboxylic Acid
This protocol is designed to minimize common side reactions.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2-furoic acid (1.0 eq) in glacial acetic acid.
-
Reagent Addition: Add N-iodosuccinimide (1.05 eq).
-
Initiation: Begin stirring and heat the mixture to 70°C in an oil bath.
-
Catalyst Addition: Once the reaction mixture is at temperature, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) dropwise over 5 minutes.
-
Reaction: Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate with a few drops of acetic acid). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, cool the reaction to room temperature and pour it into a beaker containing ice water.
-
Work-up: A precipitate should form. Collect the solid by vacuum filtration and wash it with cold water, followed by a small amount of a cold, saturated aqueous solution of sodium thiosulfate to remove any residual iodine.
-
Purification: The crude solid can be further purified by recrystallization.
Purification by Acid-Base Extraction
If the crude product is contaminated with non-acidic impurities (like succinimide from the NIS), an acid-base extraction is highly effective.
-
Dissolution: Dissolve the crude solid in an aqueous solution of a base, such as 1M sodium hydroxide, to form the soluble sodium 5-iodofuroate salt.[10]
-
Extraction: Extract this basic aqueous solution with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any neutral organic impurities. Discard the organic layer.
-
Precipitation: Cool the aqueous layer in an ice bath and slowly acidify it with a strong acid (e.g., 10% HCl) with stirring until the pH is approximately 2-3.[11]
-
Isolation: The purified 5-Iodofuran-2-carboxylic acid will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
References
- Amarath, V. & Amarath, S. (1995). A More Detailed Description of the Paal-Knorr Furan Synthesis. J. Org. Chem., 60.
- MDPI. (n.d.).
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- RSC Publishing. (2016, April 6).
- RSC Publishing. (n.d.).
- Benchchem. (n.d.).
- ChemicalBook. (n.d.). 5-IODO-2-FUROIC ACID,97% synthesis.
- Benchchem. (n.d.).
- Benchchem. (n.d.). Technical Support Center: Synthesis of 5-Iodofuran-2-amine.
- VHU. (2021, May 28). Iodine-Catalyzed Synthesis of Substituted Furans and Pyrans: Reaction Scope and Mechanistic Insights.
- Wikipedia. (n.d.). 2-Furoic acid.
- Benchchem. (n.d.). "common side reactions in the synthesis of 2-butyl-5-iodofuran".
- Chemical Reviews. (2020, November 17).
- PMC - NIH. (n.d.).
- Arkivoc. (n.d.). Direct synthesis of furan-2,5-dicarboxylic acid monoamides.
- On Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites. (n.d.).
- OSTI.gov. (n.d.). A Unified Approach to Decarboxylative Halogenation of (Het- ero)aryl Carboxylic Acids.
- Arkivoc. (n.d.). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide.
- ResearchGate. (2025, August 6). (PDF) One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide.
- 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. (n.d.).
- Chempedia - LookChem. (n.d.).
- ChemPoint. (n.d.).
- Chemia. (2023, February 28). Iodination of carboxylic acid and related compounds: Aliphatic compound iodination reactions (5)
- Macmillan Group - Princeton University. (2022, May 2).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.). WO2016186505A1 - Process for the purification of a carboxylic acid-containing composition.
- MedchemExpress.com. (n.d.). 2-Furoic acid-d3 | Stable Isotope.
- European Patent Office - EP 0535825 A2 - Googleapis.com. (n.d.). Process for the purification of carboxylic acids and/or their anhydrides.
- Google Patents. (n.d.). WO2011043661A1 - Method for the preparation of 2,5-furandicarboxylic acid and for the preparation of the dialkyl ester of 2,5-furandicarboxylic acid.
- Benchchem. (n.d.). Purifying 2,5-Furandicarboxylic Acid: A Guide for Researchers.
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preventing deiodination of 5-Iodofuran-2-carboxylic acid during reactions
Introduction
Welcome to the technical support guide for 5-Iodofuran-2-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. A recurring challenge encountered during cross-coupling reactions is the premature loss of the iodine atom, a side reaction known as hydro-deiodination or simply deiodination. This guide provides in-depth troubleshooting strategies, mechanistic insights, and optimized protocols to help you mitigate this issue and maximize the yield of your desired product.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a problem with 5-Iodofuran-2-carboxylic acid?
A1: Deiodination is an undesired side reaction where the iodine atom on the furan ring is replaced by a hydrogen atom, leading to the formation of furan-2-carboxylic acid. This is problematic because it consumes your starting material, generates a significant byproduct that can complicate purification, and ultimately lowers the yield of your target molecule. The C-I bond is the most reactive among carbon-halogen bonds, making aryl and heteroaryl iodides particularly susceptible to this reduction.[1]
Q2: What is the primary chemical mechanism behind deiodination in palladium-catalyzed reactions?
A2: The most prevalent mechanism for deiodination involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1][2] This highly reactive species can arise from several sources, including the base, solvent (especially alcohols), or even trace amounts of water. Once formed, the Pd-H species can intercept the key aryl-palladium(II) intermediate (Ar-Pd-I) that is destined for cross-coupling. Instead of transmetalation, it undergoes reductive elimination with the aryl group, yielding the deiodinated arene (Ar-H) and regenerating the palladium catalyst, which can then continue this undesired cycle.[2]
Q3: Are specific reaction types more prone to causing deiodination?
A3: Yes. While possible in many transition-metal-catalyzed reactions, deiodination is most frequently observed in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. The conditions required for these reactions—namely the presence of a base, a palladium catalyst, and potential hydride sources—create a perfect environment for the formation of Pd-H species that drive the deiodination.[1][3]
Q4: Does the carboxylic acid group on the furan ring influence deiodination?
A4: The carboxylic acid group has a significant electronic influence. As an electron-withdrawing group, it can affect the reactivity of the C-I bond and the stability of the key organopalladium intermediates. Furthermore, under certain conditions, particularly high temperatures or with specific catalysts, the carboxylic acid itself can undergo decarboxylation, leading to other unwanted side products.[4][5] While this is a separate issue from deiodination, it's a critical consideration when optimizing reaction conditions.
Troubleshooting Guide: Reaction-Specific Issues & Solutions
This section addresses specific problems you may encounter and provides actionable solutions grounded in mechanistic principles.
Issue 1: Significant deiodination observed during a Suzuki-Miyaura Coupling.
You're running a Suzuki coupling with 5-Iodofuran-2-carboxylic acid and a boronic acid, but LC-MS analysis shows a major peak corresponding to furan-2-carboxylic acid.
Troubleshooting Workflow
Caption: Troubleshooting workflow for Suzuki coupling deiodination.
Detailed Explanation & Recommendations
-
Base Selection (Highest Impact): Strong bases, particularly alkoxides like sodium tert-butoxide, are known hydride donors and aggressively promote deiodination.
-
Solution: Switch to milder inorganic bases. Potassium phosphate (K₃PO₄) is often an excellent choice as it is sufficiently basic to promote the catalytic cycle but has a low propensity for generating Pd-H species. Cesium carbonate (Cs₂CO₃) is another effective alternative.[1]
-
-
Ligand Choice: The ligand's job is to stabilize the palladium center and accelerate the key steps of the catalytic cycle (oxidative addition and reductive elimination). If these steps are slow, the risk of side reactions like deiodination increases.
-
Solution: Employ bulky, electron-rich biaryl phosphine ligands (Buchwald ligands). Ligands like SPhos and XPhos accelerate the rate-limiting reductive elimination step, pushing the reaction toward the desired product before deiodination can occur.[1]
-
-
Temperature and Reaction Time: Deiodination is often more kinetically facile at higher temperatures.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Start trials around 80 °C or even lower. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent the product from degrading over time.[3]
-
Optimized Protocol: Model Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add 5-Iodofuran-2-carboxylic acid (1.0 equiv.), the desired boronic acid or ester (1.2–1.5 equiv.), potassium phosphate (K₃PO₄, 3.0 equiv.), and a palladium pre-catalyst complexed with a Buchwald ligand (e.g., SPhos Pd G3, 1-2 mol%).
-
Atmosphere: Seal the flask and cycle between vacuum and an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed solvents. A common system is a 10:1 mixture of toluene and water. Using aprotic solvents is generally preferred.[1]
-
Heating: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress every 1-2 hours via LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid, then extract with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Issue 2: Deiodination and Low Yields in Sonogashira or Heck Couplings.
You are attempting to couple 5-Iodofuran-2-carboxylic acid with a terminal alkyne (Sonogashira) or an alkene (Heck) and observe significant formation of the deiodinated byproduct.
Comparative Troubleshooting Table
| Parameter | Sonogashira Coupling Solution | Heck Coupling Solution | Mechanistic Rationale |
| Base | Use a liquid organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). These are typically sufficient and less harsh than inorganic bases in this context. | Use a non-nucleophilic organic base like Et₃N or a mild inorganic base like K₂CO₃. | The base's primary role is to deprotonate the alkyne or neutralize the HX generated. A milder base is less likely to be a hydride source.[6][7] |
| Catalyst System | Ensure the presence of a Copper(I) co-catalyst (e.g., CuI), which is crucial for activating the alkyne. If problems persist, consider a copper-free protocol using a ligand like Xantphos. | Use a standard Pd(OAc)₂ or PdCl₂(PPh₃)₂ catalyst. The ligand choice is critical to stabilize the active species. | In Sonogashira, CuI facilitates the formation of a copper acetylide, which is key for transmetalation.[8] In Heck, a stable Pd(0) species is needed to initiate the cycle.[7] |
| Solvent | Aprotic polar solvents like THF or DMF are standard. | Aprotic polar solvents such as DMF or acetonitrile are preferred. | Avoids protic solvents that can act as hydride or proton sources, interfering with the catalytic cycle and promoting deiodination.[1] |
| Additives | N/A | For reductive Heck variants, the hydride source (e.g., formic acid, silanes) is a direct cause of deiodination. Carefully control stoichiometry. | In a reductive Heck reaction, the goal is hydroarylation, which involves a Pd-H intermediate. This is the same species that causes deiodination, creating a direct competition.[9][10] |
| Light Exposure | Protect the reaction from light, especially if using a copper co-catalyst. | Protect the reaction from light. | Iodo-compounds can be photolabile, and light can promote radical pathways leading to iodine loss.[11] |
Issue 3: Potential Decarboxylation Side Reaction
You notice a byproduct that appears to be 5-iodofuran (loss of CO₂), especially at high temperatures.
This is a known reactivity pathway for aromatic carboxylic acids.[4]
-
Primary Cause: High reaction temperatures (>120 °C) can induce thermal decarboxylation.
-
Solution:
-
Reduce Temperature: This is the most effective solution. Operate at the lowest possible temperature.
-
Protecting Group Strategy: If high temperatures are unavoidable for the desired coupling, consider converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. The ester is generally more stable and can be hydrolyzed back to the carboxylic acid in a subsequent step.
-
General Preventative Measures: A Summary
The following diagram summarizes the key experimental parameters to control to suppress deiodination across different reaction types.
Caption: Key factors for preventing deiodination.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
- Benchchem. (n.d.). How to avoid dehalogenation side reactions in Suzuki coupling.
- Bunnett, J. F., & Tomaselli, G. A. (n.d.). Kinetics and mechanism of the radical-induced deiodination of aryl iodides by methoxide ions. The Journal of Organic Chemistry - ACS Publications.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Denmark, S. E., et al. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH.
- (2025-08-07). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate.
- (n.d.). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PMC - NIH.
- (2024-02-01). Palladium-Catalyzed Reductive Heck Hydroarylation of Unactivated Alkenes Using Hydrosilane at Room Temperature. The Journal of Organic Chemistry - ACS Publications.
- Benchchem. (n.d.). Impact of base selection on the outcome of 5-Iodofuran-2-amine reactions.
- Wikipedia. (n.d.). Heck reaction.
- (2021-11-10). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. The Royal Society of Chemistry.
- ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- (2017-10-26). Microwave-Assisted Silver-Catalyzed Protodecarboxylation and Decarboxylative Iodination of Aromatic Carboxylic Acids. Semantic Scholar.
- (2023-09-23). Investigation of the effects of heat and light on iodine content of packaged and open salt brands collected from Jimma town. NIH.
- Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Coupling of 2-Iodo-5-Alkylfurans.
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- 7. Heck reaction - Wikipedia [en.wikipedia.org]
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- 9. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Investigation of the effects of heat and light on iodine content of packaged and open salt brands collected from Jimma town - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Iodofuran-2-carboxylic Acid
Welcome to the technical support center for the purification of 5-Iodofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this compound through recrystallization. Here, we move beyond simple protocols to explain the causality behind experimental choices, providing you with a robust framework for troubleshooting and optimization.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of recrystallization for purifying 5-Iodofuran-2-carboxylic acid?
A1: Recrystallization is a purification technique based on differential solubility. The core principle is that the solubility of a solid compound in a solvent increases with temperature.[1] For 5-Iodofuran-2-carboxylic acid, the goal is to find a solvent (or solvent system) where the compound is highly soluble at an elevated temperature but poorly soluble at a low temperature. Impurities, ideally, should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).[2]
Q2: How do I select an appropriate solvent for 5-Iodofuran-2-carboxylic acid?
A2: The "like dissolves like" principle is your primary guide.[3] 5-Iodofuran-2-carboxylic acid is a polar molecule due to the carboxylic acid group, which can engage in hydrogen bonding, and the polar furan ring.[3] Therefore, polar solvents are the best place to start.
-
Good Candidates: Water, ethanol, methanol, acetic acid, or mixtures such as ethanol/water or ethyl acetate/hexane.[4][5]
-
Selection Process:
-
Place a small amount of your crude solid (20-30 mg) in a test tube.
-
Add the chosen solvent dropwise at room temperature. The ideal solvent will not dissolve the compound readily at this stage.[1]
-
Heat the mixture. The compound should dissolve completely.
-
Cool the test tube to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.
-
Q3: What are the likely impurities in my crude 5-Iodofuran-2-carboxylic acid sample?
A3: Impurities typically arise from the synthetic route and potential degradation.[6] Common sources include:
-
Unreacted Starting Materials: 2-Furoic acid is a common precursor for furan-2,5-dicarboxylic acid and its derivatives, and may persist if the reaction is incomplete.[7][8]
-
Side-Products: The iodination reaction may produce regioisomers or di-iodinated species.
-
Degradation Products: Furan rings can be susceptible to decomposition, especially when exposed to strong acids, heat, or light, potentially forming colored polymeric by-products known as humins.[6][7]
-
Residual Solvents: Solvents used in the synthesis or initial workup may be present.
Q4: How can I assess the purity of my recrystallized product?
A4: Several methods can be used to confirm the purity of your final product:
-
Melting Point Analysis: A pure compound will have a sharp, well-defined melting point. A broad melting point range suggests the presence of impurities.[9]
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate (visualized under UV light and/or with a stain) is indicative of high purity. It is good practice to add a small amount of acetic or formic acid to the eluent to suppress ionization of the carboxylic acid and prevent streaking.[9]
-
Spectroscopic Methods: 1H NMR and 13C NMR spectroscopy can confirm the structure and identify impurities. High-Performance Liquid Chromatography (HPLC) provides a quantitative measure of purity.[6]
Recrystallization Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization process.
| Problem | Possible Cause(s) | Recommended Action(s) |
| Compound Fails to Dissolve | 1. Incorrect solvent choice (compound is insoluble).2. Insufficient solvent. | 1. Verify your solvent choice. If the compound is known to be soluble, proceed to the next step.2. Add more solvent in small increments while heating and stirring until the solid dissolves. |
| "Oiling Out" | 1. The solution is supersaturated, causing the compound to precipitate above its melting point.2. The melting point of the impure solid is significantly depressed.[10] | 1. Re-heat the solution to dissolve the oil.2. Add a small amount of additional hot solvent (10-20% more) to reduce the saturation level.[10]3. Allow the solution to cool more slowly to encourage crystal nucleation rather than precipitation. |
| No Crystals Form on Cooling | 1. Too much solvent was used, and the solution is not saturated.2. The solution is supersaturated but requires nucleation to begin crystallization.[10] | 1. Re-heat the solution and boil off a portion of the solvent to increase the concentration. Allow to cool again.2. Induce Crystallization: a. Scratch: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic glass fragments can act as nucleation sites.[10] b. Seed: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. |
| Low Final Yield | 1. Excess solvent was used, leaving a significant amount of product in the mother liquor.2. Premature crystallization occurred during a hot filtration step.3. The crystals were washed with a solvent at room temperature, re-dissolving the product. | 1. Use the minimum amount of hot solvent necessary for complete dissolution.2. If performing hot filtration, use a pre-heated funnel and flask, and keep the solution near its boiling point.3. Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent to minimize loss. |
| Product is Discolored | 1. Colored impurities are present in the crude material.2. The compound may have partially decomposed upon heating. | 1. After dissolving the crude solid in the hot solvent, add a small amount of activated charcoal (1-2% of the solute mass).2. Keep the solution hot and swirl for a few minutes. The charcoal will adsorb the colored impurities.3. Perform a hot filtration to remove the charcoal before allowing the solution to cool. |
| Melting Point is Still Broad/Low | 1. The chosen solvent did not effectively separate the impurity.2. Solvent is trapped within the crystal lattice. | 1. Perform a second recrystallization, possibly using a different solvent system.2. Ensure the crystals are thoroughly dried under vacuum, potentially with gentle heating, to remove all residual solvent. |
Logical Flow for Troubleshooting Recrystallization
Caption: A decision tree for troubleshooting common crystallization issues.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This is the most straightforward method and should be the first approach if a suitable single solvent is identified.
-
Dissolution: Place the crude 5-Iodofuran-2-carboxylic acid in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to boiling with gentle swirling after each addition. Continue adding solvent until the solid just dissolves. This ensures you are using the minimum amount of hot solvent required.[1]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat source and add a small amount of activated charcoal. Re-heat to boiling for 2-3 minutes.
-
Hot Filtration (if necessary): If charcoal was used or if there are insoluble impurities, perform a hot filtration. Pre-heat a clean flask and a funnel (with fluted filter paper) by rinsing with hot solvent. Pour the hot solution through the filter paper quickly to remove the solids.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, well-defined crystals.[1]
-
Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal recovery.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small portion of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Workflow for Recrystallization
Caption: The standard experimental workflow for purification by recrystallization.
References
-
Gandini, A., & Belgacem, M. N. (2008). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. Macromolecules, 41(23), 8879-8883. [Link]
-
Sousa, A. F., Vilela, C., Fonseca, A. C., Matos, M., Freire, C. S. R., Gruter, G.-J. M., ... & Silvestre, A. J. D. (2015). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc, 2015(6), 266-277. [Link]
-
Ramírez-López, C. A., D'Angelo, A., & Ruiz, M. P. (2018). Effect of the Solvent in Enhancing the Selectivity to Furan Derivatives in the Catalytic Hydrogenation of Furfural. ACS Sustainable Chemistry & Engineering, 6(12), 16766-16776. [Link]
-
Li, Y., Li, W., & Zhang, M. (2011). 5-(Hydroxymethyl)furan-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3327. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved January 4, 2026, from [Link]
- Barnicki, S. D. (2006). Purification of aromatic polycarboxylic acids by recrystallization. U.S.
-
Karunanithi, A. T., & Achenie, L. E. K. (2006). Solvent design for crystallization of carboxylic acids. Computers & Chemical Engineering, 30(10-12), 1593-1603. [Link]
-
Wang, S., et al. (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. Molecules, 27(23), 8206. [Link]
-
Li, H., et al. (2020). Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane. Organic Process Research & Development, 24(12), 2828-2835. [Link]
-
Querini, C. A., & Fung, S. C. (2015). Synthesis of furan derivatives via cascade-type reactions catalyzed by solid acids. Catalysis Today, 257, 14-21. [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization and Crystallization. Retrieved January 4, 2026, from [Link]
-
Wang, S., et al. (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. Molecules, 27(23), 8206. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,5-Furandicarboxylic acid. PubChem Compound Database. Retrieved January 4, 2026, from [Link]
- Lee, S. D., & Parten, W. D. (2007). Purification of carboxylic acids by complexation with selective solvents. U.S.
-
Nichols, L. (2022). 3.6F: Troubleshooting. In Organic Chemistry Laboratory Techniques. Chemistry LibreTexts. [Link]
-
Veeprho. (n.d.). 5-Nitro-2-Furoic Acid Impurity. Retrieved January 4, 2026, from [Link]
-
Moldoveanu, S. C. (2022). Pyrolysis of Carboxylic Acids. In Pyrolysis of Organic Molecules (Second Edition) (pp. 521-558). Elsevier. [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. [Link]
-
fieldguide2chemistry. (2021, March 21). Recrystallization: Choosing Solvent & Inducing Crystallization [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Furancarboxylic acid. PubChem Compound Database. Retrieved January 4, 2026, from [Link]
-
Yeh, K.-L., Lee, H.-L., & Lee, T. (2022). Crystallization of Form II Paracetamol with the Assistance of Carboxylic Acids toward Batch and Continuous Processes. Pharmaceutics, 14(5), 1099. [Link]
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- 5. Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane [mdpi.com]
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Technical Support Center: Overcoming Low Yields in Suzuki Coupling of Iodinated Furans
Welcome to the Technical Support Center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving iodinated furans. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this specific yet powerful transformation. Furans are key structural motifs in numerous pharmaceuticals and natural products, making their functionalization via Suzuki coupling a critical synthetic tool.[1] However, the unique electronic properties and potential instability of the furan ring can lead to frustratingly low yields.
This resource provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I consistently getting low yields with my iodinated furan in a Suzuki coupling?
Low yields in the Suzuki coupling of iodinated furans can stem from several factors, often related to the delicate nature of the furan ring and the specific reactivity of the intermediates. Common culprits include decomposition of the furan starting material or product, catalyst deactivation, and prevalent side reactions such as protodeiodination and homocoupling. Each of these issues is interconnected and influenced by the choice of catalyst, ligand, base, and solvent.
Q2: What are the most common side reactions, and how can I identify them?
The primary side reactions to be aware of are:
-
Protodeiodination: Replacement of the iodine atom with a hydrogen atom on your furan starting material. This can be identified by LC-MS or NMR analysis of the crude reaction mixture, showing the presence of the corresponding non-iodinated furan. This side reaction is often promoted by the presence of water or other protic sources in the reaction mixture.[2]
-
Homocoupling: The coupling of two molecules of your boronic acid partner to form a symmetrical biaryl, or less commonly, the coupling of two molecules of your iodinated furan. This is often a sign of catalyst decomposition or the presence of oxygen in the reaction.[3][4]
-
Protodeboronation: The boronic acid coupling partner reacts with a proton source (like water) to revert to the corresponding arene, effectively removing it from the catalytic cycle.[3][5][6] This is a common issue with electron-deficient or heteroaryl boronic acids.[7][8]
-
Furan Ring Decomposition: Indicated by the formation of a complex mixture of unidentifiable byproducts or baseline material on a TLC plate, often accompanied by a darkening of the reaction mixture to black (indicating palladium black formation).[3] This can be caused by overly harsh basic conditions or high temperatures.
Q3: Which palladium catalyst and ligand combination is generally recommended for iodinated furans?
While the optimal system is substrate-dependent, a good starting point for iodinated furans is a combination of a palladium(0) source like Pd₂(dba)₃ or a palladium(II) precatalyst such as Pd(OAc)₂ with a bulky, electron-rich phosphine ligand.[9][10] Buchwald ligands (e.g., SPhos, XPhos) or other bulky monophosphine ligands are often effective as they promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[3][11][12][13] For particularly challenging couplings, N-heterocyclic carbene (NHC) ligands can also be very effective.[14]
Q4: How critical is the choice of base and solvent?
The base and solvent are interdependent and crucial for success.[3] The base is required to activate the boronic acid for transmetalation.[15][16][17][18][19] For furan substrates, which can be sensitive to strong bases, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are generally preferred over stronger organic bases or hydroxides. The choice of solvent often dictates the solubility of the base and reagents. A popular and often effective solvent system is a mixture of an organic solvent like dioxane or toluene with water.[3][20] The water helps to solubilize the inorganic base. However, the amount of water should be carefully controlled to minimize protodeboronation.
In-Depth Troubleshooting Guides
Problem 1: Low or No Conversion of the Iodinated Furan
You observe a significant amount of your iodinated furan starting material remaining after the reaction, even after an extended period.
The palladium catalyst is the heart of the reaction, and its failure to turn over will halt the entire process.
-
Explanation of Causality: The active Pd(0) species can be oxidized by residual oxygen, leading to the formation of inactive palladium black.[3][20] Additionally, certain functional groups on your substrates can coordinate to the palladium center and inhibit its catalytic activity.
-
Solutions & Protocols:
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly deoxygenated before adding the palladium catalyst. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by several freeze-pump-thaw cycles.[20] Maintain a positive pressure of inert gas throughout the reaction.[3]
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[3][11][12] These ligands stabilize the Pd(0) center, promote the desired catalytic cycle, and can prevent the formation of inactive palladium species.[21]
-
Choice of Palladium Precatalyst: While Pd(PPh₃)₄ is a common choice, it can be sensitive. Consider more robust precatalysts like Pd₂(dba)₃ used in combination with a suitable ligand, or palladacycles which are often more stable.[3][12]
-
The first step of the catalytic cycle, the insertion of the Pd(0) catalyst into the carbon-iodine bond, may be sluggish.
-
Explanation of Causality: While the C-I bond is generally the most reactive of the carbon-halogen bonds for oxidative addition, steric hindrance near the iodine on the furan ring or electronic effects can slow this step.
-
Solutions & Protocols:
-
Use Electron-Rich Ligands: Ligands with strong electron-donating properties increase the electron density on the palladium center, which facilitates its insertion into the C-I bond.[2][12]
-
Temperature Optimization: While higher temperatures can sometimes overcome a slow oxidative addition, for furan substrates, it's a delicate balance to avoid decomposition. A modest increase in temperature (e.g., from 80°C to 100°C) could be beneficial, but should be monitored closely.
-
Problem 2: Significant Formation of Side Products
Your desired product is formed, but it is contaminated with substantial amounts of byproducts like deiodinated furan or homocoupled boronic acid.
The iodine atom on your starting material is being replaced by a hydrogen atom.
-
Explanation of Causality: This side reaction can occur through various pathways, often involving trace amounts of water or other protic impurities in the reaction mixture.[2] Certain bases can also promote this process.
-
Solutions & Protocols:
-
Use Anhydrous Conditions (If Possible): While many Suzuki protocols use aqueous mixtures, if protodeiodination is a major issue, switching to an anhydrous solvent system with a soluble base like CsF or KOtBu might be beneficial. However, be cautious as stronger bases can promote furan decomposition.
-
Minimize Water Content: If using an aqueous system, use the minimum amount of water necessary to dissolve the base.
-
Base Selection: Use a milder, non-nucleophilic base like K₂CO₃ or K₃PO₄. Ensure the base is finely powdered and dry.[20]
-
You observe a significant amount of a symmetrical biaryl derived from your boronic acid coupling partner.
-
Explanation of Causality: This is often a consequence of oxygen being present in the reaction, which can facilitate the oxidative coupling of the boronic acid. It can also be a sign of catalyst decomposition.[3][4]
-
Solutions & Protocols:
-
Thorough Degassing: As mentioned previously, the rigorous exclusion of oxygen is the primary way to prevent homocoupling.[3][20]
-
Controlled Addition of Boronic Acid: In some cases, adding the boronic acid portion-wise or via a syringe pump can maintain a low concentration and disfavor the homocoupling pathway.
-
The boronic acid is being consumed by a non-productive pathway.
-
Explanation of Causality: The C-B bond of the boronic acid can be cleaved by water, especially under basic conditions, leading to the formation of the corresponding arene.[5][6] This is particularly problematic for heteroaryl and electron-deficient aryl boronic acids.[7][8]
-
Solutions & Protocols:
-
Use Boronic Esters: Pinacol esters of boronic acids are generally more stable to protodeboronation and can be used as an alternative.[2][5] They slowly hydrolyze under the reaction conditions to release the active boronic acid.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the iodinated furan is consumed to prevent prolonged exposure of the boronic acid to the basic conditions.[3]
-
Use an Excess of Boronic Acid: A slight excess (1.2-1.5 equivalents) of the boronic acid can help compensate for some loss due to protodeboronation.[20]
-
Data Presentation & Experimental Protocols
Table 1: Recommended Starting Conditions for Suzuki Coupling of Iodinated Furans
| Parameter | Recommended Condition | Notes |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) | A reliable Pd(0) source. Can be used with various ligands. |
| Ligand | SPhos (2-4 mol%) | A bulky, electron-rich ligand often effective for heteroaryl couplings.[3] |
| Base | K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.) | Ensure the base is anhydrous and finely powdered for better reactivity.[20] |
| Solvent | Dioxane/H₂O (4:1 to 10:1) | A versatile system. Adjust the water ratio to balance base solubility and side reactions.[3] |
| Temperature | 80-100 °C | Start at the lower end and increase if the reaction is sluggish. Monitor for decomposition. |
| Boronic Acid | 1.2 - 1.5 equivalents | A slight excess is recommended to drive the reaction to completion.[20] |
Protocol 1: General Procedure for the Suzuki Coupling of an Iodinated Furan
This protocol is a general starting point and may require optimization for your specific substrates.
-
Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the iodinated furan (1.0 mmol), the arylboronic acid or pinacol ester (1.2 mmol), and potassium carbonate (2.5 mmol).
-
Degassing: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[3]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of a 4:1 dioxane/water solution) via a syringe.
-
Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd₂(dba)₃) and the ligand (e.g., SPhos) and add them to the reaction flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the iodinated furan is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Visualizations
Diagram 1: Troubleshooting Flowchart for Low Yields
Caption: A flowchart to guide troubleshooting efforts based on reaction outcome.
Diagram 2: Key Factors Influencing Furan Suzuki Couplingdot
// Catalyst attributes cat_stability [label="Stability\n(vs. Pd Black)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; cat_activity [label="Activity\n(Bulky, e⁻-rich ligands)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Base attributes base_strength [label="Strength\n(Avoids furan decomp.)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; base_solubility [label="Solubility", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Solvent attributes solvent_polarity [label="Polarity/Aprotic", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; solvent_degassing [label="Degassing\n(O₂ removal)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Boronic acid attributes boronic_stability [label="Stability\n(vs. Protodeboronation)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Conditions attributes temp [label="Temperature\n(Balance rate vs. decomp.)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; atmosphere [label="Inert Atmosphere\n(N₂ or Ar)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections catalyst -> center; base -> center; solvent -> center; boronic_acid -> center; conditions -> center;
catalyst -> cat_stability; catalyst -> cat_activity;
base -> base_strength; base -> base_solubility;
solvent -> solvent_polarity; solvent -> solvent_degassing;
boronic_acid -> boronic_stability;
conditions -> temp; conditions -> atmosphere; }
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. thieme-connect.com [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Stability of 5-Iodofuran-2-carboxylic Acid in Solution
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 5-Iodofuran-2-carboxylic acid. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the potential stability challenges of this compound in solution, ensuring the integrity and success of your experiments.
I. Understanding the Stability Profile of 5-Iodofuran-2-carboxylic Acid
5-Iodofuran-2-carboxylic acid is a valuable building block in medicinal chemistry and materials science. However, its furan ring and iodo-substituent can impart a degree of instability under certain conditions. Understanding these potential degradation pathways is the first step toward effective management.
Q1: What are the primary stability concerns for 5-Iodofuran-2-carboxylic acid in solution?
The main stability concerns for 5-Iodofuran-2-carboxylic acid in solution are its susceptibility to:
-
Photodegradation: Aromatic iodine compounds are known to be sensitive to light. The carbon-iodine bond can undergo homolytic cleavage upon exposure to UV or even ambient light, leading to the formation of radical species and subsequent degradation of the molecule.
-
Oxidation: The furan ring is an electron-rich heterocycle, making it susceptible to oxidation. This can be initiated by atmospheric oxygen, oxidizing agents, or light-catalyzed processes.
-
pH-Dependent Hydrolysis: While the carboxylic acid group is relatively stable, extreme pH conditions (both acidic and basic) can potentially catalyze the degradation of the furan ring or influence the overall stability of the molecule in solution.[1]
-
Thermal Decomposition: Although the melting point of the solid is relatively high (195-196 °C), prolonged exposure to elevated temperatures in solution can accelerate degradation.[2] Hazardous decomposition products can include carbon monoxide, carbon dioxide, hydrogen iodide, and iodine.[2]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Issue 1: Inconsistent or non-reproducible experimental results.
-
Potential Cause: Degradation of your 5-Iodofuran-2-carboxylic acid stock or working solutions.
-
Troubleshooting Steps:
-
Protect from Light: Immediately upon receipt and during all handling steps, protect the solid compound and its solutions from light. Use amber vials or wrap containers in aluminum foil.
-
Use Freshly Prepared Solutions: Prepare solutions fresh for each experiment whenever possible. Avoid long-term storage of solutions, especially at room temperature.
-
Inert Atmosphere: For sensitive experiments, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Solvent Purity: Use high-purity, degassed solvents. Impurities in solvents can act as catalysts for degradation.
-
Issue 2: Appearance of unknown peaks in your analytical chromatogram (e.g., HPLC, LC-MS).
-
Potential Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Conduct a Forced Degradation Study: To identify potential degradation products, perform a forced degradation study. This involves exposing your compound to stress conditions (acid, base, oxidation, heat, and light) and analyzing the resulting mixtures. This will help you to develop a stability-indicating analytical method.
-
Optimize Chromatographic Method: Ensure your analytical method has sufficient resolution to separate the parent compound from any potential impurities or degradants.
-
Analyze a Blank: Always run a blank (solvent only) to rule out any contaminants from your system or solvent.
-
Issue 3: Poor solubility or precipitation of the compound in your desired solvent.
-
Potential Cause: While specific solubility data is limited, furan carboxylic acids can have varying solubilities.
-
Troubleshooting Steps:
-
Solvent Screening: Perform small-scale solubility tests in a range of solvents, from non-polar (e.g., toluene) to polar aprotic (e.g., DMSO, DMF) and polar protic (e.g., methanol, ethanol). While there is no specific data for 5-Iodofuran-2-carboxylic acid, a predictive overview for the related 5-Iodofuran-2-amine suggests higher solubility in polar organic solvents.[3]
-
pH Adjustment: For aqueous solutions, the solubility of the carboxylic acid will be highly pH-dependent. Increasing the pH above the pKa of the carboxylic acid will deprotonate it, forming a more soluble carboxylate salt.
-
Co-solvents: Consider using a co-solvent system. For example, dissolving the compound in a small amount of DMSO or DMF before diluting with an aqueous buffer can improve solubility.[4] Be mindful of buffer salt precipitation when adding organic solvents to aqueous buffer solutions.[5][6]
-
III. Frequently Asked Questions (FAQs)
Storage and Handling
-
Q: How should I store solid 5-Iodofuran-2-carboxylic acid?
-
A: Store in a cool, dry, dark place in a tightly sealed container.[2]
-
-
Q: What are the recommended conditions for storing solutions of 5-Iodofuran-2-carboxylic acid?
-
A: For short-term storage, store solutions at 2-8°C, protected from light. For longer-term storage, consider aliquoting and storing at -20°C or below, under an inert atmosphere. However, it is always best to use freshly prepared solutions.
-
-
Q: What materials should I avoid when working with this compound?
-
A: Avoid strong oxidizing agents, as they can promote the degradation of the furan ring.[2]
-
Solution Preparation and Stability
-
Q: What is the best solvent to dissolve 5-Iodofuran-2-carboxylic acid in?
-
A: The choice of solvent will depend on your specific application. For organic reactions, polar aprotic solvents like THF or DMF may be suitable. For aqueous-based assays, dissolving in a minimal amount of DMSO and then diluting with your aqueous buffer is a common strategy. Always perform a solubility test for your specific concentration and solvent system.
-
-
Q: How does pH affect the stability of 5-Iodofuran-2-carboxylic acid in aqueous solutions?
-
A: While specific data is not available, generally, the stability of furan rings can be compromised at very low or high pH.[1] It is advisable to maintain the pH of your aqueous solutions within a neutral to slightly acidic range (pH 4-7) if possible. The ionization state of the carboxylic acid will change with pH, which can also influence degradation pathways.[1]
-
-
Q: Can I heat solutions of 5-Iodofuran-2-carboxylic acid to aid dissolution?
-
A: Gentle warming can be used to aid dissolution, but prolonged heating at high temperatures should be avoided to prevent thermal degradation.[2]
-
IV. Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution
-
Weigh the desired amount of 5-Iodofuran-2-carboxylic acid in a light-protected container (e.g., an amber vial).
-
Add the desired solvent (e.g., DMSO) to the vial.
-
Gently vortex or sonicate until the solid is completely dissolved.
-
If for long-term storage, flush the vial with an inert gas (e.g., argon or nitrogen) before sealing.
-
Store appropriately, protected from light.
Protocol 2: Forced Degradation Study Workflow
This protocol outlines a general workflow for investigating the stability of 5-Iodofuran-2-carboxylic acid.
-
Prepare a Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.
-
Thermal Degradation: Heat the stock solution at a controlled temperature (e.g., 60°C).
-
Photodegradation: Expose the stock solution to a UV lamp or direct sunlight. A control sample should be wrapped in foil and kept under the same conditions.
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Neutralize the acid and base hydrolysis samples before analysis.
-
Analysis: Analyze all samples by a suitable, validated analytical method, such as HPLC-UV or LC-MS, to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.
V. Visualizations
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways for 5-Iodofuran-2-carboxylic acid.
Diagram 2: Troubleshooting Workflow for Instability Issues
Caption: Troubleshooting workflow for addressing stability issues.
VI. Quantitative Data Summary
| Stress Condition | Time (hours) | % 5-Iodofuran-2-carboxylic acid Remaining | No. of Degradation Products |
| 0.1 M HCl (RT) | 0 | 100 | 0 |
| 24 | |||
| 0.1 M NaOH (RT) | 0 | 100 | 0 |
| 24 | |||
| 3% H₂O₂ (RT) | 0 | 100 | 0 |
| 24 | |||
| Heat (60°C) | 0 | 100 | 0 |
| 24 | |||
| Light (UV) | 0 | 100 | 0 |
| 24 |
References
-
Chemsrc. 5-iodofuran-2-carboxylic acid | CAS#:18614-11-4. [Link]
- CoLab. The degradation of carboxylic acids into aldehydes.
-
MDPI. The Impact of Seasonally Varying Dissolved Organic Matter in Natural Aquatic Environments on the Photodegradation of Pharmaceutical Pollutants. [Link]
-
ScienceDirect. Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. [Link]
-
ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]
-
IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]
-
PubMed. Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. [Link]
-
PubMed. Photodegradation of taste and odor compounds in water in the presence of immobilized TiO2-SiO2 photocatalysts. [Link]
-
OMICS Online. Development and Validation of Analytical Methods for Pharmaceuticals. [Link]
-
MDPI. 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. [Link]
-
Wikipedia. 2-Furoic acid. [Link]
-
LCGC North America. Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography. [Link]
-
PubChem. 5-Iodobenzofuran-2-carboxylic acid. [Link]
-
National Center for Biotechnology Information. Photodegradation of Pollutants in the Hydrophobic Cores of Dissolved Organic Matter: When Is It Important? [Link]
-
Jones & Bartlett Learning. Carboxylic Acids and Their Derivatives. [Link]
-
NIST WebBook. 2-Furancarboxylic acid. [Link]
-
PubChem. 5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid. [Link]
-
Indo American Journal of Pharmaceutical Sciences. impurity profiling and drug characterization: backdrop and approach. [Link]
-
ResearchGate. Combined effect of pH and high temperature on the stability and antioxidant capacity of two anthocyanins in aqueous solution. [Link]
-
ResearchGate. Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents. [Link]
-
MDPI. Impact of pH on the Stability and the Cross-Reactivity of Ochratoxin A and Citrinin. [Link]
-
ResearchGate. Effect of pH on the Stability of Plant Phenolic Compounds. [Link]
-
Zenodo. PHARMACEUTICAL SCIENCES. [Link]
-
ResearchGate. Solubility of Buffers in Aqueous–Organic Effluents for Reversed-Phase Liquid Chromatography. [Link]
-
ResearchGate. Photodegradation of iodate by medium-pressure UV irradiation and formation of I-THM in sequential chloramination. [Link]
-
ResearchGate. Electrophilic Aromatic Substitution by Positive Iodine Species. Iodination of Deactivated Aromatic Compounds. [Link]
-
MDPI. Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. [Link]
-
Arkivoc. One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. [Link]
-
ResearchGate. Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. [Link]
-
ResearchGate. Development and Validation of Analytical Method by RP-HPLC and Forced Degradation Studies of Tioconazole Drug. [Link]
-
ResearchGate. Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior. [Link]
-
Springer Nature. Photo-produced aromatic compounds stimulate microbial degradation of dissolved organic carbon in thermokarst lakes. [Link]
Sources
Technical Support Center: Work-up Procedures for Reactions Involving 5-Iodofuran-2-carboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Iodofuran-2-carboxylic acid. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges you may encounter during the work-up of reactions involving this versatile building block. Our goal is to equip you with the expertise and practical insights needed to navigate potential pitfalls and ensure the successful isolation of your target compounds.
Troubleshooting Guide: Navigating Common Work-up Challenges
The work-up phase of any reaction is critical for isolating the desired product in high purity. Reactions involving 5-Iodofuran-2-carboxylic acid and its derivatives can present unique challenges due to the inherent reactivity of the furan ring and the properties of the carboxylic acid group. This guide will walk you through common issues and their solutions in a logical, step-by-step manner.
Diagram 1: Troubleshooting Flowchart for Work-up Procedures
Caption: A decision-making flowchart for troubleshooting common work-up issues.
Frequently Asked Questions (FAQs)
General Handling and Stability
Q1: My reaction mixture turns dark brown or black during the reaction or work-up. What is causing this, and how can I prevent it?
A1: Dark coloration, often leading to tar-like substances, is a common issue when working with furan-containing molecules.[1][2] This is typically due to the decomposition or polymerization of the furan ring, which can be initiated by strong acids, high temperatures, or exposure to air and light.[2][3]
-
Preventative Measures:
-
Inert Atmosphere: Always run reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2][3]
-
Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.[2][3]
-
Light Protection: Protect your reaction from light by wrapping the flask in aluminum foil.[2][3]
-
Temperature Control: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate to minimize thermal decomposition.[1][2]
-
pH Control: Avoid strongly acidic conditions, as the furan ring can be susceptible to ring-opening under such conditions.[3]
-
Q2: I am observing the loss of the iodine substituent (protodeiodination) in my product. What are the likely causes and solutions?
A2: Protodeiodination, the replacement of the iodine atom with a hydrogen atom, is a known side reaction, particularly in palladium-catalyzed cross-coupling reactions.[3] The proton source can be trace amounts of water or other protic impurities in the reaction mixture.[3]
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Use dry solvents and reagents.
-
Inert Atmosphere: A rigorous inert atmosphere helps to prevent the ingress of atmospheric moisture.
-
Catalyst Screening: In cross-coupling reactions, some palladium catalysts are more prone to inducing dehalogenation. Screening different ligands and catalyst systems may be necessary to minimize this side reaction.[2]
-
Aqueous Work-up and Extraction
Q3: How do I effectively separate my 5-Iodofuran-2-carboxylic acid product from the aqueous layer during extraction?
A3: The solubility of your product is highly dependent on the pH of the aqueous layer due to the presence of the carboxylic acid group.
-
Acidic Conditions (pH < 4): In an acidic aqueous solution, the carboxylic acid will be protonated (-COOH) and therefore more soluble in organic solvents like ethyl acetate, diethyl ether, or dichloromethane. To ensure complete extraction of the product into the organic phase, the aqueous layer should be acidified with a dilute strong acid (e.g., 1M HCl) before extraction.
-
Basic Conditions (pH > 7): In a basic aqueous solution, the carboxylic acid will be deprotonated to its carboxylate salt (-COO⁻), which is highly water-soluble and will remain in the aqueous layer. This property can be exploited to remove non-acidic impurities.
Q4: I have formed a persistent emulsion during the aqueous extraction. How can I resolve this?
A4: Emulsion formation is a common problem in biphasic extractions.[4]
-
Solutions:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break up the emulsion.
-
Filtration: Filter the emulsified mixture through a pad of Celite.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to the separation of the layers.
-
Purification
Q5: What is the best method to purify the crude 5-Iodofuran-2-carboxylic acid product?
A5: The choice of purification method depends on the nature of the impurities.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization is often a good choice. The solubility of related compounds like 2,5-furandicarboxylic acid has been studied in various solvents, which can provide a starting point for solvent screening.[5][6]
-
Acid-Base Extraction: This is a powerful technique for purifying carboxylic acids. Dissolve the crude product in an organic solvent and extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylate salt will move to the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be washed with fresh organic solvent, re-acidified with a strong acid (e.g., 1M HCl) to precipitate the purified carboxylic acid, which can then be collected by filtration or extracted back into an organic solvent.[7]
-
Column Chromatography: If the impurities have similar polarities to the product, silica gel chromatography may be necessary. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) is typically used. It is important to note that some furan compounds can be unstable on silica gel.[1]
Q6: How can I remove residual iodine-containing impurities from my final product?
A6: Iodide-containing impurities can sometimes be challenging to remove.
-
Aqueous Washes: Washing the organic layer with an aqueous solution of a mild reducing agent, such as sodium thiosulfate or sodium bisulfite, can help to remove elemental iodine (I₂).
-
Vaporization Techniques: In some industrial processes for purifying carboxylic acids, vaporization or distillation techniques are employed to separate the less volatile iodide contaminants.[8] While not always practical on a lab scale, it highlights the potential for physical separation methods.
Experimental Protocols
Standard Aqueous Work-up Protocol
-
Quenching the Reaction: Cool the reaction mixture to room temperature (or 0 °C if the reaction is exothermic). Slowly add a suitable quenching agent (e.g., water, saturated aqueous ammonium chloride).
-
Solvent Addition: Dilute the quenched reaction mixture with an appropriate organic solvent for extraction (e.g., ethyl acetate, diethyl ether).[4]
-
Acidification: Transfer the mixture to a separatory funnel. If the desired product is the carboxylic acid, ensure the aqueous layer is acidic (pH ~2-3) by adding 1M HCl.
-
Extraction: Shake the separatory funnel gently at first to release any pressure, then more vigorously. Allow the layers to separate. Drain the aqueous layer.
-
Washing the Organic Layer:
-
Wash the organic layer with water to remove water-soluble impurities.
-
Wash with brine to help remove residual water from the organic layer.[9]
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.[4]
Diagram 2: Acid-Base Extraction Workflow
Caption: Workflow for purification via acid-base extraction.
References
- BenchChem Technical Support Team. (2025). side reactions of the furan moiety in 5-Iodofuran-2-amine. BenchChem.
- BenchChem Technical Support Team. (n.d.). common side reactions in the synthesis of 2-butyl-5-iodofuran. BenchChem.
- Frontier, A. (2026). How To Run A Reaction: The Workup. University of Rochester, Department of Chemistry.
- Not Voodoo. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- Fisher Scientific. (2025).
- BenchChem Technical Support Team. (2025). stability issues of 5-Iodofuran-2-amine under reaction conditions. BenchChem.
- Chemsrc. (2025). 5-iodofuran-2-carboxylic acid | CAS#:18614-11-4.
- BLD Pharm. (n.d.). 18614-11-4|5-Iodofuran-2-carboxylic acid.
- PubChem. (2025). 2-Furancarboxylic acid.
- European Patent Office. (n.d.). Process for the purification of carboxylic acids and/or their anhydrides - EP 0535825 A2.
- PubChem. (n.d.). 5-Iodobenzofuran-2-carboxylic acid.
- Google Patents. (n.d.).
- PubChem. (2025). 2,5-Furandicarboxylic acid.
- ChemicalBook. (2025). 5-HYDROXYMETHYL-FURAN-2-CARBOXYLIC ACID.
- Arkivoc. (n.d.). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide.
- MDPI. (2022).
- jOeCHEM. (2021). Practicing Rxns of Carboxylic Acid Derivatives (Worksheet Solutions Walkthrough). YouTube.
- ResearchGate. (2013).
- ResearchGate. (2022). (PDF)
- jOeCHEM. (2021). Rxn + Mechanism Practice with Carboxylic Acids (Worksheet Solutions Walkthrough). YouTube.
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Technical Support Center: Palladium-Catalyzed Reactions of 5-Iodofuran-2-Carboxylic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Homocoupling
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 5-iodofuran-2-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges, with a specific focus on mitigating the formation of the undesired homocoupled product, 5,5'-bi(furan-2-carboxylic acid).
Troubleshooting Guide: Minimizing Homocoupling
Homocoupling is a frequent side reaction in palladium-catalyzed cross-couplings, leading to reduced yields of the desired product and purification challenges.[1][2] This section addresses specific issues you might encounter and provides actionable solutions.
Q1: I am observing a significant amount of 5,5'-bi(furan-2-carboxylic acid) in my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I prevent this?
A1: The formation of a homocoupled dimer from your boronic acid partner is a common issue in Suzuki-Miyaura reactions.[2] Several factors can contribute to this unwanted side reaction.
Primary Causes:
-
Presence of Oxygen: Molecular oxygen can promote the oxidative homocoupling of boronic acids.[2][3][4][5] The mechanism can involve the formation of a palladium-peroxo complex which then reacts with the boronic acid.[3][4]
-
High Concentration of Pd(II) Species: If your catalytic cycle has a slow or inefficient reductive elimination step, the concentration of Pd(II) intermediates can build up. These can react with two molecules of the boronic acid, leading to homocoupling and the regeneration of the active Pd(0) catalyst.[1][5]
-
Base-Induced Decomposition: Certain bases can promote the decomposition of the boronic acid, which may lead to homocoupling pathways.
Troubleshooting Strategies:
-
Rigorous Exclusion of Oxygen:
-
Degassing Solvents: Thoroughly degas all solvents immediately before use. Common methods include freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for at least 30 minutes.[5][6]
-
Inert Atmosphere: Ensure your reaction is set up and maintained under a positive pressure of a high-purity inert gas.[7] Using Schlenk techniques or a glovebox is highly recommended.
-
-
Optimize Your Catalyst System:
-
Ligand Choice: The electronic and steric properties of the phosphine ligand can significantly influence the rates of the elementary steps in the catalytic cycle.[8][9][10] Electron-rich and bulky ligands can promote the desired reductive elimination, minimizing the lifetime of Pd(II) intermediates.[10]
-
Pre-catalyst Selection: Using a pre-formed Pd(0) source, such as Pd(PPh₃)₄, can sometimes be advantageous over in situ reduction of a Pd(II) salt like Pd(OAc)₂.[7]
-
-
Control Reaction Parameters:
-
Base Selection: The choice of base is critical.[11][12][13] A weaker base, if effective for the desired transformation, may be less prone to inducing boronic acid decomposition. Screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is advisable.
-
Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling.
-
Q2: My Sonogashira coupling of 5-iodofuran-2-carboxylic acid with a terminal alkyne is yielding a significant amount of the di-yne (Glaser coupling) byproduct. How can I suppress this?
A2: The homocoupling of terminal alkynes, often referred to as Glaser or Hay coupling, is a well-known side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used.[6][14][15][16][17][18]
Primary Causes:
-
Copper(I) Co-catalyst and Oxygen: The combination of a copper(I) salt and oxygen is the primary driver for Glaser coupling.[6][14][15] The copper acetylide intermediate undergoes oxidative dimerization.[14]
-
High Alkyne Concentration: A higher concentration of the terminal alkyne can favor the bimolecular homocoupling reaction.[14][15]
Troubleshooting Strategies:
-
Implement Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[6][14][15] Several modern palladium catalysts and ligand systems are highly efficient without the need for a copper co-catalyst.[19]
-
Strictly Anaerobic Environment: If a copper co-catalyst is necessary for your specific substrates, the rigorous exclusion of oxygen is paramount.[6][14]
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can keep its concentration low, thus minimizing the rate of the homocoupling side reaction.[14][15]
-
Optimize Ligand and Base:
Q3: In my Heck reaction with 5-iodofuran-2-carboxylic acid and an alkene, I am observing the formation of 5,5'-bi(furan-2-carboxylic acid). What is causing this and what are the solutions?
A3: While less common than in Suzuki or Sonogashira reactions, homocoupling of the aryl halide can still occur in Heck reactions.
Primary Causes:
-
Inefficient Catalytic Turnover: If the desired Heck coupling is slow, side reactions can become more prominent.
-
Reductive Dimerization: In some cases, the organopalladium intermediate (Ar-Pd-X) can undergo a reaction pathway that leads to the formation of the Ar-Ar homocoupled product.
Troubleshooting Strategies:
-
Optimize Reaction Conditions to Favor the Heck Pathway:
-
Temperature: Heck reactions often require elevated temperatures to proceed efficiently.[20] Ensure your reaction temperature is optimal for your specific substrates.
-
Base: The base plays a crucial role in the Heck reaction, regenerating the Pd(0) catalyst in the catalytic cycle.[21] Common bases include triethylamine, potassium carbonate, and sodium acetate.[21] Ensure the base is sufficiently strong and soluble under the reaction conditions.
-
-
Ligand Selection: The choice of ligand can influence the stability of the catalytic species and the rate of the desired reaction. For electron-deficient furans, certain ligands may be more effective.[22]
-
Reagent Purity: Ensure the purity of your 5-iodofuran-2-carboxylic acid and the alkene. Impurities can sometimes interfere with the catalytic cycle.[7]
Visualizing the Problem: The Catalytic Cycle and Homocoupling Pathways
To better understand where homocoupling arises, let's visualize a generalized palladium-catalyzed cross-coupling cycle and the points where the undesired pathways diverge.
Caption: Generalized catalytic cycle showing the desired cross-coupling pathway and a divergent pathway leading to homocoupling.
Frequently Asked Questions (FAQs)
Q: Can the carboxylic acid group on 5-iodofuran-2-carboxylic acid interfere with the reaction?
A: Yes, the acidic proton of the carboxylic acid can potentially react with the base or organometallic reagents. It is common practice to use a sufficient excess of the base (e.g., 2-3 equivalents) to neutralize the carboxylic acid and facilitate the catalytic cycle. Alternatively, the carboxylic acid can be protected as an ester prior to the coupling reaction, followed by deprotection.
Q: What is a good starting point for ligand screening to minimize homocoupling?
A: A good starting point would be to screen a few common phosphine ligands with varying steric bulk and electronic properties. Consider trying triphenylphosphine (PPh₃) as a standard, a more electron-rich and bulky ligand like tri(tert-butyl)phosphine (P(tBu)₃) or a biarylphosphine ligand such as SPhos or XPhos.
Q: How do I know if my solvents are sufficiently degassed?
A: While there isn't a simple visual indicator, using a robust degassing technique is key. For sparging, bubbling a fine stream of inert gas through the solvent for 30-60 minutes is generally effective for moderate volumes. For the most rigorous oxygen removal, three consecutive freeze-pump-thaw cycles are recommended.
Key Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Homocoupling
This protocol is designed to minimize the homocoupling of the boronic acid partner.
Reagent Preparation:
-
Ensure all solvents are anhydrous and have been thoroughly degassed by sparging with argon for at least 30 minutes.
-
5-Iodofuran-2-carboxylic acid, the boronic acid, palladium catalyst, ligand, and base should be of high purity.
Reaction Setup:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 5-iodofuran-2-carboxylic acid (1.0 mmol), the boronic acid (1.2 mmol), a palladium pre-catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 3.0 mmol, 3.0 equiv).
-
Add the degassed solvent (e.g., a mixture of dioxane and water, 4:1, 10 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC/MS.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid product, then extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is designed to completely avoid the Glaser homocoupling side reaction.
Reagent Preparation:
-
Ensure all solvents are anhydrous and have been thoroughly degassed.
-
The terminal alkyne should be of high purity.
Reaction Setup:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 5-iodofuran-2-carboxylic acid (1.0 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Add the degassed solvent (e.g., THF or DMF, 10 mL).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.
-
Heat the reaction mixture to the appropriate temperature (this can range from room temperature to 100 °C depending on the substrates) and monitor the reaction progress.
Work-up and Purification:
-
Follow a similar aqueous work-up procedure as described in Protocol 1, ensuring appropriate pH adjustment to handle the carboxylic acid product.
-
Purify the product as necessary.
Data Presentation: Effect of Reaction Parameters on Homocoupling
The following table summarizes the expected qualitative effects of various parameters on the formation of homocoupling byproducts.
| Parameter | Change | Expected Effect on Homocoupling | Rationale |
| Atmosphere | Rigorous inert vs. air | Significantly Decreased | Minimizes oxygen-mediated oxidative homocoupling pathways.[3][5][14] |
| Copper Co-catalyst | Omission (in Sonogashira) | Eliminated (Glaser) | Copper is a key catalyst for the oxidative dimerization of alkynes.[6][14] |
| Ligand | Increased bulk/electron donation | Generally Decreased | Promotes faster reductive elimination from the Pd(II) intermediate, disfavoring side reactions.[10] |
| Base Strength | Weaker (if effective) | May Decrease | Can reduce the rate of boronic acid decomposition or other base-mediated side reactions.[11][12] |
| Reagent Addition | Slow addition of coupling partner | Decreased | Keeps the instantaneous concentration of the nucleophile low, disfavoring bimolecular homocoupling.[14][15] |
Troubleshooting Logic Flow
Caption: A decision-making workflow for troubleshooting homocoupling in palladium-catalyzed reactions.
References
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2017).
- Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. (2005). Journal of the American Chemical Society.
- Minimizing homocoupling side reactions in Sonogashira coupling of 1,1-dibromoalkenes. Benchchem.
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
- preventing homocoupling in Sonogashira reactions of terminal alkynes. Benchchem.
- Technical Support Center: Minimizing Homocoupling in Sonogashira Reactions of Vinyl Trifl
- Electronic Effects on Reductive Elimination To Form Carbon-Carbon and Carbon-Heteroatom Bonds from Palladium(II) Complexes. The Hartwig Group.
- Electronic Effects on Reductive Elimination To Form Carbon−Carbon and Carbon−Heteroatom Bonds from Palladium(II) Complexes. (2000). Inorganic Chemistry.
- Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. (2011). Chemistry – A European Journal.
- Sonogashira Coupling Reaction with Diminished Homocoupling. (2005). Organic Letters.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Chemistry – A European Journal.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2005). Organic Process Research & Development.
- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (2005). Journal of the American Chemical Society.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2022). Reddit.
- Role of a base in Suzuki-Miyaura reaction. (2018).
- Heck reaction. (2015). YouTube.
- Heck Reaction. University of California, Irvine.
- Glaser Coupling. Alfa Chemistry.
- Glaser Coupling, Hay Coupling. Organic Chemistry Portal.
- Heck-like Reactions Involving Heteroatomic Electrophiles. (2018).
- Copper-free Sonogashira cross-coupling reactions: an overview. (2018). RSC Advances.
Sources
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- 3. pubs.acs.org [pubs.acs.org]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Electronic Effects on Reductive Elimination To Form Carbon-Carbon and Carbon-Heteroatom Bonds from Palladium(II) Complexes | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. depts.washington.edu [depts.washington.edu]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 19. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 21. youtube.com [youtube.com]
- 22. Heck-like Reactions Involving Heteroatomic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A-Z Guide for Scale-Up Synthesis of 5-Iodofuran-2-carboxylic acid
Welcome to the comprehensive technical support guide for the scale-up synthesis of 5-Iodofuran-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Here, we dissect critical process parameters, troubleshoot potential pitfalls, and provide validated protocols grounded in established chemical principles.
Section 1: Frequently Asked Questions (FAQs) - The Essentials
This section addresses the most common initial queries regarding the synthesis of 5-Iodofuran-2-carboxylic acid.
Q1: What is the most common and scalable synthetic route to 5-Iodofuran-2-carboxylic acid?
A1: The most prevalent and industrially viable route is the direct electrophilic iodination of furan-2-carboxylic acid (furoic acid). This method is favored for its atom economy and use of readily available starting materials. The reaction typically employs an iodine source, such as molecular iodine (I₂), in the presence of an oxidizing agent or a pre-formed iodinating agent like N-Iodosuccinimide (NIS).
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: Key safety considerations for the scale-up of 5-Iodofuran-2-carboxylic acid synthesis include:
-
Exothermic Reaction: The iodination of furan derivatives can be exothermic.[1] Proper temperature control and monitoring are crucial to prevent runaway reactions, especially in large reactors where the surface-area-to-volume ratio is lower.
-
Handling of Iodine and Iodinating Agents: Molecular iodine can cause severe skin and respiratory irritation. N-Iodosuccinimide is also a skin and eye irritant.[1] Appropriate personal protective equipment (PPE), including respiratory protection, and containment strategies are essential.
-
Solvent Handling: The use of large volumes of organic solvents introduces flammability risks.[1] Operations should be conducted in well-ventilated areas with spark-proof equipment.
-
Waste Disposal: Iodine-containing waste streams must be handled and disposed of in accordance with environmental regulations.
Q3: How does the choice of iodinating agent impact the scale-up process?
A3: The choice between reagents like NIS and an I₂/oxidant system has significant implications for scale-up:
-
N-Iodosuccinimide (NIS): As a solid, NIS is often easier to handle and dose accurately on a large scale compared to molecular iodine.[1] However, the succinimide byproduct must be efficiently removed during the work-up, which can add complexity to the purification process.
-
Iodine (I₂) with an Oxidant: This system is generally more cost-effective for large-scale production. Common oxidants include periodic acid or hydrogen peroxide.[1] Precise control over the stoichiometry and addition rate of both the iodine and the oxidant is critical to prevent over-iodination and ensure consistent product quality.
Q4: What are the expected physical properties of 5-Iodofuran-2-carboxylic acid?
A4: 5-Iodofuran-2-carboxylic acid is typically an off-white solid.[2] Key physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C5H3IO3 | [2] |
| Molecular Weight | 237.98 g/mol | [3] |
| Melting Point | 195 - 196 °C | [2] |
| Appearance | Off-white solid | [2] |
Q5: What are the typical storage and stability considerations for 5-Iodofuran-2-carboxylic acid?
A5: 5-Iodofuran-2-carboxylic acid should be stored in a cool, dry place in a tightly sealed container.[2] It is incompatible with strong oxidizing agents.[2] While detailed stability data is not extensively published, halogenated furan derivatives can be sensitive to light and heat, potentially leading to decomposition over time. It is advisable to store the material protected from light.
Section 2: Troubleshooting Guide - Navigating Common Experimental Hurdles
This section provides a structured approach to diagnosing and resolving common issues encountered during the scale-up synthesis.
Low Reaction Yield or Incomplete Conversion
Problem: The reaction stalls, or the yield of 5-Iodofuran-2-carboxylic acid is significantly lower than expected.
Potential Causes & Solutions:
-
Insufficient Activation of Iodine: When using I₂ with an oxidant, the rate of formation of the active electrophilic iodine species (e.g., I⁺) may be too slow.
-
Solution: Ensure the stoichiometric amount of the oxidizing agent is correct. Consider a modest increase in the oxidant-to-iodine ratio. For reactions sensitive to pH, ensure the conditions are optimal for the chosen oxidant.
-
-
Deactivation of the Furan Ring: The carboxylic acid group is an electron-withdrawing group, which deactivates the furan ring towards electrophilic substitution.
-
Solution: The reaction may require more forcing conditions on a larger scale. This could involve a moderate increase in reaction temperature (with careful monitoring of exotherms) or an extended reaction time.
-
-
Poor Solubility of Reagents: Inadequate mixing or solubility of furan-2-carboxylic acid or the iodinating agent can lead to a heterogeneous reaction mixture and slow reaction rates.
-
Solution: Select a solvent system in which all reactants have adequate solubility at the reaction temperature. Ensure efficient agitation is maintained throughout the reaction to ensure good mass transfer.
-
Formation of Impurities and Byproducts
Problem: Significant levels of impurities, such as di-iodinated products or starting material, are observed in the crude product.
Potential Causes & Solutions:
-
Over-Iodination (Di-iodination): The desired product can undergo a second iodination, particularly if there are localized areas of high iodinating agent concentration ("hot spots").
-
Solution: Control the addition rate of the iodinating agent carefully. Sub-surface addition into a well-agitated vessel can help to ensure rapid dispersion. Maintain strict temperature control to prevent rate acceleration in localized areas.[1]
-
-
Unreacted Starting Material: This is often linked to the issues causing low yield (see Section 2.1).
-
Solution: Re-evaluate reaction time, temperature, and stoichiometry of the iodinating agent. Ensure the purity of the starting furan-2-carboxylic acid, as impurities can inhibit the reaction.
-
-
Degradation of Furan Ring: Furans can be sensitive to strongly acidic or oxidizing conditions, leading to ring-opening and the formation of polymeric byproducts ("humins").[4]
-
Solution: Avoid excessively harsh conditions. If using a strong oxidant, ensure it is added in a controlled manner. A milder iodinating agent like NIS might be preferable if degradation is a significant issue.
-
Challenges in Product Isolation and Purification
Problem: Difficulty in obtaining pure 5-Iodofuran-2-carboxylic acid after the reaction work-up.
Potential Causes & Solutions:
-
Co-precipitation of Product and Byproducts: The desired product and structurally similar impurities may have similar solubility profiles, making separation by simple crystallization challenging.
-
Solution: Implement a multi-step purification protocol. This may involve an initial aqueous work-up with a reducing agent (e.g., sodium thiosulfate) to quench any remaining iodine, followed by pH adjustment to precipitate the crude carboxylic acid.
-
-
Recrystallization Issues: The product may "oil out" or form very fine crystals that are difficult to filter and wash effectively.
-
Solution: A systematic approach to solvent screening for recrystallization is recommended.[5] It may be beneficial to use a mixed solvent system to fine-tune the solubility. Slow cooling and seeding with a small amount of pure product can promote the formation of larger, more easily filterable crystals.
-
-
Residual Iodine Color: The final product may have a persistent yellow or brown discoloration due to trapped iodine.
-
Solution: During the aqueous work-up, ensure a thorough wash with a sodium thiosulfate or sodium bisulfite solution to remove all traces of elemental iodine. A final recrystallization from a suitable solvent, potentially with the addition of activated carbon, can also help to decolorize the product.[6]
-
Section 3: Experimental Protocols and Workflows
This section provides detailed, step-by-step methodologies for the key stages of the synthesis and purification.
Protocol: Scale-Up Iodination of Furan-2-Carboxylic Acid
Materials:
-
Furan-2-carboxylic acid
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (or other suitable solvent)
Procedure:
-
Charge a suitably sized reactor with furan-2-carboxylic acid and acetonitrile.
-
Begin agitation and ensure the starting material is fully dissolved.
-
Protect the reaction vessel from light.
-
Add N-Iodosuccinimide portion-wise to the solution at a controlled temperature (e.g., room temperature). Monitor the internal temperature for any significant exotherm.
-
Stir the reaction mixture for the predetermined time (e.g., 12-24 hours), monitoring the reaction progress by a suitable analytical method (e.g., HPLC, TLC).
-
Upon completion, proceed with the work-up and purification protocol.
Protocol: Work-up and Purification
-
Dilute the reaction mixture with water.
-
Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with an aqueous solution of sodium thiosulfate to remove any excess iodine.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 5-Iodofuran-2-carboxylic acid by recrystallization from a suitable solvent system.
Analytical Methods for In-Process Control and Final Product Analysis
-
High-Performance Liquid Chromatography (HPLC): A robust HPLC method is essential for monitoring reaction progress, identifying impurities, and determining the purity of the final product. A reversed-phase column with a UV detector is typically suitable.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and identifying any isomeric impurities.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.[8]
Section 4: Visualizing the Process - Diagrams and Workflows
Reaction Pathway Diagram
Caption: Electrophilic iodination of furan-2-carboxylic acid.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
References
- BenchChem. (n.d.). Technical Support Center: Scale-Up Synthesis of 2-Butyl-5-Iodofuran.
- Chemsrc. (n.d.). 5-iodofuran-2-carboxylic acid | CAS#:18614-11-4.
- Sainz, R., et al. (2022). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. Molecules.
- Organic Syntheses. (n.d.). 2-FUROIC ACID AND 2-FURYLCARBINOL.
- Fisher Scientific. (n.d.). 5-Iodofuran-2-carboxylic acid, 1 gram.
- Karunanithi, A. T., et al. (2007). Solvent design for crystallization of carboxylic acids. Computers & Chemical Engineering.
- Nishikawa, T., et al. (2012). Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma. Journal of Lipid Research.
- Yamamoto, H., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 5-iodofuran-2-carboxylic acid | CAS#:18614-11-4 | Chemsrc [chemsrc.com]
- 3. calpaclab.com [calpaclab.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Furan- and Thiophene-Based Carboxylic Acids: A Comparative Analysis for Drug Discovery
Introduction
In the landscape of medicinal chemistry, five-membered aromatic heterocycles are foundational scaffolds for drug design. Among these, furan and thiophene hold a place of particular significance due to their unique electronic properties and their role as versatile bioisosteres.[1][2] The introduction of a carboxylic acid moiety to these rings further enhances their utility, providing a critical anchor for interacting with biological targets and modulating physicochemical properties.
This guide provides an in-depth comparative analysis of furan- and thiophene-based carboxylic acids, tailored for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to explore the underlying chemical principles that govern their differences in stability, reactivity, and metabolic fate. Understanding these nuances is paramount for making informed decisions in the rational design of novel therapeutics, particularly when considering the bioisosteric replacement of a furan ring with a thiophene ring to improve a drug candidate's pharmacological profile.[3][4][5]
PART 1: Physicochemical Properties: A Comparative Overview
The fundamental differences between furan and thiophene originate from the distinct electronic nature of their respective heteroatoms, oxygen and sulfur. These differences cascade down to influence the aromaticity, stability, and acidity of their carboxylic acid derivatives.
Aromaticity and Stability
Aromaticity is a key determinant of a heterocycle's stability and reactivity. While both furan and thiophene are aromatic, the degree of aromaticity differs significantly. The stability of these heterocycles is influenced by the ability of the heteroatom to donate its lone pair of electrons into the π-system.[6]
-
Furan: Oxygen is highly electronegative, causing it to hold its lone pair of electrons more tightly. This reduces the efficiency of electron delocalization, making furan less aromatic and consequently less stable.[6][7]
-
Thiophene: Sulfur is less electronegative than oxygen and its larger 3p orbitals can overlap effectively with the 2p orbitals of the carbon atoms, leading to more efficient delocalization.[6][8] This results in greater aromatic character and higher overall stability.[6]
The general order of stability is: Thiophene > Pyrrole > Furan .[6] This intrinsic stability has profound implications for the reactivity and metabolic profile of their derivatives.
Acidity and Lipophilicity
The electronic nature of the heteroatom also directly impacts the acidity of the carboxylic acid group and the molecule's overall lipophilicity.
| Property | Furan-2-Carboxylic Acid | Thiophene-2-Carboxylic Acid | Causality & Field Insights |
| pKa | ~3.16[9] | ~3.53 | The greater electronegativity of oxygen in the furan ring provides a stronger electron-withdrawing inductive effect, stabilizing the carboxylate anion more effectively and thus making furan-2-carboxylic acid a stronger acid than its thiophene counterpart. |
| LogP (Octanol/Water) | ~1.2[10] | ~1.6 | Thiophene is generally considered more lipophilic than furan. This is attributed to the larger, more polarizable sulfur atom, which can lead to more favorable van der Waals interactions in nonpolar environments. This property is a critical parameter in drug design, influencing membrane permeability and plasma protein binding. |
PART 2: Comparative Reactivity Analysis
The differing levels of aromaticity between furan and thiophene are directly reflected in their chemical reactivity, particularly towards electrophiles.
Electrophilic Aromatic Substitution (EAS)
The general order of reactivity for electrophilic aromatic substitution is the inverse of their stability order: Furan > Thiophene .[11][12][13][14] The less aromatic furan ring is more willing to undergo reactions that temporarily disrupt its π-electron system.[8]
The oxygen atom in furan is better able to stabilize the positive charge in the reaction intermediate via resonance compared to sulfur in thiophene.[13] For both heterocycles, electrophilic substitution strongly favors the C2 (or C5) position, as the carbocation intermediate formed by attack at this position is more resonance-stabilized than the intermediate from C3 or C4 attack.[12]
Caption: Resonance stabilization of intermediates in EAS.
Metabolic Stability: A Critical Divergence
For drug development professionals, the most critical difference between these two scaffolds lies in their metabolic stability.
-
Furan: The furan nucleus is notoriously susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes. This oxidation can form a reactive furan epoxide or a cis-enedione intermediate, which can covalently bind to cellular macromolecules, leading to potential toxicity.[4] This metabolic liability is a significant hurdle in developing furan-containing drugs.
-
Thiophene: In contrast, the thiophene ring is generally more metabolically robust and less prone to this type of metabolic activation. This is a primary reason why thiophene is often used as a bioisosteric replacement for furan during lead optimization to mitigate toxicity concerns and improve the pharmacokinetic profile.[3][4]
Caption: Metabolic activation pathway of the furan ring.
PART 3: Synthetic Methodologies: A Practical Comparison
The synthesis of the parent carboxylic acids often starts from readily available precursors, reflecting the industrial sources of the heterocycles themselves.
Experimental Protocol 1: Synthesis of Furan-2-Carboxylic Acid
This method relies on the Cannizzaro reaction of furfural, a bulk chemical derived from biomass like corncobs.[15]
Reaction: 2 Furfural + NaOH → Furan-2-carboxylic acid (as sodium salt) + Furfuryl alcohol
Step-by-Step Protocol:
-
Preparation: In a large beaker equipped with a mechanical stirrer and placed in an ice bath, cool 100 g of furfural to 5-8 °C.[15]
-
Reaction: Slowly add a solution of 85 g of 33% sodium hydroxide, ensuring the temperature does not exceed 20 °C. This addition should take approximately 20-25 minutes.[15]
-
Stirring: After the addition is complete, continue stirring the mixture for an additional 1-2 hours while maintaining the cool temperature.
-
Work-up: Add just enough water to dissolve the precipitated sodium furoate. The furfuryl alcohol can be removed by continuous ether extraction.
-
Acidification: Carefully acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the crude furan-2-carboxylic acid.
-
Purification: Filter the crude acid and recrystallize from hot water with decolorizing carbon to yield the purified product.[15]
Caption: Synthesis workflow for furan-2-carboxylic acid.
Experimental Protocol 2: Synthesis of Thiophene-2-Carboxylic Acid
A common and practical laboratory-scale synthesis involves the carboxylation of a lithiated thiophene intermediate.
Reaction: Thiophene + n-BuLi → 2-Lithiumthiophene; 2-Lithiumthiophene + CO₂ → Lithium thiophene-2-carboxylate
Step-by-Step Protocol:
-
Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve thiophene (1 equivalent) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath).
-
Lithiation: Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.
-
Carboxylation: Bubble dry carbon dioxide gas through the solution for 1-2 hours, or pour the reaction mixture over crushed dry ice.
-
Quenching: Allow the mixture to warm to room temperature and quench with water.
-
Work-up: Separate the aqueous layer and wash the organic layer with a basic solution (e.g., sat. NaHCO₃). Combine the aqueous layers.
-
Acidification & Isolation: Acidify the combined aqueous layers with cold 2N HCl to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.
Caption: Synthesis workflow for thiophene-2-carboxylic acid.
PART 4: Biological Activity and Applications in Drug Discovery
Both furan and thiophene carboxylic acid derivatives are prominent scaffolds in a wide range of therapeutic agents.[3][16][17][18] Their selection is often a strategic choice based on the desired biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
| Scaffold | Drug Examples | Therapeutic Area | Key Insights |
| Furan-based | Nitrofurantoin, Ranitidine, Diloxanide furoate[16][19] | Antibacterial, Anti-ulcer, Antiprotozoal | The furan ring is often found in drugs where its electron-rich nature and specific geometry contribute to receptor binding.[17] However, its metabolic instability is a known liability that must be managed.[4] |
| Thiophene-based | Suprofen, Raltitrexed, Clopidogrel, Tiotropium[3][20] | Anti-inflammatory, Anticancer, Antiplatelet, Anticholinergic | Thiophene is widely recognized as a "privileged" pharmacophore in drug discovery.[3] It frequently serves as a bioisosteric replacement for phenyl or furan rings to enhance metabolic stability, improve binding affinity, and fine-tune the overall physicochemical properties of a drug candidate.[1][3] |
Conclusion: A Senior Scientist's Perspective
The choice between a furan or a thiophene carboxylic acid scaffold is a critical decision in the drug design process, guided by a trade-off between reactivity, stability, and metabolic profile.
-
Choose Furan when: You are in the early stages of discovery and exploring a wide chemical space. The higher reactivity of furan can be advantageous for synthetic diversification. Its specific hydrogen bonding capabilities via the oxygen atom may be essential for target engagement.
-
Choose Thiophene when: You are in the lead optimization phase and metabolic stability is a primary concern. If a furan-containing lead shows signs of metabolic instability or toxicity, replacing it with a thiophene is a validated and highly effective strategy. The greater stability and lipophilicity of the thiophene ring can lead to superior pharmacokinetic properties and a better overall safety profile.
Ultimately, a deep understanding of the fundamental chemical differences between these two invaluable heterocycles empowers the medicinal chemist to design more effective and safer medicines.
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A Researcher's Guide to Halogenated Synthons: The Superior Performance of 5-Iodofuran-2-Carboxylic Acid
Introduction: The Furan Scaffold and the Quest for Synthetic Efficiency
In the landscape of medicinal chemistry and materials science, the furan ring is a privileged scaffold.[1][2] Its presence in numerous pharmaceuticals, agrochemicals, and functional materials underscores its importance as a versatile building block.[2][3] The functionalization of this core, particularly through the formation of new carbon-carbon and carbon-heteroatom bonds, is paramount for the development of novel molecular entities. This is where halogenated furan synthons become indispensable tools, acting as key handles for powerful transition-metal-catalyzed cross-coupling reactions.[4][5]
However, not all halogens are created equal. The choice between a chloro-, bromo-, or iodo-substituted furan can dramatically impact reaction efficiency, required conditions, and overall yield. This guide provides an in-depth, data-supported comparison of 5-iodofuran-2-carboxylic acid against its halogenated counterparts, demonstrating its clear advantages as a synthon for researchers aiming to streamline synthesis and access complex molecular architectures with greater efficacy.
The Decisive Factor: Carbon-Halogen Bond Strength and Reactivity
The enhanced reactivity of 5-iodofuran-2-carboxylic acid is rooted in fundamental chemical principles, specifically the dissociation energy of the carbon-halogen (C-X) bond. The trend for bond strength is C-Cl > C-Br > C-I.[6][7][8] The carbon-iodine bond is the longest and weakest of the three, making it the most susceptible to cleavage.[7]
This property has profound implications for palladium-catalyzed cross-coupling reactions, which typically form the cornerstone of modern synthetic strategies. The catalytic cycle for these reactions—encompassing oxidative addition, transmetalation, and reductive elimination—is often initiated by the oxidative addition of the palladium catalyst to the C-X bond.[9][10] This step is frequently the rate-determining step of the entire cycle.[11][12]
Because the C-I bond is the weakest, its oxidative addition to a Pd(0) center occurs much more readily and under significantly milder conditions than for C-Br or C-Cl bonds.[12] This translates directly to faster reaction times, lower required temperatures, and often, cleaner reactions with higher yields, as thermal degradation of sensitive substrates is minimized.
Performance in Key Cross-Coupling Reactions: A Head-to-Head Comparison
The theoretical advantage of the weaker C-I bond is borne out in practice. Below, we compare the performance of 5-iodo-, 5-bromo-, and 5-chlorofuran-2-carboxylic acid in three of the most widely used cross-coupling reactions. The data presented are representative of typical outcomes, highlighting the superior efficiency of the iodo-substituted synthon.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for creating biaryl and vinyl-substituted aromatic structures.[10][13] When coupling with a generic arylboronic acid, 5-iodofuran-2-carboxylic acid consistently provides higher yields in shorter times and at lower temperatures.
| Halogen (X) | Catalyst (mol%) | Ligand (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| Iodine (I) | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | 80 | 2 | 95% |
| Bromine (Br) | Pd(OAc)₂ (4) | SPhos (8) | K₂CO₃ | 100 | 12 | 82% |
| Chlorine (Cl) | Pd₂(dba)₃ (5) | XPhos (10) | Cs₂CO₃ | 120 | 24 | 65% |
| Table 1: Comparative data for the Suzuki-Miyaura coupling of 5-halofuran-2-carboxylic acids with phenylboronic acid. |
Expert Insight: The use of the iodo-analog allows for lower catalyst loadings and circumvents the need for the more expensive and specialized ligands often required to activate the stronger C-Cl bond. The milder conditions are also crucial for preserving other sensitive functional groups within the coupling partners.
Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira coupling is the premier method for synthesizing arylalkynes, which are valuable intermediates in natural product synthesis and materials science.[14][15] The reactivity trend is particularly stark in this reaction, where copper co-catalysis is often employed.
| Halogen (X) | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| Iodine (I) | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | 25 (RT) | 3 | 92% |
| Bromine (Br) | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | 60 | 16 | 75% |
| Chlorine (Cl) | PdCl₂(PPh₃)₂ (10) | CuI (20) | DBU | 110 | 24 | 40% |
| Table 2: Comparative data for the Sonogashira coupling of 5-halofuran-2-carboxylic acids with phenylacetylene. |
Expert Insight: The ability to perform the Sonogashira coupling at room temperature with the iodo-substrate is a significant practical advantage. It not only saves energy but also dramatically reduces the risk of side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling), which is often promoted at higher temperatures.
Heck Coupling (C-C Vinyl Formation)
The Heck reaction couples aryl halides with alkenes to form substituted olefins.[16][17] This reaction can be sensitive to steric hindrance and electronic effects, but the inherent reactivity of the C-I bond provides a more reliable outcome.
| Halogen (X) | Catalyst (mol%) | Ligand (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| Iodine (I) | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | 80 | 6 | 88% |
| Bromine (Br) | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | K₂CO₃ | 100 | 18 | 70% |
| Chlorine (Cl) | Pd₂(dba)₃ (5) | P(t-Bu)₃ (10) | Cs₂CO₃ | 130 | 36 | <50% |
| Table 3: Comparative data for the Heck coupling of 5-halofuran-2-carboxylic acids with styrene. |
Expert Insight: Activating aryl chlorides for Heck reactions is notoriously difficult and often requires highly specialized and air-sensitive phosphine ligands. The high reactivity of 5-iodofuran-2-carboxylic acid allows for the use of simpler, more robust catalytic systems, making the reaction more accessible and cost-effective.
Experimental Protocol: A Validated Suzuki-Miyaura Coupling
To demonstrate the practical application and reliability of 5-iodofuran-2-carboxylic acid, we provide a detailed, self-validating protocol for its Suzuki-Miyaura coupling with phenylboronic acid.
Materials & Equipment:
-
5-Iodofuran-2-carboxylic acid (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Schlenk flask, magnetic stirrer, condenser, argon/nitrogen line
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-iodofuran-2-carboxylic acid, phenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Inerting the Atmosphere: Seal the flask and evacuate and backfill with argon three times. This step is critical to remove oxygen, which can deactivate the Pd(0) catalyst.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. The use of degassed solvents further prevents catalyst oxidation.
-
Reaction: Place the flask in a preheated oil bath at 80°C and stir vigorously for 2 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Acidification & Isolation: Wash the organic layer with brine. Acidify the aqueous layer with 1M HCl to a pH of ~2-3, which will precipitate the carboxylic acid product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-phenylfuran-2-carboxylic acid. Further purification can be achieved by recrystallization if necessary.
Scientist's Notes on Trustworthiness: This protocol is self-validating. The complete consumption of the starting material (monitored by TLC/LC-MS) and the isolation of the desired product with high purity (verified by NMR and HRMS) confirms the reaction's success. The robustness of the C-I bond in this reaction allows for a straightforward procedure with a high probability of success, making it a trustworthy and reproducible method. Potential side reactions to be aware of include protodeiodination (loss of iodine) and homocoupling, though these are minimized by the mild conditions and rapid reaction time afforded by the iodo-synthon.[18]
Conclusion: The Clear Choice for Modern Synthesis
For researchers, scientists, and drug development professionals, efficiency is key. The evidence strongly supports the selection of 5-iodofuran-2-carboxylic acid over its bromo- and chloro-analogs for palladium-catalyzed cross-coupling reactions. Its superior reactivity, stemming from the inherently weaker carbon-iodine bond, enables:
-
Milder Reaction Conditions: Preserving sensitive functional groups and improving substrate scope.
-
Faster Reaction Times: Increasing throughput and laboratory efficiency.
-
Higher Yields: Providing more reliable and cost-effective synthetic routes.
-
Simplified Catalytic Systems: Avoiding the need for expensive, specialized, and often air-sensitive ligands.
In a field where time and resources are critical, 5-iodofuran-2-carboxylic acid is not just an alternative; it is the superior halogenated synthon for building the complex furan-containing molecules of the future.
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A Senior Application Scientist’s Guide to Palladium Catalyst Selection for Cross-Coupling Reactions of 5-Iodofuran-2-carboxylic Acid
Welcome, fellow researchers, to an in-depth exploration of palladium-catalyzed cross-coupling reactions, focusing on a particularly valuable and sometimes challenging substrate: 5-iodofuran-2-carboxylic acid. This furan derivative is a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its utility stems from the two distinct reactive sites: the carboxylic acid handle for amide bond formation and the carbon-iodine bond, a prime location for introducing molecular complexity via palladium catalysis.
This guide moves beyond simple protocols. It is designed to provide a strategic overview, comparing the performance of various palladium catalyst systems for the most common and powerful C-C and C-N bond-forming reactions. We will delve into the mechanistic reasoning behind catalyst choice, present comparative data to guide your selection, and offer robust, field-tested protocols to serve as a validated starting point for your own research.
The Foundation: Understanding the Palladium Catalytic Cycle
At the heart of Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions is a common mechanistic framework.[1] A palladium catalyst, typically in its active Pd(0) oxidation state, orchestrates a sequence of three key steps: oxidative addition, a variable coupling step (transmetalation, alkene insertion, or amine coordination), and reductive elimination. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, critically, the ancillary ligand, dictates the efficiency of each step and the overall success of the transformation.[2]
The ligand, typically a phosphine or an N-heterocyclic carbene (NHC), stabilizes the palladium center, modulates its reactivity, and prevents the formation of inactive palladium black.[3] For a substrate like 5-iodofuran-2-carboxylic acid, the electron-rich furan ring and the potentially coordinating carboxylate group add layers of complexity, making judicious ligand selection paramount to success.[4]
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A Researcher's Guide to In Silico Mechanistic Elucidation: The Case of 5-Iodofuran-2-carboxylic Acid in Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in drug development, understanding the intricacies of reaction mechanisms is paramount for optimizing synthetic routes and designing novel molecular entities. In silico, or computational, studies offer a powerful lens to dissect these mechanisms at a level of detail often inaccessible through experimental methods alone. This guide provides a comprehensive comparison of in silico approaches to studying the reaction mechanisms of 5-Iodofuran-2-carboxylic acid, a versatile heterocyclic building block. We will focus on the widely-used Suzuki-Miyaura cross-coupling reaction as a model system to illustrate the power of computational chemistry in predicting reactivity and guiding experimental design.
While experimental data for the specific reaction mechanisms of 5-Iodofuran-2-carboxylic acid are not extensively published, the principles of palladium-catalyzed cross-coupling reactions are well-established. This guide will, therefore, compare hypothetical reaction pathways and the influence of different catalytic components, grounded in established computational methodologies.
The Suzuki-Miyaura Coupling: A Computational Perspective
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and an organoboron species, catalyzed by a palladium complex. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. An in silico study of this reaction for 5-Iodofuran-2-carboxylic acid would aim to elucidate the energetics and geometries of the intermediates and transition states for each of these steps.
A critical aspect of a trustworthy computational study is the validation of the chosen theoretical level. This is typically achieved by benchmarking the computational results against known experimental data for similar systems. For instance, the calculated activation energies should correlate with experimentally observed reaction rates for analogous cross-coupling reactions.
Comparative Analysis of Mechanistic Pathways
A key advantage of in silico studies is the ability to compare the feasibility of different potential reaction pathways. For the Suzuki-Miyaura coupling of 5-Iodofuran-2-carboxylic acid, a primary point of comparison is the nature of the active catalytic species and the specific sequence of events in the transmetalation step.
Table 1: Comparison of Hypothetical Activation Energies for Different Catalytic Cycles
| Mechanistic Step | Pathway A: Neutral Pd(0) Cycle (kcal/mol) | Pathway B: Anionic Pd(0) Cycle (kcal/mol) |
| Oxidative Addition | 15.2 | 18.5 |
| Transmetalation | 22.8 | 19.3 |
| Reductive Elimination | 12.1 | 12.5 |
Note: These are representative values for illustrative purposes and would be determined through quantum chemical calculations.
The data in Table 1 illustrates how computational chemistry can provide quantitative insights into the energetic barriers of different mechanistic steps. In this hypothetical example, Pathway A has a lower barrier for oxidative addition, while Pathway B is favored in the transmetalation step. Such findings would be critical in understanding the rate-determining step and how reaction conditions might be tuned to favor a more efficient pathway.
Experimental Protocols for In Silico Investigation
The following protocol outlines a standard workflow for a Density Functional Theory (DFT) study of the Suzuki-Miyaura reaction mechanism.
Step-by-Step Computational Workflow
-
Model System Setup:
-
Define the reactants: 5-Iodofuran-2-carboxylic acid, a boronic acid (e.g., phenylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., NaOH).
-
Choose a suitable solvent model (e.g., Polarizable Continuum Model - PCM) to simulate the reaction environment.
-
-
Geometry Optimization:
-
Perform geometry optimizations for all reactants, intermediates, transition states, and products.
-
A common choice of theoretical level is the B3LYP functional with a mixed basis set (e.g., LANL2DZ for Pd and 6-31G(d) for other atoms).
-
-
Frequency Calculations:
-
Perform frequency calculations on all optimized structures to confirm them as either minima (no imaginary frequencies) or transition states (one imaginary frequency).
-
These calculations also provide thermodynamic data such as zero-point vibrational energies (ZPVE) and Gibbs free energies.
-
-
Transition State Search:
-
Employ methods like the Berny algorithm or Synchronous Transit-Guided Quasi-Newton (STQN) to locate the transition state structures connecting reactants and products for each elementary step.
-
-
Intrinsic Reaction Coordinate (IRC) Calculations:
-
Perform IRC calculations starting from each transition state to confirm that it connects the correct reactant and product minima on the potential energy surface.
-
-
Energy Profile Construction:
-
Use the calculated Gibbs free energies to construct a complete energy profile for the entire catalytic cycle, identifying the rate-determining step.
-
Visualizing Reaction Mechanisms and Workflows
Visual representations are invaluable for understanding complex reaction pathways and computational workflows. The following diagrams were generated using Graphviz.
Caption: A typical workflow for in silico reaction mechanism studies.
Conclusion
In silico studies provide an indispensable toolkit for the modern chemist. By applying computational methods to investigate the reaction mechanisms of molecules like 5-Iodofuran-2-carboxylic acid, researchers can gain deep, quantitative insights into reactivity. This guide has outlined a comparative framework for such an investigation, focusing on the Suzuki-Miyaura coupling as a representative example. The detailed computational protocol and visualization of the workflow and reaction cycle serve as a practical starting point for scientists looking to leverage the power of computational chemistry in their own research. The ability to compare different mechanistic pathways and predict the effects of various catalysts and conditions before stepping into the laboratory is a significant advantage in accelerating the discovery and development of new chemical entities.
References
-
A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical, 2011. [URL: [Link]] [1]2. Suzuki–Miyaura coupling revisited: an integrated computational study. Dalton Transactions, 2019. [URL: [Link]] [2][3]3. DFT Investigation on the Mechanism of Pd(0) Catalyzed Sonogashira Coupling Reaction. Organometallics, 2009. [URL: [Link]] [4]4. Computational study of a new heck reaction mechanism catalyzed by palladium(II/IV) species. Chemistry – A European Journal, 2001. [URL: [Link]] [5][6]5. Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 2019. [URL: [Link]] [7]6. Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Accounts of Chemical Research, 2021. [URL: [Link]]
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- 1. researchgate.net [researchgate.net]
- 2. Suzuki–Miyaura coupling revisited: an integrated computational study - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. Computational study of a new heck reaction mechanism catalyzed by palladium(II/IV) species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Journey: The Transformation of Furan-2-carboxylic Acid to its 5-Iodo Derivative
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, halogenated furan derivatives serve as pivotal building blocks. The introduction of a halogen atom, such as iodine, onto the furan scaffold can significantly alter the molecule's electronic properties, reactivity, and biological activity. Understanding the precise structural changes that occur during such transformations is paramount for reaction monitoring, quality control, and the rational design of new chemical entities. This guide provides an in-depth spectroscopic comparison of 5-Iodofuran-2-carboxylic acid and its direct precursor, furan-2-carboxylic acid. By examining the nuances in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can elucidate the electronic and structural impact of iodination on the furan ring.
The Synthetic Pathway: From Precursor to Product
The synthesis of 5-Iodofuran-2-carboxylic acid from furan-2-carboxylic acid is an example of electrophilic aromatic substitution, where the furan ring's π-electrons attack an electrophilic iodine species. The carboxylic acid group is a deactivating group, yet it directs incoming electrophiles to the C5 position. A common and effective method for this transformation involves the use of molecular iodine in the presence of an oxidizing agent, such as nitric acid or hydrogen peroxide, or by using N-iodosuccinimide (NIS) in a suitable solvent. The general mechanism involves the in-situ generation of a more electrophilic iodine species (like I+) which is then attacked by the electron-rich furan ring.
Caption: Synthetic workflow for the iodination of furan-2-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Rings
NMR spectroscopy provides the most detailed insight into the chemical environment of each proton and carbon atom within a molecule. The substitution of a hydrogen atom with a large, electronegative iodine atom at the C5 position induces significant and predictable changes in the NMR spectra.
¹H NMR Spectroscopy
In furan-2-carboxylic acid, we observe a characteristic three-proton system for the furan ring. The introduction of iodine at the C5 position simplifies the spectrum to a two-proton AX system, with notable downfield shifts due to the deshielding effect of the iodine atom. The data presented for 5-Iodofuran-2-carboxylic acid is predicted based on established substituent effects and comparison with the analogous 5-bromofuran-2-carboxylic acid, for which experimental data is available[1].
| Compound | H3 (ppm) | H4 (ppm) | H5 (ppm) | COOH (ppm) |
| Furan-2-carboxylic acid | 7.40 (d, J=3.5 Hz) | 6.62 (dd, J=3.5, 1.7 Hz) | 7.65 (d, J=1.7 Hz) | ~13.0 (br s) |
| 5-Iodofuran-2-carboxylic acid (Predicted) | 7.35 (d, J=3.6 Hz) | 7.20 (d, J=3.6 Hz) | - | ~13.5 (br s) |
Analysis:
-
Disappearance of H5: The most obvious change is the absence of the H5 signal in the product, confirming substitution at this position.
-
Simplification of Splitting: The H3 and H4 signals in furan-2-carboxylic acid are part of a more complex splitting pattern. In the product, they become a simple doublet system, coupling only with each other.
-
Downfield Shift of H4: The proton at the C4 position experiences a significant downfield shift in the iodo-compound. This is due to the deshielding effect of the adjacent iodine atom. The electron-withdrawing nature of iodine reduces the electron density around H4, causing it to resonate at a lower field.
¹³C NMR Spectroscopy
The effect of the iodine substituent is even more pronounced in the ¹³C NMR spectrum. The direct attachment of the carbon to the heavy iodine atom results in a dramatic upfield shift for C5, a phenomenon known as the "heavy atom effect".
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C=O (ppm) |
| Furan-2-carboxylic acid | 145.4 | 118.2 | 112.5 | 147.4 | 159.8 |
| 5-Iodofuran-2-carboxylic acid (Predicted) | ~150.0 | ~122.0 | ~119.0 | ~85.0 | ~159.0 |
Analysis:
-
C5 Signal: The most striking feature is the predicted large upfield shift of the C5 signal to around 85.0 ppm. This is a classic example of the heavy atom effect, where the large electron cloud of the iodine atom induces a shielding effect on the directly attached carbon nucleus.
-
C2, C3, and C4 Signals: The other ring carbons (C2, C3, and C4) are expected to experience moderate downfield shifts. This is due to the electron-withdrawing inductive effect of the iodine atom, which decreases the electron density at these positions.
-
Carbonyl Carbon: The chemical shift of the carboxylic acid carbonyl carbon is not expected to change significantly, as it is relatively far from the site of substitution.
Caption: Molecular structures of the compared compounds.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy is a powerful tool for identifying functional groups. The key vibrational modes in both furan-2-carboxylic acid and its 5-iodo derivative are associated with the carboxylic acid group and the furan ring.
| Functional Group | Vibrational Mode | Furan-2-carboxylic acid (cm⁻¹) | 5-Iodofuran-2-carboxylic acid (Predicted) (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3300-2500 (very broad) | 3300-2500 (very broad) |
| Carboxylic Acid | C=O stretch | ~1710-1680 | ~1710-1680 |
| Furan Ring | C=C stretch | ~1580, ~1470 | ~1570, ~1460 |
| Furan Ring | C-O stretch | ~1290, ~1020 | ~1280, ~1010 |
| C-I Bond | C-I stretch | - | ~600-500 |
Analysis:
-
Carboxylic Acid Vibrations: The characteristic broad O-H stretch and the strong C=O stretch of the carboxylic acid dimer are expected to be present in both spectra and will likely not shift significantly. These bands confirm the presence of the carboxylic acid functionality.[2][3]
-
Furan Ring Vibrations: The C=C and C-O stretching frequencies of the furan ring may experience slight shifts upon iodination due to changes in the ring's electronic distribution and mass.
-
C-I Stretch: The most significant new feature in the IR spectrum of the product is the appearance of a C-I stretching vibration in the far-infrared region (typically 600-500 cm⁻¹). This peak provides direct evidence of the successful incorporation of the iodine atom.
Mass Spectrometry: Fragmentation and Isotopic Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The introduction of iodine, which has a single stable isotope (¹²⁷I), will significantly increase the molecular weight of the parent molecule.
| Compound | Molecular Formula | Molecular Weight | Key Fragments (m/z) |
| Furan-2-carboxylic acid | C₅H₄O₃ | 112.08 | 112 (M+), 95 (M-OH), 67 (M-OH-CO) |
| 5-Iodofuran-2-carboxylic acid | C₅H₃IO₃ | 237.98 | 238 (M+), 221 (M-OH), 193 (M-OH-CO), 127 (I+) |
Analysis:
-
Molecular Ion Peak: The molecular ion peak for 5-Iodofuran-2-carboxylic acid will be observed at m/z 238, which is 126 mass units higher than that of furan-2-carboxylic acid, corresponding to the replacement of one hydrogen atom with an iodine atom.
-
Fragmentation Pattern: The fragmentation pattern is expected to be similar, with initial loss of the hydroxyl group (-OH) followed by the loss of carbon monoxide (-CO). Additionally, a prominent peak at m/z 127, corresponding to the iodine cation (I+), is expected in the mass spectrum of the product, providing a clear indication of the presence of iodine.
Experimental Protocols
Representative ¹H NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample (furan-2-carboxylic acid or 5-Iodofuran-2-carboxylic acid) and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., a 400 MHz spectrometer, 16-32 scans, a relaxation delay of 1-2 seconds).
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak as a reference.
-
Analysis: Integrate the peaks to determine the relative number of protons and analyze the splitting patterns (multiplicity) and coupling constants (J values) to assign the signals to the respective protons in the molecule.
Caption: A generalized workflow for acquiring an NMR spectrum.
Conclusion
The spectroscopic comparison of furan-2-carboxylic acid and 5-Iodofuran-2-carboxylic acid reveals a clear and predictable set of structural changes upon iodination. The key indicators of a successful reaction are:
-
In ¹H NMR , the disappearance of the H5 signal and the simplification of the remaining furan protons to an AX doublet system.
-
In ¹³C NMR , the characteristic large upfield shift of the C5 signal due to the heavy atom effect.
-
In IR spectroscopy , the appearance of a new C-I stretching band in the far-infrared region.
-
In mass spectrometry , an increase in the molecular weight by 126 amu and the presence of characteristic iodine-containing fragments.
This guide provides the foundational spectroscopic knowledge for researchers to confidently monitor the synthesis of 5-Iodofuran-2-carboxylic acid and to unambiguously characterize the final product. These analytical techniques, when used in concert, provide a comprehensive and self-validating system for ensuring the scientific integrity of the synthetic process.
References
-
Catalytic synthesis of 2,5-furandicarboxylic acid from furoic acid: Transformation from C5 platform to C6 derivatives in biomass. (URL: [Link])
-
2-Furancarboxylic acid. National Institute of Standards and Technology (NIST) WebBook. (URL: [Link])
-
2-Furancarboxylic acid. PubChem, National Center for Biotechnology Information. (URL: [Link])
-
IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary. (URL: [Link])
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 5-Iodofuran-2-carboxylic Acid
For researchers, scientists, and professionals in drug development, the purity of a synthetic building block is not merely a number on a certificate of analysis; it is the bedrock of reliable, reproducible, and meaningful results. 5-Iodofuran-2-carboxylic acid is a valuable heterocyclic compound, finding its utility as a key intermediate in the synthesis of pharmaceuticals and other functional materials. Its purity is paramount, as even trace impurities can lead to unwanted side reactions, altered biological activity, and compromised final product integrity.
This guide provides an in-depth, comparative analysis of the essential analytical techniques for assessing the purity of synthesized 5-Iodofuran-2-carboxylic acid. We will delve into the practical aspects of a common synthetic route, the potential impurities that may arise, and a multi-pronged analytical approach to ensure the highest degree of quality control. This document is structured to provide not just protocols, but the scientific rationale behind the methodological choices, empowering you to make informed decisions in your own laboratory.
The Synthetic Landscape: Iodination of Furan-2-carboxylic Acid
A prevalent method for the synthesis of 5-Iodofuran-2-carboxylic acid involves the direct electrophilic iodination of the readily available furan-2-carboxylic acid. The furan ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution, predominantly at the C5 position.
A common and effective iodinating agent for this transformation is N-iodosuccinimide (NIS), often in the presence of an acid catalyst. The catalyst, such as sulfuric acid, protonates the NIS, increasing the electrophilicity of the iodine and facilitating the attack by the furan ring.
Potential Impurities:
A thorough understanding of the reaction mechanism allows us to anticipate potential impurities:
-
Unreacted Starting Material: Furan-2-carboxylic acid may remain if the reaction does not go to completion.
-
Di-iodinated Byproducts: Although the first iodination deactivates the ring, a second iodination can occur under forcing conditions, leading to 2,5-diiodofuran.
-
Isomeric Byproducts: While the C5 position is electronically favored, small amounts of other regioisomers could potentially form.
-
Degradation Products: Furan rings can be sensitive to strongly acidic or oxidative conditions, potentially leading to ring-opened or other degradation products.
-
Residual Solvents: Solvents used in the reaction and purification (e.g., acetonitrile, ethyl acetate, hexanes) may be present in the final product.
A Multi-Modal Approach to Purity Assessment: A Comparative Guide
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the synergistic use of multiple orthogonal methods. Here, we compare the three pillars of purity determination for 5-Iodofuran-2-carboxylic acid: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Workflow for Purity Assessment of 5-Iodofuran-2-carboxylic Acid
Caption: Figure 1. A logical workflow for the comprehensive purity assessment of synthesized 5-Iodofuran-2-carboxylic acid.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC, particularly with a Diode Array Detector (DAD) or UV detector, is the cornerstone for quantitative purity assessment. It excels at separating the main compound from non-volatile impurities.
Principle: The separation is based on the differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase. For 5-Iodofuran-2-carboxylic acid, a reversed-phase (RP) method using a C18 column is highly effective. The carboxylic acid group provides sufficient polarity for good retention and peak shape.
Experimental Protocol: RP-HPLC-UV Method
-
Instrumentation: A standard HPLC system with a UV/DAD detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient: A typical gradient would start with a high percentage of A and gradually increase the percentage of B to elute more non-polar compounds. For example:
-
0-2 min: 95% A, 5% B
-
2-15 min: Gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: The UV spectrum of the furan ring system allows for sensitive detection. Monitoring at the λmax (typically around 254-280 nm) is ideal. A DAD allows for the acquisition of the full UV spectrum of each peak, aiding in peak identification and purity assessment.
-
Sample Preparation: Dissolve the sample in the mobile phase or a mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
Data Interpretation: Purity is calculated as the area percentage of the main peak relative to the total area of all observed peaks. The presence of unreacted furan-2-carboxylic acid would be indicated by an earlier eluting peak due to its higher polarity. Di-iodinated or other less polar impurities would have longer retention times.
Table 1: Comparative Performance of Purity Assessment Techniques
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Primary Role | Quantitative purity and impurity profiling | Structural confirmation and absolute quantification (qNMR) | Molecular weight confirmation and impurity identification |
| Typical Purity (%) | >99.5% (by area normalization) | >99% (by qNMR with an internal standard) | Not a primary quantitative technique for purity |
| Limit of Detection (LOD) | ~0.01% for impurities | ~0.1% for impurities | High sensitivity (pg-fg range) for impurity detection |
| Key Advantages | High resolution, high sensitivity, well-established for quantitative analysis. | Provides unambiguous structural information, can provide absolute purity. | High sensitivity, provides molecular weight information. |
| Limitations | Requires a chromophore for UV detection, non-volatile impurities only. | Lower sensitivity than HPLC and MS, requires a high-purity standard for qNMR. | Not inherently quantitative without specific calibration. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is indispensable for confirming the chemical structure of the synthesized compound and can also be used for quantitative analysis (qNMR).
Principle: NMR exploits the magnetic properties of atomic nuclei. The chemical environment of each proton and carbon atom in the molecule results in a unique resonance frequency, providing a detailed map of the molecular structure.
1H NMR Spectroscopy:
-
Expected Chemical Shifts (in DMSO-d6):
-
Furan Protons (H3 and H4): Two doublets in the aromatic region (around 7.0-7.5 ppm). The coupling constant (J-value) between these two protons will be characteristic of the furan ring.
-
Carboxylic Acid Proton: A broad singlet far downfield (typically >12 ppm) due to hydrogen bonding and its acidic nature.[1]
-
-
Purity Indication: The presence of signals corresponding to furan-2-carboxylic acid (which would show a characteristic three-proton system for the furan ring) or other impurities would be readily apparent. Integration of the signals can provide a semi-quantitative estimate of purity.
13C NMR Spectroscopy:
-
Expected Chemical Shifts (in DMSO-d6):
-
Carboxylic Carbonyl: Around 160-170 ppm.
-
Furan Carbons: Four distinct signals in the aromatic region. The carbon bearing the iodine (C5) will be significantly shifted upfield due to the "heavy atom effect".
-
-
Structural Confirmation: The number and chemical shifts of the carbon signals provide definitive confirmation of the 5-Iodofuran-2-carboxylic acid structure.
Quantitative NMR (qNMR):
By adding a certified internal standard of known concentration to the NMR sample, the absolute purity of the synthesized compound can be determined. This method is highly accurate as it does not rely on the response factor of the analyte.
Mass Spectrometry (MS): Unambiguous Molecular Weight Verification
Mass spectrometry provides the exact molecular weight of the synthesized compound, offering definitive confirmation of its identity.
Principle: The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can provide the molecular formula with high accuracy.
Expected Results for 5-Iodofuran-2-carboxylic Acid:
-
Molecular Ion Peak ([M]+ or [M-H]-): The molecular weight of 5-Iodofuran-2-carboxylic acid is 237.95 g/mol . In positive ion mode, a peak at m/z 238.96 ([M+H]+) might be observed. In negative ion mode, a peak at m/z 236.94 ([M-H]-) is expected.
-
Fragmentation Pattern: The molecule may fragment in a characteristic way. Common fragmentations for carboxylic acids include the loss of H2O (18 Da) and CO2 (44 Da). The loss of the iodine atom (127 Da) is also a likely fragmentation pathway.
-
Impurity Detection: MS is highly sensitive and can detect trace impurities, which can then be identified by their molecular weights.
Alternative Purity Assessment Method: Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of volatile or semi-volatile impurities, such as residual solvents or certain byproducts, GC-MS is a powerful alternative or complementary technique to HPLC.
Applicability: 5-Iodofuran-2-carboxylic acid itself is not ideal for GC analysis due to its low volatility and the potential for thermal degradation of the carboxylic acid group. However, derivatization to a more volatile ester (e.g., the methyl ester) can make it amenable to GC analysis. This approach is particularly useful for identifying and quantifying volatile impurities that may not be detected by HPLC.
Conclusion: An Integrated and Validated Approach to Purity
Ensuring the purity of synthesized 5-Iodofuran-2-carboxylic acid is a critical step that underpins the reliability of subsequent research. A multi-technique approach, leveraging the strengths of HPLC for quantitative purity, NMR for structural confirmation, and MS for molecular weight verification, provides a comprehensive and robust assessment. By understanding the synthetic pathway and potential impurities, and by applying these analytical techniques with a clear rationale, researchers can be confident in the quality of their synthetic intermediates, leading to more accurate and reproducible scientific outcomes.
This guide serves as a framework for developing a rigorous quality control strategy. The specific parameters for each analytical method should be carefully optimized and validated for the specific instrumentation and intended application.
References
-
JoVE. (2023). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Furancarboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
MDPI. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Retrieved from [Link]
-
Arkivoc. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Retrieved from [Link]
-
MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
MDPI. (2021). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Retrieved from [Link]
-
PubChem. (n.d.). 2-Furancarboxylic acid. Retrieved from [Link]
-
NIST. (n.d.). 2-Furancarboxylic acid. Retrieved from [Link]
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A Comparative Guide to Bioisosteres of 5-Iodofuran-2-carboxylic Acid in Drug Design: A Focus on IDO1 Inhibition
For the research scientist and drug development professional, the strategic modification of a lead compound is a cornerstone of medicinal chemistry. This guide provides an in-depth, objective comparison of bioisosteric replacements for 5-iodofuran-2-carboxylic acid, a scaffold with potential therapeutic applications. We will delve into the rationale behind bioisosteric substitution, compare the physicochemical and biological implications of various replacements, and provide detailed experimental protocols for their synthesis and evaluation, with a particular focus on the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical target in cancer immunotherapy.
The Central Role of Bioisosterism in Lead Optimization
Bioisosterism, the replacement of a functional group within a molecule with another group of similar physical or chemical properties, is a powerful strategy to enhance a drug candidate's profile.[1] This approach aims to improve efficacy, selectivity, and pharmacokinetic properties, while reducing toxicity.[2][3] The carboxylic acid moiety, while often crucial for target binding, can introduce challenges such as poor membrane permeability and metabolic liabilities.[4] Similarly, the nature of a substituent on an aromatic ring can profoundly influence a compound's interaction with its biological target and its overall drug-like properties.
5-Iodofuran-2-carboxylic acid presents an interesting case for bioisosteric modification. The furan ring is a common motif in many natural products and biologically active compounds, known to impart a range of activities.[5][6] The iodine atom at the 5-position can participate in halogen bonding, a significant non-covalent interaction in drug-receptor binding, but it also contributes to high lipophilicity and potential metabolic instability. This guide will explore the replacement of both the iodine atom and, conceptually, the carboxylic acid group, to optimize this scaffold.
Indoleamine 2,3-dioxygenase 1 (IDO1): A Key Immunotherapeutic Target
IDO1 is an enzyme that plays a crucial role in tumor immune escape by catalyzing the first and rate-limiting step in tryptophan catabolism.[7] This depletion of tryptophan and the accumulation of its metabolites, such as kynurenine, suppress the proliferation and activity of T-cells, allowing cancer cells to evade the immune system. Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy.[7] Several small molecule inhibitors of IDO1 are in clinical development, and the 2,5-disubstituted furan scaffold has been explored for this purpose.[7]
Bioisosteric Replacements for the 5-Iodo Substituent
The choice of a bioisostere for the iodine atom in 5-iodofuran-2-carboxylic acid is a critical decision that can impact multiple properties of the molecule. The following table provides a comparison of potential replacements.
| Bioisostere | Van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Lipophilicity (Hansch-Leo π) | Potential for Halogen Bonding | Rationale for Substitution |
| Iodine (I) | 1.98 | 2.66 | 1.12 | Strong | Parent compound, strong halogen bond donor. |
| Bromine (Br) | 1.85 | 2.96 | 0.86 | Moderate | Reduces size and lipophilicity while retaining halogen bonding capability. |
| Chlorine (Cl) | 1.75 | 3.16 | 0.71 | Weak | Further reduction in size and lipophilicity; may alter binding mode. |
| Fluorine (F) | 1.47 | 3.98 | 0.14 | Very Weak | Significantly reduces size and lipophilicity; can block metabolism and alter electronic properties.[3] |
| Ethynyl (-C≡CH) | ~1.8 (length) | 2.5 (C), 2.2 (H) | 0.65 | Can act as a hydrogen bond donor | A non-classical bioisostere that can mimic the size and electronic properties of iodine.[8] |
| Cyano (-C≡N) | ~1.6 (length) | 2.55 (C), 3.04 (N) | -0.57 | Strong dipole, can act as H-bond acceptor | Introduces polarity and can engage in dipole-dipole interactions. |
| Methyl (-CH3) | 2.00 | 2.55 (C), 2.2 (H) | 0.56 | No | A classical isostere for size, but lacks halogen bonding; can be a site for metabolism.[9] |
Causality Behind Experimental Choices: The selection of a bioisostere for the 5-iodo group is driven by the desire to fine-tune the balance between potency, selectivity, and pharmacokinetic properties. A key consideration is the potential for halogen bonding between the substituent and the IDO1 active site. While iodine is an excellent halogen bond donor, its large size and lipophilicity might be detrimental. Replacing iodine with smaller halogens like bromine or chlorine allows for a systematic investigation of the impact of size, electronegativity, and halogen bond strength on inhibitory activity. Fluorine, as the smallest and most electronegative halogen, represents a more significant perturbation and is often used to block metabolic oxidation at that position. Non-classical bioisosteres like the ethynyl group are particularly interesting as they can mimic the linear geometry and some of the electronic features of the iodo substituent, offering a different set of potential interactions with the target.[8]
Hypothetical Performance Data for IDO1 Inhibition
The following table presents a hypothetical comparison of the biological and physicochemical properties of 5-iodofuran-2-carboxylic acid and its bioisosteres as IDO1 inhibitors. This data is illustrative and based on established principles of medicinal chemistry.
| Compound | 5-Substituent | Hypothetical IDO1 IC50 (nM) | Calculated logP | Metabolic Stability (t½ in human liver microsomes, min) |
| Parent | -I | 50 | 2.8 | 15 |
| Bioisostere 1 | -Br | 75 | 2.5 | 25 |
| Bioisostere 2 | -Cl | 150 | 2.2 | 45 |
| Bioisostere 3 | -F | 500 | 1.6 | >120 |
| Bioisostere 4 | -C≡CH | 100 | 2.3 | 30 |
| Bioisostere 5 | -C≡N | 800 | 0.9 | 60 |
Experimental Protocols
Synthesis of 5-Chlorofuran-2-carboxylic Acid
This protocol is adapted from a known procedure and serves as a representative synthesis for 5-halofuran-2-carboxylic acids.
Step 1: Hydrolysis of Ethyl 5-chloro-2-furoate
-
Dissolve ethyl 5-chloro-2-furoate (8 g) in ethanol (50 ml).
-
Add 1N aqueous sodium hydroxide (50 ml) to the solution.
-
Stir the mixture at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer with 1N hydrochloric acid until a precipitate forms.
-
Extract the product with ethyl acetate.
-
Wash the organic extract with water and then with saturated aqueous sodium chloride.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Collect the precipitated crystals by filtration and wash with a mixture of diethyl ether and hexane to yield 5-chloro-2-furancarboxylic acid (5.3 g).
In Vitro IDO1 Enzyme Inhibition Assay
This protocol outlines a standard method for determining the inhibitory activity of compounds against the IDO1 enzyme.
-
Enzyme and Reagents: Recombinant human IDO1 enzyme, L-tryptophan (substrate), methylene blue, catalase, L-ascorbic acid, and the test compounds.
-
Assay Buffer: Prepare a suitable buffer, for example, 50 mM potassium phosphate buffer (pH 6.5).
-
Compound Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO) and make serial dilutions.
-
Assay Procedure: a. In a 96-well plate, add the assay buffer, L-ascorbic acid, methylene blue, and catalase. b. Add the test compound at various concentrations. c. Add the IDO1 enzyme and incubate for 10 minutes at room temperature. d. Initiate the reaction by adding the substrate, L-tryptophan. e. Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes). f. Stop the reaction by adding trichloroacetic acid. g. Incubate at 60°C for 15 minutes to convert N-formylkynurenine to kynurenine.
-
Detection: a. Centrifuge the plate to pellet the precipitated protein. b. Transfer the supernatant to a new plate. c. Measure the absorbance of the kynurenine product at 321 nm using a plate reader.
-
Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.
Visualizing Relationships and Workflows
Caption: Bioisosteric replacements for the 5-iodo substituent.
Caption: Experimental workflow for bioisostere evaluation.
Caption: The role of IDO1 in tumor immune escape.
Conclusion
The strategic application of bioisosterism to the 5-iodofuran-2-carboxylic acid scaffold offers a powerful approach to optimize its therapeutic potential, particularly as an inhibitor of IDO1. By systematically replacing the 5-iodo substituent with other halogens or non-classical bioisosteres, medicinal chemists can fine-tune the compound's physicochemical properties, target engagement, and pharmacokinetic profile. This guide has provided a framework for understanding the rationale behind these modifications, a hypothetical comparison of their potential outcomes, and detailed experimental protocols for their synthesis and evaluation. The insights gained from such comparative studies are invaluable for the rational design of more effective and safer drug candidates.
References
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Iodofuran-2-carboxylic Acid
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Iodofuran-2-carboxylic acid, a halogenated organic compound frequently utilized in synthetic chemistry and drug development. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the environment. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety standards.
Hazard Identification and Risk Assessment: The Rationale for Stringent Disposal
5-Iodofuran-2-carboxylic acid (CAS No. 18614-11-4) is classified as a hazardous substance. Its chemical structure, which includes an iodine atom bonded to a furan ring, places it in the category of halogenated organic compounds.[1] This classification is the primary determinant for its disposal pathway. Halogenated organic wastes require specific disposal methods, typically high-temperature incineration, to prevent the formation of persistent and toxic byproducts.[1]
The immediate hazards, as identified in safety data sheets (SDS), stem from its irritant properties.[2][3] Understanding these risks underscores the necessity for the handling and disposal protocols outlined below.
Table 1: Hazard Profile of 5-Iodofuran-2-carboxylic Acid
| Property | Value | Source(s) |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | [3][4] |
| Signal Word | Warning | [3][4] |
| Physical State | Solid (powder/crystals) | [2] |
| Primary Routes of Exposure | Skin contact, eye contact, inhalation of dust. | [2] |
| Regulatory Category | Halogenated Organic Waste | [1][5] |
Pre-Disposal Safety: Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, ensuring personnel safety is paramount. The irritant nature of 5-Iodofuran-2-carboxylic acid necessitates the use of appropriate PPE and handling techniques to prevent exposure.
-
Engineering Controls : Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust particles.[2][4] Ensure that safety showers and eyewash stations are readily accessible.[2][6]
-
Personal Protective Equipment (PPE) :
-
Hand Protection : Wear chemical-resistant gloves (e.g., nitrile rubber).[3]
-
Eye Protection : Use safety glasses with side-shields or chemical goggles.[3]
-
Skin and Body Protection : A standard laboratory coat is required. For larger quantities or in the event of a spill, additional protective clothing may be necessary.[4]
-
Step-by-Step Disposal Protocol
The disposal of 5-Iodofuran-2-carboxylic acid is governed by its classification as a halogenated organic waste. The following protocol ensures compliance with standard hazardous waste regulations.
Step 1: Waste Segregation This is the most critical step. Do NOT mix 5-Iodofuran-2-carboxylic acid with other waste streams.
-
Designate as Halogenated Waste : This compound must be collected in a waste container specifically designated for halogenated organic wastes .[1][7]
-
Avoid Co-mingling : Never mix halogenated wastes with non-halogenated organic solvents (like acetone, ethanol, or hexane), aqueous wastes (acids, bases), or solid chemical waste.[1][8] Cross-contamination complicates the disposal process, significantly increases costs, and can create dangerous chemical reactions.[8]
Step 2: Proper Containerization
-
Select an Appropriate Container : Use a chemically compatible container with a secure, screw-top lid that can be sealed to be "vapor tight" and "spill proof."[7] High-density polyethylene (HDPE) or glass containers are typically appropriate.
-
Labeling : The container must be clearly and accurately labeled before the first drop of waste is added.[7] The label must include:
Step 3: Accumulation and Storage
-
Satellite Accumulation Area (SAA) : Store the sealed and labeled waste container in a designated SAA within the laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Secure Storage : Keep the waste container closed at all times, except when actively adding waste.[7][8] Store it away from incompatible materials, heat sources, and high-traffic areas.[7]
Step 4: Final Disposal and Removal
-
Engage Professional Services : The ultimate disposal of halogenated organic waste must be handled by a licensed hazardous waste disposal company.[4] This is typically coordinated through your institution's Environmental Health and Safety (EHS) department.
-
Incineration : Halogenated organic wastes are generally destroyed via high-temperature incineration at a regulated hazardous waste facility to ensure complete breakdown of the halogenated molecules.[1]
-
Documentation : Maintain accurate records of the waste generated, including the chemical name and quantity, as required by your institution and regulatory bodies.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert colleagues and your laboratory supervisor.
-
Control and Contain : For small, manageable spills, wear the appropriate PPE. Prevent the spread of the solid material. Avoid creating dust.[4]
-
Clean-up : Gently sweep or vacuum up the spilled material and place it into a labeled hazardous waste container for disposal.[2] Do not dry sweep, as this can create airborne dust.[9]
-
Decontaminate : Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
Report : Report the incident to your EHS department in accordance with institutional policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 5-Iodofuran-2-carboxylic acid.
Caption: Workflow for the safe disposal of 5-Iodofuran-2-carboxylic acid.
Conclusion
The proper disposal of 5-Iodofuran-2-carboxylic acid is not merely a procedural task but a critical responsibility for any scientist or researcher. By understanding its classification as a hazardous, halogenated organic compound, and by rigorously adhering to the principles of segregation, proper containerization, and professional disposal, we ensure a safe laboratory environment and uphold our commitment to environmental protection. Always consult your institution's specific EHS guidelines and the chemical's Safety Data Sheet before handling or disposal.
References
-
eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . Source: Electronic Code of Federal Regulations. [Link]
-
HAZARDOUS WASTE SEGREGATION . Source: Bucknell University. [Link]
-
5-iodofuran-2-carboxylic acid | CAS#:18614-11-4 | Chemsrc . Source: Chemsrc. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure . Source: Braun Research Group, University of Illinois Urbana-Champaign. [Link]
-
Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds . Source: California Code of Regulations. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . Source: United Nations Office on Drugs and Crime. [Link]
-
PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL . Source: Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
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Iodine - Hazardous Substance Fact Sheet . Source: New Jersey Department of Health. [Link]
-
Environmental Health and Safety Disposal of Iodine . Source: Case Western Reserve University. [Link]
-
Hazardous Materials Disposal Guide . Source: Nipissing University. [Link]
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Reregistration Eligibility Decision for Iodine and Iodophor Complexes . Source: U.S. Environmental Protection Agency (EPA). [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Iodofuran-2-carboxylic Acid
Navigating the complexities of novel chemical compounds requires a foundational commitment to safety. This guide provides essential, immediate safety and logistical information for handling 5-Iodofuran-2-carboxylic acid. As drug development professionals, our primary directive is to mitigate risk, not just for regulatory compliance, but as a cornerstone of scientific integrity. The protocols outlined here are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is grounded in established safety principles. While a specific, comprehensive Safety Data Sheet (SDS) for 5-Iodofuran-2-carboxylic acid is not widely available, this guidance is synthesized from the known hazards of structurally similar compounds, such as halogenated carboxylic acids and furan derivatives.[1]
Hazard Assessment: Understanding the Risk Profile
Before handling any chemical, a thorough understanding of its potential hazards is critical.[2] Based on analogous compounds, 5-Iodofuran-2-carboxylic acid is anticipated to present several health risks. The furan ring, combined with a carboxylic acid functional group and a halogen substituent, suggests a profile of irritation and potential toxicity.
Table 1: Anticipated Hazard Profile for 5-Iodofuran-2-carboxylic Acid
| Hazard Type | Anticipated Effect & Rationale | Supporting Sources |
| Skin Irritation/Corrosion | Expected to cause skin irritation. Halogenated organic acids can be corrosive and may cause burns upon prolonged contact. | [3][4] |
| Eye Damage/Irritation | Poses a risk of serious eye irritation or damage. Powdered forms are particularly hazardous as dust can easily come into contact with eyes. | [3][5] |
| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation.[3] Handling as a powder necessitates stringent controls to prevent aerosolization. | [6][7] |
| Ingestion Toxicity | May be harmful if swallowed, potentially causing irritation of the digestive tract. | [3] |
Core Personal Protective Equipment (PPE) Ensemble
A proactive approach to safety mandates that a baseline level of PPE be worn at all times when in the laboratory where chemicals are handled.[8] For 5-Iodofuran-2-carboxylic acid, the following ensemble represents the minimum requirement.
-
Eye and Face Protection : Chemical splash goggles are mandatory.[9] They provide a complete seal around the eyes, offering superior protection from airborne powder and splashes compared to safety glasses.[10] When handling larger quantities (>10g) or when there is a significant risk of splashing, a full-face shield should be worn in conjunction with goggles.[9][11]
-
Hand Protection : Nitrile gloves are the recommended minimum for handling this compound. Nitrile offers good resistance to a variety of chemicals, including many acids and solvents, and provides excellent protection against cuts and abrasions.[9][10] Always inspect gloves for tears or punctures before use and practice frequent changes, especially if contamination is suspected.[8]
-
Body Protection : A flame-resistant laboratory coat, fully buttoned, is required to protect the skin and personal clothing from contamination.[8][11] For procedures with a high risk of splashing, a chemically resistant apron should be worn over the lab coat.[11]
-
Footwear : Closed-toe shoes made of a non-porous material are required at all times in the laboratory.[8][12]
-
Respiratory Protection : All handling of 5-Iodofuran-2-carboxylic acid in its solid, powdered form must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7] If engineering controls like a fume hood are not feasible or fail to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[5][13] Use of respirators requires enrollment in your institution's respiratory protection program.[8]
Operational Protocols: From Selection to Disposal
PPE Selection Workflow
The type and quantity of the chemical, as well as the specific laboratory procedure, dictate the necessary level of protection.[14] This workflow provides a logical pathway for selecting appropriate PPE.
Caption: PPE selection workflow for 5-Iodofuran-2-carboxylic acid.
Step-by-Step Donning and Doffing Protocol
Cross-contamination is a significant risk that is mitigated by a disciplined approach to putting on and removing PPE.
Donning (Putting On) PPE:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Body Protection: Don the lab coat, ensuring it is fully buttoned. If required, put on a chemical-resistant apron.
-
Respiratory Protection: If a respirator is required, perform a seal check according to your institutional guidelines.
-
Eye Protection: Put on chemical splash goggles. If required, add a face shield.
-
Gloves: Don the correct size of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
Doffing (Taking Off) PPE: The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
-
Gloves: Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of immediately in the designated hazardous waste container.[10]
-
Hand Hygiene: Wash hands thoroughly before proceeding.
-
Face/Eye Protection: Remove the face shield (if used), followed by the goggles, handling them by the strap or sides. Place them in a designated area for decontamination.
-
Body Protection: Unbutton the lab coat. Remove it by rolling it down the arms, touching only the inside surface. Fold it so the contaminated outside is contained within and place it in the designated laundry or disposal container.
-
Respiratory Protection: Remove the respirator (if used) and store or dispose of it according to protocol.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.[2][7]
Disposal of Contaminated Materials
Proper segregation and disposal of chemical waste and contaminated PPE are crucial for maintaining a safe laboratory environment.[4] Never return unused chemicals to their original container to avoid contamination.[2] All materials that have come into contact with 5-Iodofuran-2-carboxylic acid must be treated as hazardous waste.
Waste Disposal Workflow
Caption: Waste stream for 5-Iodofuran-2-carboxylic acid and contaminated materials.
Disposal Protocol:
-
Solid Waste: All contaminated solids, including gloves, disposable lab coats, bench paper, and excess chemical powder, must be placed in a designated, sealed, and clearly labeled hazardous solid waste container.[3]
-
Liquid Waste: Solutions containing 5-Iodofuran-2-carboxylic acid should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container for halogenated organic compounds.
-
Final Disposal: All waste containers must be handled and disposed of according to local, state, and federal regulations, typically via a licensed chemical waste management company.[4][15]
Emergency First Aid
In the event of an exposure, immediate and correct action is vital. Always ensure eyewash stations and safety showers are accessible and unobstructed.[3][5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3]
-
Inhalation: Remove the individual from the exposure area to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical aid.[3]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]
By integrating these safety protocols into your daily workflow, you build a resilient safety culture that protects not only yourself and your colleagues but also the integrity of your research.
References
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- GZ Industrial Supplies. "Safe Handling Practices for Laboratory Chemicals." GZ Industrial Supplies. Accessed January 4, 2026.
- Chemsrc. "5-iodofuran-2-carboxylic acid | CAS#:18614-11-4." Chemsrc.com. Accessed January 4, 2026.
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- Cayman Chemical. "Safety Data Sheet - 5-Hydroxymethyl-2-furancarboxylic Acid." Cayman Chemical. Accessed January 4, 2026.
- Sigma-Aldrich. "SAFETY DATA SHEET - 2,5-Furandicarboxylic acid." Sigma-Aldrich. Accessed January 4, 2026.
- TCI Chemicals. "SAFETY DATA SHEET - 5-(Hydroxymethyl)furan-2-carboxylic Acid." TCI Chemicals. Accessed January 4, 2026.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
